molecular formula C9H9N3O3 B1296770 1-(4-Nitrophenyl)imidazolidin-2-one CAS No. 89518-83-2

1-(4-Nitrophenyl)imidazolidin-2-one

Cat. No.: B1296770
CAS No.: 89518-83-2
M. Wt: 207.19 g/mol
InChI Key: CNNYHMFUBSCGKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Nitrophenyl)imidazolidin-2-one (CAS 89518-83-2) is a chemical compound with the molecular formula C9H9N3O3 and a molecular weight of 207.19 g/mol . It belongs to the class of imidazolidin-2-ones, which are five-membered cyclic ureas recognized as privileged structural motifs in medicinal chemistry and organic synthesis . The imidazolidin-2-one core is a common feature in various biologically active compounds and pharmaceuticals . The specific placement of the nitro group on the phenyl ring at the 4-position is a key structural feature that researchers can utilize to explore structure-activity relationships (SAR), particularly in the development of novel chemical entities. While detailed mechanistic studies on this specific compound are not extensively published, related nitroaryl-substituted imidazolidinones have been investigated for their potential biological activities. For instance, structurally similar compounds have been synthesized and evaluated for properties such as antifungal activity, with their mode of action studied through molecular modelling techniques . This compound serves as a valuable building block (synthon) for researchers in organic and medicinal chemistry. It can be used in the catalytic synthesis of more complex molecules or as an intermediate in the development of potential pharmacologically active agents, aligning with the ongoing research into the properties of nitroaromatic systems and cyclic ureas . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-nitrophenyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c13-9-10-5-6-11(9)7-1-3-8(4-2-7)12(14)15/h1-4H,5-6H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNYHMFUBSCGKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80312532
Record name 1-(4-nitrophenyl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80312532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89518-83-2
Record name 89518-83-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=256459
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-nitrophenyl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80312532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(4-Nitrophenyl)imidazolidin-2-one chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(4-Nitrophenyl)imidazolidin-2-one: Chemical Properties, Structure, and Synthetic Insights

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document elucidates its chemical structure, physicochemical properties, and key synthetic methodologies. Emphasis is placed on the compound's reactivity, driven by the interplay between the imidazolidinone core and the electron-withdrawing nitrophenyl substituent. Furthermore, this guide explores the broader context of the imidazolidinone scaffold, highlighting its established role in pharmacologically active agents and its potential as a versatile intermediate for creating novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important chemical entity.

Introduction: The Imidazolidinone Scaffold in Modern Chemistry

The imidazolidinone ring is a five-membered heterocyclic motif that constitutes the core of numerous biologically active molecules.[1] As a saturated analog of imidazole, the imidazolidinone structure offers a unique three-dimensional geometry and hydrogen bonding capabilities (donor and acceptor sites), making it a privileged scaffold in medicinal chemistry.[2] Compounds incorporating this ring system have demonstrated a wide spectrum of pharmacological activities, including antiviral, anticancer, anti-inflammatory, and antibacterial properties.[1][3]

The subject of this guide, this compound, integrates this valuable scaffold with a 4-nitrophenyl group. The presence of the nitro group at the para position of the phenyl ring significantly influences the molecule's electronic properties, enhancing its reactivity and potential for further chemical modification. This makes it a valuable building block and an intriguing subject for biological screening and synthetic exploration.[4]

Chemical Identity and Structure

A precise understanding of a compound's identity is fundamental to all scientific investigation. This section details the nomenclature and structural features of this compound.

  • IUPAC Name : this compound

  • Synonyms : p-Nitrophenyl ethylene urea

  • CAS Number : 26838-17-3

  • Molecular Formula : C₉H₉N₃O₃

  • Molecular Weight : 207.19 g/mol [5]

Structural Representation

The molecule consists of a central five-membered imidazolidin-2-one ring. A phenyl group is attached to one of the nitrogen atoms (N-1), and this phenyl ring is substituted with a nitro group (NO₂) at the para (position 4) position.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for designing experimental protocols. The data presented below are computed properties for the isomeric compound 1-(2-Nitrophenyl)imidazolidin-2-one, which are expected to be very similar to the 4-nitro isomer.

PropertyValueSource
Molecular Weight 207.19 g/mol [5]
XLogP3 0.7[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 3[5]
Rotatable Bond Count 1[5]
Polar Surface Area 78.2 Ų[5]
Heavy Atom Count 15[5]

Synthesis and Characterization

The synthesis of substituted imidazolidinones can be achieved through various routes. A common and effective strategy involves the cyclization of an appropriate precursor, often derived from a substituted aniline.

General Synthetic Workflow

One plausible synthetic route involves the reaction of 4-nitrophenyl isocyanate with an amino nitrile, followed by cyclization.[6] Another established method is the condensation reaction between a 1,2-diamine and an aldehyde or its equivalent.[2] A versatile approach for related structures involves the reaction of a Schiff base (formed from an aldehyde and an amine) with an α-amino acid, which proceeds via cyclocondensation.[1][3]

Caption: Representative workflow for the synthesis of this compound.

Exemplary Synthetic Protocol

This protocol describes a conceptual multi-step synthesis based on established chemical principles for forming the imidazolidinone ring system.

Step 1: Synthesis of 2-Chloro-N-(4-nitrophenyl)acetamide

  • Dissolve 4-nitroaniline in a suitable aprotic solvent (e.g., dichloromethane) in a reaction flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add an equimolar amount of chloroacetyl chloride to the stirring solution. An organic base like pyridine may be added to scavenge the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, filter, and evaporate the solvent to yield the crude product, which can be purified by recrystallization.

Step 2: Cyclization to this compound

  • Dissolve the 2-chloro-N-(4-nitrophenyl)acetamide intermediate in a polar solvent like ethanol.

  • Add a slight excess (e.g., 1.2 equivalents) of ethylenediamine.

  • Add a non-nucleophilic base, such as potassium carbonate, to facilitate the intramolecular cyclization.

  • Reflux the mixture for 12-24 hours, monitoring by TLC.

  • After cooling, the product may precipitate. Alternatively, the solvent can be removed under reduced pressure.

  • Purify the final product by column chromatography or recrystallization to obtain pure this compound.

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques:

  • FT-IR (Infrared Spectroscopy): Expected to show characteristic absorption bands for the N-H stretch (around 3200-3300 cm⁻¹), the amide C=O stretch (around 1700-1770 cm⁻¹)[7], and strong peaks for the nitro group (NO₂) symmetric and asymmetric stretches (around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹).[1]

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): The spectrum should display distinct signals for the aromatic protons of the 4-nitrophenyl ring (typically two doublets in the downfield region, ~7.5-8.5 ppm), the methylene protons (-CH₂-CH₂-) of the imidazolidinone ring (as multiplets or triplets), and a broad singlet for the N-H proton.

  • ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): Will show a characteristic signal for the carbonyl carbon (C=O) around 160-180 ppm, along with signals for the aromatic and aliphatic carbons.[7]

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the compound's molecular weight (207.19 g/mol ).

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by its three primary functional components: the aromatic nitro group, the phenyl ring, and the imidazolidinone heterocycle.

  • The Nitro Group: The strongly electron-withdrawing nitro group deactivates the phenyl ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. A key reaction is its reduction to an amino group (-NH₂) using reagents like Sn/HCl, H₂/Pd-C, or sodium dithionite. This transformation is crucial as it converts the molecule into 1-(4-Aminophenyl)imidazolidin-2-one, a versatile intermediate for further functionalization, such as diazotization or acylation.

  • The Imidazolidinone Ring: The cyclic urea structure is relatively stable but can undergo hydrolysis back to its diamine and carbonyl precursors under harsh acidic or basic conditions.[2] The N-H proton is weakly acidic and can be deprotonated with a strong base, allowing for alkylation or acylation at the N-3 position.

  • Role as a Chemical Intermediate: The compound is a valuable intermediate in pharmaceutical synthesis.[8] The combination of the reactive nitro group (a precursor to an amine) and the stable heterocyclic core allows for the construction of more complex molecules with potential pharmacological activities.[4][8]

Applications in Research and Drug Development

While specific biological data for this compound is not extensively published, the imidazolidinone scaffold is a well-established pharmacophore. Derivatives have shown significant potential in various therapeutic areas.

  • Anticancer Activity: Numerous imidazolidinone derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7).[9] The scaffold's ability to be readily substituted allows for the optimization of structure-activity relationships to enhance potency and selectivity.

  • Antimicrobial and Antiviral Activity: The five-membered nitrogen-containing heterocyclic ring is a core component in many agents with potent activity against bacteria, fungi, and viruses.[1][3]

  • Other Therapeutic Areas: Research has explored imidazolidinone derivatives as anticoagulant agents, neuroprotective agents, and muscle relaxants.[9][10] The related compound Dantrolene, which contains an imidazolidine-2,4-dione moiety attached to a nitrophenyl group, is used as a muscle relaxant.[10]

Conclusion

This compound is a compound of considerable scientific interest, bridging the gap between fundamental heterocyclic chemistry and applied medicinal science. Its structure, featuring the stable and pharmacologically relevant imidazolidinone ring and a chemically versatile nitrophenyl group, makes it an ideal platform for synthetic modification and drug discovery. The straightforward pathways for its synthesis and the potential for diverse chemical transformations, particularly the reduction of the nitro group, underscore its value as a key building block for developing novel therapeutic agents. Future research will likely focus on synthesizing libraries of derivatives based on this core structure to explore their full potential against a range of diseases.

References

  • 5-Ethyl-1-(4-nitrophenyl)imidazolidin-2-one - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones; pK-values, E,Z-isomerism and exchange of the imino proton. ResearchGate. Available at: [Link]

  • 1-({[5-(4-Nitrophenyl)furan-2-yl]methylidene}amino)imidazolidine-2,4-dione - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • 1-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione | C14H10N4O5 | CID 5378825 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • 1-(2-Nitrophenyl)imidazolidin-2-one | C9H9N3O3 | CID 318673 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • SYNTHESIS AND STRUCTURE OF 3,4,5-TRIHYDROXY-5-(4- NITROPHENYL)IMIDAZOLIDIN-2-ONE. Bibliomed. Available at: [Link]

  • CHEMICAL SYNTHESIS, STRUCTURE DETERMINATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF IMIDAZOLIDINONE DERIVATIVES. IJCRT.org. Available at: [Link]

  • The Crucial Role of 1-(4-Nitrophenyl)imidazoline-2-thione CAS 6857-35-8 in Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. Available at: [Link]

  • synthesis and structure of 3,4,5-trihydroxy-5-(4-nitrophenyl)imidazolidin-2-one. European Chemical Bulletin. Available at: [Link]

  • Exploring the Chemical Versatility of 1-(4-Nitrophenyl)imidazole: Applications and Properties. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. National Center for Biotechnology Information. Available at: [Link]

  • 1-(4-Nitrophenyl)propan-2-one | C9H9NO3 | CID 219367 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • 4-imidazolidinone, 3-(4-methylphenyl)-5-((4-nitrophenyl)methylene)-2-thioxo - PubChemLite. PubChem. Available at: [Link]

  • Imidazolidine - Wikipedia. Wikipedia. Available at: [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. National Center for Biotechnology Information. Available at: [Link]

  • 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. European Journal of Modern Medicine and Practice. Available at: [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. Available at: [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. Available at: [Link]

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. National Center for Biotechnology Information. Available at: [Link]

  • Chemical Properties of 2-Imidazolidinone (CAS 120-93-4). Cheméo. Available at: [Link]

  • An Overview about Medicinal Chemistry and Pharmaceutical Applications of 2, 4-Imidazolidinone and its Derivatives | Request PDF. ResearchGate. Available at: [Link]

Sources

Spectroscopic Profile of 1-(4-Nitrophenyl)imidazolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Nitrophenyl)imidazolidin-2-one is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural framework, featuring a urea-like imidazolidinone ring appended to a nitrophenyl moiety, imparts a unique combination of polarity, rigidity, and hydrogen bonding capabilities. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data anticipated for this molecule, grounded in fundamental principles and comparative data from analogous structures.

Molecular Structure and Spectroscopic Rationale

The molecular structure of this compound forms the basis for interpreting its spectroscopic data. The key structural features include a five-membered imidazolidinone ring, a carbonyl group (C=O), a secondary amine (N-H), and a para-substituted nitrophenyl ring. Each of these components will give rise to characteristic signals in their respective spectra.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the nitrophenyl ring and the methylene protons of the imidazolidinone ring, as well as a signal for the N-H proton.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H-2', H-6' (Aromatic)~8.2Doublet2HThese protons are ortho to the electron-withdrawing nitro group, leading to significant deshielding and a downfield shift. They will appear as a doublet due to coupling with the adjacent protons (H-3' and H-5').
H-3', H-5' (Aromatic)~7.8Doublet2HThese protons are meta to the nitro group and will be less deshielded than the ortho protons. They will appear as a doublet due to coupling with H-2' and H-6'.
N-H~6.0 - 7.0Singlet (broad)1HThe chemical shift of the N-H proton can be variable and is influenced by solvent and concentration. It is expected to be a broad singlet due to quadrupole broadening and possible exchange.
H-4, H-5 (Imidazolidinone)~3.5 - 4.0Multiplet4HThe two methylene groups of the imidazolidinone ring are chemically non-equivalent and are expected to appear as a complex multiplet. The electron-withdrawing effect of the adjacent nitrogen atoms and the nitrophenyl group will cause a downfield shift.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The predicted chemical shifts are summarized in the table below.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
C=O~160The carbonyl carbon of the urea-like structure is expected to be significantly deshielded and appear in the downfield region of the spectrum.
C-1' (Aromatic)~148This is the ipso-carbon attached to the nitrogen of the imidazolidinone ring.
C-4' (Aromatic)~142The carbon atom bearing the nitro group will be deshielded.
C-2', C-6' (Aromatic)~125These carbons are ortho to the nitro group.
C-3', C-5' (Aromatic)~118These carbons are meta to the nitro group.
C-4, C-5 (Imidazolidinone)~40-50The methylene carbons of the imidazolidinone ring will appear in the aliphatic region, shifted downfield due to the adjacent nitrogen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and NO₂ groups.

Functional Group Predicted Absorption (cm⁻¹) Intensity Rationale
N-H Stretch3200 - 3400MediumThis absorption is characteristic of the N-H stretching vibration in the imidazolidinone ring. The peak may be broadened due to hydrogen bonding.
C-H Stretch (Aromatic)3000 - 3100MediumThese absorptions are due to the C-H stretching vibrations of the nitrophenyl ring.
C-H Stretch (Aliphatic)2850 - 3000MediumThese absorptions arise from the C-H stretching vibrations of the methylene groups in the imidazolidinone ring.
C=O Stretch1680 - 1720StrongA strong absorption band in this region is a key indicator of the carbonyl group of the cyclic urea.
N-O Stretch (Asymmetric)1500 - 1550StrongThis strong absorption is characteristic of the asymmetric stretching vibration of the nitro group.
N-O Stretch (Symmetric)1330 - 1370StrongThis strong absorption corresponds to the symmetric stretching vibration of the nitro group.
C-N Stretch1200 - 1350MediumThis absorption is due to the stretching vibrations of the carbon-nitrogen bonds in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₉N₃O₃), the expected molecular weight is approximately 207.19 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 207. The fragmentation pattern would likely involve the following key fragment ions:

  • Loss of NO₂: A significant fragment at m/z 161 [M - 46]⁺ resulting from the loss of the nitro group.

  • Cleavage of the imidazolidinone ring: Fragmentation of the heterocyclic ring could lead to various smaller ions.

  • Formation of the nitrophenyl cation: A peak at m/z 122 corresponding to the [C₆H₄NO₂]⁺ ion.

G cluster_workflow Spectroscopic Analysis Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_NMR Structural Information (Carbon-Hydrogen Framework) NMR->Data_NMR Data_IR Functional Group Identification IR->Data_IR Data_MS Molecular Weight and Fragmentation Pattern MS->Data_MS

Figure 2. Experimental workflow for the spectroscopic characterization of this compound.

Experimental Protocols

Sample Preparation

For NMR analysis, the compound would be dissolved in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), to a concentration of approximately 5-10 mg/mL. Tetramethylsilane (TMS) would be used as an internal standard. For IR analysis, the solid sample could be analyzed as a KBr pellet or as a thin film evaporated from a suitable solvent. For MS analysis, the sample would be introduced into the mass spectrometer via a direct insertion probe or after chromatographic separation.

Instrumentation
  • NMR: A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher.

  • IR: A Fourier-transform infrared (FTIR) spectrometer.

  • MS: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.

Conclusion

The predicted spectroscopic data for this compound provides a comprehensive fingerprint for the identification and characterization of this molecule. The combination of ¹H NMR, ¹³C NMR, IR, and MS data allows for the unambiguous confirmation of its structure and purity. This guide serves as a valuable resource for researchers working with this compound, facilitating its use in drug discovery and materials science applications. It is important to note that the presented spectral data are predicted and should be confirmed by experimental analysis.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

An In-depth Technical Guide to 1-(2-nitrophenyl)imidazolidin-2-one (CAS 500890-58-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available technical information for 1-(2-nitrophenyl)imidazolidin-2-one. It is intended for informational purposes for a scientific audience. All laboratory work should be conducted by trained professionals with appropriate safety precautions in place.

Introduction

1-(2-nitrophenyl)imidazolidin-2-one, identified by the CAS number 500890-58-4, is a heterocyclic organic compound.[1][] Its structure features an imidazolidin-2-one core substituted with a 2-nitrophenyl group at the N1 position. The presence of the nitroaromatic moiety and the cyclic urea structure suggests its potential as a versatile building block in medicinal chemistry and materials science. This guide aims to consolidate the current, albeit limited, publicly available information regarding its synthesis and properties, offering a foundational resource for researchers.

Chemical Identity and Computed Properties

A summary of the key identifiers and computed physicochemical properties for 1-(2-nitrophenyl)imidazolidin-2-one is presented below. It is crucial to note that these are predicted values and await experimental verification.

PropertyValueSource
Molecular Formula C₉H₉N₃O₃PubChem[1]
Molecular Weight 207.19 g/mol PubChem[1]
IUPAC Name 1-(2-nitrophenyl)imidazolidin-2-onePubChem[1]
CAS Number 500890-58-4PubChem[1]
XLogP3 (Predicted) 0.7PubChem[1]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 1PubChem

Proposed Synthesis Pathway

A logical and commonly employed strategy for the synthesis of the imidazolidin-2-one ring is the reaction of a 1,2-diamine with a carbonylating agent.[3] Another feasible approach involves the reaction of an amine with 2-chloroethyl isocyanate.[4]

Based on these general principles, a hypothetical two-step synthesis is proposed below.

Hypothetical Protocol: Synthesis of 1-(2-nitrophenyl)imidazolidin-2-one

Causality of Experimental Choices: This proposed synthesis leverages the nucleophilicity of the amino group on 2-nitroaniline to react with a bifunctional electrophile, 2-chloroethyl isocyanate, which contains both a reactive isocyanate group and a latent electrophilic center in the form of an alkyl chloride. The initial reaction forms a urea intermediate, which then undergoes an intramolecular cyclization to form the desired imidazolidin-2-one ring. The choice of an aprotic polar solvent like DMF facilitates the dissolution of the reactants and the intermediate, while the use of a non-nucleophilic base is crucial to promote the intramolecular cyclization without competing side reactions.

Step 1: Synthesis of 1-(2-chloroethyl)-3-(2-nitrophenyl)urea

  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-nitroaniline (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Slowly add 2-chloroethyl isocyanate (1.05 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Work-up and Isolation: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into ice-water. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude 1-(2-chloroethyl)-3-(2-nitrophenyl)urea.

Step 2: Intramolecular Cyclization to 1-(2-nitrophenyl)imidazolidin-2-one

  • Reaction Setup: In a round-bottom flask, suspend the crude 1-(2-chloroethyl)-3-(2-nitrophenyl)urea (1 equivalent) in anhydrous DMF.

  • Base Addition: Add a non-nucleophilic base, such as sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) or potassium tert-butoxide (t-BuOK, 1.2 equivalents), portion-wise at 0 °C.

  • Cyclization: After the addition, allow the reaction to warm to room temperature and then heat to 60-80 °C. Stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the pure 1-(2-nitrophenyl)imidazolidin-2-one.

Self-Validating System: The purity and identity of the final product should be rigorously confirmed by standard analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of starting materials and intermediates.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) of the cyclic urea and the nitro (NO₂) group.

  • Melting Point Analysis: To determine the melting point and assess the purity of the crystalline solid.

SynthesisWorkflow cluster_step1 Step 1: Urea Formation cluster_step2 Step 2: Intramolecular Cyclization A 2-Nitroaniline C 1-(2-chloroethyl)-3- (2-nitrophenyl)urea A->C DMF, 0°C to RT B 2-Chloroethyl isocyanate B->C D 1-(2-chloroethyl)-3- (2-nitrophenyl)urea E 1-(2-nitrophenyl)imidazolidin-2-one D->E NaH or t-BuOK DMF, 60-80°C

Caption: Hypothetical two-step synthesis of 1-(2-nitrophenyl)imidazolidin-2-one.

Physicochemical and Pharmacological Properties

Current Status: Data Gap

A thorough search of the scientific literature and chemical databases reveals a significant lack of experimentally determined physicochemical and pharmacological data for 1-(2-nitrophenyl)imidazolidin-2-one.

  • Physicochemical Properties: Experimental data for properties such as melting point, boiling point, solubility in various solvents, and pKa are not currently published. This information is critical for designing and interpreting biological assays and for formulation development.

  • Pharmacological Properties: There are no published studies detailing the biological activity of this compound. Its mechanism of action, potential molecular targets, and pharmacokinetic and pharmacodynamic profiles remain uninvestigated. The presence of the imidazolidin-2-one scaffold, which is found in some bioactive molecules, suggests potential for biological activity, but this is purely speculative without experimental evidence.

Safety and Handling

Based on the Globally Harmonized System (GHS) hazard statements available on PubChem, 1-(2-nitrophenyl)imidazolidin-2-one is predicted to be:

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

Handling Recommendations:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Future Research Directions

The current lack of data for 1-(2-nitrophenyl)imidazolidin-2-one presents several opportunities for future research:

  • Definitive Synthesis and Characterization: The development and publication of a robust and reproducible synthesis protocol, along with complete analytical characterization (NMR, MS, IR, and melting point), would be a valuable contribution to the chemical literature.

  • Experimental Determination of Physicochemical Properties: Measurement of key properties like solubility, pKa, and logP would provide a foundation for any further investigation into its biological or material science applications.

  • Biological Screening: A broad biological screening program could be initiated to explore potential pharmacological activities. This could include assays for anticancer, antimicrobial, antiviral, or enzyme inhibitory activities.

  • Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: If initial screenings reveal any promising biological activity, the synthesis of a library of analogues with modifications to both the nitrophenyl ring and the imidazolidin-2-one core could be undertaken to establish structure-activity relationships.

Conclusion

1-(2-nitrophenyl)imidazolidin-2-one (CAS 500890-58-4) is a chemical entity with potential for further scientific exploration. While its fundamental properties and a validated synthetic route are yet to be established in the public domain, this guide provides a framework based on established chemical principles. Future experimental work is necessary to unlock the potential of this compound and to provide the data required for its meaningful application in research and development.

References

  • PubChem. (n.d.). 1-(2-Nitrophenyl)imidazolidin-2-one. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • PubChemLite. (n.d.). 1-(2-nitrophenyl)imidazolidin-2-one (C9H9N3O3). Retrieved January 17, 2026, from [Link]

  • Mancuso, R., & Gabriele, B. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 28. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis with 2-Chloroethyl Isocyanate. Retrieved January 17, 2026, from [Link]

Sources

Discovery and history of nitrophenyl-substituted imidazolidinones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Nitrophenyl-Substituted Imidazolidinones

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of nitrophenyl-substituted imidazolidinones. This class of heterocyclic compounds has garnered significant interest due to the unique electronic properties conferred by the nitrophenyl moiety, leading to a wide spectrum of biological activities. We will explore the evolution of synthetic methodologies, delve into the critical analysis of their physicochemical properties and structure-activity relationships (SAR), and examine their explored pharmacological applications, from antimicrobial to anticancer agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support further investigation into this promising chemical space.

Introduction: The Imidazolidinone Core and the Influence of the Nitrophenyl Group

Imidazolidinones are five-membered heterocyclic compounds containing a saturated three-carbon, two-nitrogen (C₃N₂) nucleus with a carbonyl group.[1] They exist as two primary constitutional isomers: 2-imidazolidinones (cyclic ureas) and 4-imidazolidinones.[1] This core structure is a privileged scaffold in medicinal chemistry, found in numerous natural products, pharmaceuticals, and chiral auxiliaries.[2]

The introduction of a nitrophenyl substituent onto the imidazolidinone ring is a key strategic decision in medicinal chemistry. The nitro group is a strong electron-withdrawing group, which significantly modulates the electronic distribution of the entire molecule. This can influence several critical factors:

  • Reactivity and Binding: It can alter the pKa of nearby protons and enhance the molecule's ability to participate in hydrogen bonding or π-stacking interactions with biological targets.

  • Pharmacokinetics: The group can impact lipophilicity, membrane permeability, and metabolic stability.

  • Pharmacodynamics: The nitrophenyl moiety is a known pharmacophore in various drug classes, recognized for its role in eliciting specific biological responses.[3][4][5]

This guide traces the scientific journey of these compounds, from their initial synthesis to the ongoing exploration of their therapeutic potential.

Foundational Synthesis and Discovery

The initial preparations of nitrophenyl-substituted imidazolidinones often relied on classical condensation and cyclization reactions. A notable and well-documented early approach involves the reaction of an arylglyoxal with a urea derivative.

One such fundamental synthesis is the reaction between 4-nitrophenylglyoxal and N-hydroxyurea.[6][7] This reaction, typically conducted in an acidic medium like acetic acid or in an aqueous solution, proceeds through multiple stages. It begins with the formation of an acyclic N-hydroxyurea intermediate, which subsequently undergoes intramolecular cyclization to yield the desired 5-(4-nitrophenyl)-3,4,5-trihydroxyimidazolidin-2-one.[6][7] The causality behind using an acidic medium is to catalyze the condensation and dehydration steps required for ring formation. The reaction often produces a mixture of diastereomers, with the cis-orientation of the hydroxyl groups being the dominant product.[6][7]

Another foundational route involves building the ring from different precursors. For instance, various imidazolidinone derivatives can be synthesized starting from nitrophenyl-substituted hydrazines. A common method involves first reacting 2,4-dinitro phenyl hydrazine with an aldehyde to form a Schiff base, which is then treated with α-amino acids to cyclize into the imidazolidin-4-one core.[8]

Workflow: Classical Synthesis of Nitrophenyl-Imidazolidinones

G cluster_0 Route A: Glyoxal Method cluster_1 Route B: Hydrazine Method 4-Nitrophenylglyoxal 4-Nitrophenylglyoxal Acyclic Intermediate Acyclic Intermediate 4-Nitrophenylglyoxal->Acyclic Intermediate Condensation N-Hydroxyurea N-Hydroxyurea N-Hydroxyurea->Acyclic Intermediate Product_A 5-(4-Nitrophenyl)- imidazolidin-2-one Acyclic Intermediate->Product_A Intramolecular Cyclization 2,4-Dinitrophenyl\nhydrazine 2,4-Dinitrophenyl hydrazine Schiff Base Schiff Base 2,4-Dinitrophenyl\nhydrazine->Schiff Base Condensation Aldehyde Aldehyde Aldehyde->Schiff Base Product_B Substituted (Dinitrophenyl)amino- imidazolidin-4-one Schiff Base->Product_B Cyclocondensation Amino Acid Amino Acid Amino Acid->Product_B

Caption: Foundational synthetic routes to nitrophenyl-imidazolidinones.

Evolution of Synthetic Strategies

While classical methods established the groundwork, modern organic synthesis has introduced more sophisticated and efficient catalytic strategies to access the imidazolidinone core. These methods offer improvements in yield, stereoselectivity, and functional group tolerance.[2]

Key modern approaches include:

  • Palladium-Catalyzed Cycloadditions: N-allylureas can be converted to imidazolidin-2-ones through a palladium-catalyzed reaction that generates two new bonds and up to two stereocenters.[9] This method provides a powerful way to control the stereochemistry of the final product.

  • Aziridine Ring Expansion: The reaction of aziridines with isocyanates, often catalyzed by nickel or palladium, can proceed smoothly to give imidazolidinone derivatives through an iminooxazolidine intermediate.[2][9]

  • Intramolecular Hydroamidation: Propargylic ureas can undergo base-catalyzed intramolecular hydroamidation to yield imidazolidin-2-ones and their unsaturated analogs, imidazol-2-ones. This organocatalytic approach can be remarkably fast and efficient, proceeding under ambient conditions.[10]

These advanced methods underscore the continued importance of the imidazolidinone scaffold and the scientific drive to access it through more sustainable and versatile protocols.[2]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of nitrophenyl-substituted imidazolidinones is essential for interpreting their biological activity. Key characteristics that have been investigated include basicity (pKa) and stereoisomerism.

For example, in the case of 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones, the presence of E,Z-isomers around the exocyclic C=N bond has been demonstrated using ¹H NMR spectroscopy.[11] The interconversion between these isomers can be slow on the NMR timescale, allowing for the observation of distinct signals for each form. The rate of this exchange is influenced by factors such as solvent, temperature, and concentration, which affect the dynamics of proton transfer that facilitates isomerization.[11] The lower basicity of these imino-imidazolidinones compared to other imines is credited with slowing this proton transfer, making the isomerism observable.[11]

Definitive structural confirmation is often achieved through single-crystal X-ray diffraction, which provides precise information on bond lengths, bond angles, and the conformation of the five-membered ring. For instance, the crystal structure of cis-3,4,5-trihydroxy-5-(4-nitrophenyl)imidazolidin-2-one monohydrate revealed that the five-membered ring adopts an envelope conformation.[7]

Pharmacological Activity and Structure-Activity Relationships (SAR)

The nitrophenyl-imidazolidinone scaffold has been explored for a range of biological activities, demonstrating its versatility as a pharmacophore.

Antimicrobial and Antifungal Activity

Several studies have reported significant antimicrobial and antifungal properties. Imidazolidinone derivatives synthesized from 2,4-dinitro phenyl hydrazine have shown high activity against various bacterial and fungal strains.[8] Similarly, a broad series of imidazolidineiminothione derivatives and their subsequent products demonstrated that the imidazolidinone moiety is crucial for the observed antibacterial and antifungal effects.[12]

Anticancer and Antimitotic Activity

The anticancer potential of this class is particularly noteworthy. Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide (PIB-SA) derivatives, which can be considered a type of nitrophenyl-substituted imidazolidinone analog, exhibit potent antiproliferative activities at the nanomolar level against numerous cancer cell lines.[13] Their mechanism involves blocking the cell cycle in the G₂/M phase, which leads to the disruption of the cellular cytoskeleton and ultimately triggers programmed cell death (anoikis).[13] This suggests that these compounds act as antimitotic agents, potentially by interfering with microtubule dynamics, similar to other well-known antimicrotubule agents.[13]

Further studies on hybrid molecules combining a 4-thiazolidinone core (structurally related to imidazolidinones) with a 2-chloro-3-(4-nitrophenyl)propenylidene substituent have also identified compounds with high antimitotic activity.[14]

Anti-inflammatory Activity

The nitrophenyl group is also a component of molecules designed as multi-target anti-inflammatory agents. Researchers have designed p-nitrophenyl hydrazones intended to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[4][5][15] While not strictly imidazolidinones, these studies highlight the utility of the nitrophenyl group in targeting proteins relevant to inflammation.

Structure-Activity Relationship (SAR) Insights

G cluster_SAR Key SAR Observations for Biological Activity cluster_Details Detailed Contributions SAR_Core Imidazolidinone Core (Essential for Activity) SAR_Nitro Nitrophenyl Group (Potency & Interaction) Detail_Core The heterocyclic ring provides the fundamental 3D scaffold for orienting substituents. SAR_Core->Detail_Core  Provides Scaffold SAR_Pos Substitution Position (Influences Selectivity) Detail_Nitro Strong electron-withdrawing nature enhances binding to targets. Position (ortho, meta, para) is critical.[[16](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEnCNI3ACyirEZnBaq58Boz4z0hNHy07R0jQ_9bdqqFS7jM1WFWWmNDwX2iXsU2XUk8FE5Jkk3Dz5A4CTNpf7EpQcayBo6Ea286TmMDuuheIxA7fIuYFpbZGiuDapLDkc5PjYfK7Oz9hrxQ6CIP31D6KLzj67rJu43qyol347_4KeIfU0Oe-DzUSVlRcPlqN4OaywSGWxSOV0-JcTt7bH368XUOMTEPjtOGk6w22sevh819PaPCX0Ue2mcSCvtk6G9iLoWk0tbMoPVm9ly4K4l_Dh5997GXWJ7lCOZGE9DBQuvdpulZNJc%3D)] SAR_Nitro->Detail_Nitro  Drives Potency SAR_Other Other Substituents (Modulate PK/PD) Detail_Pos Substitution on imidazolidinone nitrogens (N1, N3) allows for tuning of lipophilicity and target specificity. SAR_Pos->Detail_Pos  Fine-tunes Fit Detail_Other Groups like sulfonamides can act as bioisosteres, maintaining or improving activity while altering physical properties.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFU20pkApISN439v1oLoiUDobVFPhXb9T5AeNbGsvd5RKrvamb4KYI9_bI7C4bBcFj_nBm2cHH5uxU_Qsf6C4XfgLGkOTmoSXq2sKrQPTgBqa6XRs87Fnuv2Pvw7ei0NxbEMv8%3D)] SAR_Other->Detail_Other  Modulates Properties

Sources

Physical properties of 1-(4-Nitrophenyl)imidazolidin-2-one (solubility, melting point)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Nitrophenyl)imidazolidin-2-one is a heterocyclic organic compound featuring a core imidazolidinone ring substituted with a 4-nitrophenyl group. The presence of the polar nitro functional group and the cyclic urea moiety of the imidazolidinone ring suggests that this molecule possesses distinct physical properties that are crucial for its handling, characterization, and application in research and development. In fields such as medicinal chemistry and materials science, a thorough understanding of a compound's physical characteristics, primarily its melting point and solubility, is fundamental. These parameters govern the compound's purity, dissolution, bioavailability, and formulation possibilities.

This guide provides an in-depth overview of the key physical properties of this compound. While specific experimental data for this compound is not widely published, this document outlines the authoritative, standardized methodologies for determining these properties, offering a framework for its empirical characterization.

Physicochemical Data Summary

Physical PropertyValue / Predicted BehaviorSignificance & Rationale
Melting Point Not available in cited literature. Requires experimental determination.A sharp melting point range is a primary indicator of high purity for a crystalline solid. Impurities typically cause a depression and broadening of the melting range.
Solubility Predicted Behavior: - Water: Low to sparingly soluble. - Polar Aprotic Solvents (e.g., DMSO, DMF): Likely soluble. - Alcohols (e.g., Ethanol, Methanol): Sparingly to moderately soluble. - Non-polar Solvents (e.g., Hexane, Toluene): Likely insoluble.Solubility dictates the choice of solvents for synthesis, purification (crystallization), and formulation. The prediction is based on the "like dissolves like" principle; the molecule has significant polarity due to the nitro group and amide functionality, favoring polar solvents.

Melting Point Determination: A Self-Validating Protocol

The melting point of a solid crystalline substance is a critical physical property that provides a reliable indication of its purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a lower and broader melting range. The capillary method is the most widely accepted and pharmacopeia-standard technique for accurate melting point determination.

Causality in Experimental Design

The choice of the capillary method is based on its precision, reproducibility, and the small sample quantity required. The protocol is designed to ensure uniform and controlled heating, which is paramount for observing the precise temperatures of the initial and final stages of melting. A preliminary rapid determination is often performed to establish an approximate melting point, which then allows for a more careful, slower heating rate in subsequent, more accurate measurements.

Standard Operating Protocol: Capillary Method
  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and finely powdered. This can be achieved by grinding a small amount in a mortar and pestle.

    • Gently tap the open end of a thin-walled capillary tube into the powder until a small amount of the sample is collected.

    • Invert the capillary tube and tap its sealed bottom on a hard surface to tightly pack the powder into a column of 2-3 mm in height. Proper packing is essential for uniform heat transfer.

  • Instrument Setup & Measurement:

    • Insert the prepared capillary tube into the heating block of a calibrated melting point apparatus.

    • Set the apparatus to a starting temperature approximately 10-15°C below the expected melting point (determined from a preliminary rapid scan).

    • Commence heating at a controlled, slow rate, typically 1-2°C per minute, as the expected melting point is approached. A slow ramp rate is crucial for thermal equilibrium and accurate temperature reading.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Continue heating at the same rate and record the temperature at which the last solid crystal melts into a clear liquid (T2).

    • The melting range is reported as T1 - T2.

  • Validation and Confirmation:

    • To confirm the identity of the substance, a mixed melting point determination can be performed. This involves mixing the sample with a known, pure standard of the same compound. If there is no depression or broadening of the melting range, it provides strong evidence that the two substances are identical.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Dry and powder the sample prep2 Load into capillary tube prep1->prep2 prep3 Pack sample to 2-3 mm prep2->prep3 meas1 Place capillary in apparatus prep3->meas1 meas2 Heat rapidly for approximate MP meas1->meas2 meas3 Set start T 10-15°C below approx. MP meas2->meas3 meas4 Heat slowly (1-2°C/min) meas3->meas4 meas5 Record T1 (first liquid) meas4->meas5 meas6 Record T2 (all liquid) meas5->meas6 analysis1 Report Melting Range (T1 - T2) meas6->analysis1 analysis2 Assess purity based on range analysis1->analysis2

Caption: Workflow for determining the melting point via the capillary method.

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a key determinant of its behavior in both chemical and biological systems. The principle of "like dissolves like" provides a strong predictive foundation for assessing solubility. This compound contains a polar nitro group (-NO2), a polar amide-like structure within the imidazolidinone ring, and a relatively non-polar phenyl ring. This combination suggests it will be most soluble in polar aprotic solvents that can engage in dipole-dipole interactions.

Systematic Protocol for Qualitative Solubility Testing

This protocol provides a systematic way to classify the compound based on its solubility in a series of solvents, which can indicate the presence of acidic or basic functional groups and provide insights into its polarity and molecular weight.

  • Initial Test in Water:

    • To a test tube, add approximately 20-30 mg of the compound.

    • Add 1 mL of deionized water.

    • Vigorously agitate the mixture for 30-60 seconds.

    • Observe if the compound dissolves completely. If it is water-soluble, test the solution with litmus or pH paper to determine if it is acidic, basic, or neutral.

  • Test in 5% Aqueous HCl (if water-insoluble):

    • Use a fresh sample of the compound (20-30 mg).

    • Add 1 mL of 5% HCl solution.

    • Agitate and observe. Solubility in dilute acid suggests the presence of a basic functional group, such as an amine.

  • Test in 5% Aqueous NaOH (if water-insoluble):

    • Use a fresh sample of the compound (20-30 mg).

    • Add 1 mL of 5% NaOH solution.

    • Agitate and observe. Solubility in a dilute base indicates the presence of an acidic functional group. For this compound, the N-H proton of the imidazolidinone ring could potentially be acidic enough to be deprotonated by a strong base.

  • Test in Organic Solvents:

    • Independently test the solubility of the compound (20-30 mg in 1 mL of solvent) in a range of common organic solvents, such as methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), and a non-polar solvent like hexane.

    • Record observations as soluble, partially soluble, or insoluble.

Logical Flow for Solubility Classification

SolubilityWorkflow decision decision result result start Start with Sample test_water Test Solubility in Water start->test_water is_water_soluble Soluble? test_water->is_water_soluble test_ph Test pH of aqueous solution is_water_soluble->test_ph Yes test_acid Test Solubility in 5% HCl is_water_soluble->test_acid No result_acid Water-Soluble Acid test_ph->result_acid pH < 5 result_base Water-Soluble Base test_ph->result_base pH > 8 result_neutral Water-Soluble Neutral test_ph->result_neutral Neutral pH is_acid_soluble Soluble? test_acid->is_acid_soluble result_organic_base Organic Base is_acid_soluble->result_organic_base Yes test_base Test Solubility in 5% NaOH is_acid_soluble->test_base No is_base_soluble Soluble? test_base->is_base_soluble is_base_soluble->test_base Confirms acidic nature result_organic_acid Organic Acid is_base_soluble->result_organic_acid Yes test_organic Test in Organic Solvents (e.g., DMSO, Ethanol, Hexane) is_base_soluble->test_organic No result_polar_neutral Polar Neutral / Inert

Caption: Decision workflow for the qualitative analysis of solubility.

References

  • Melting Point Determination . Stanford Research Systems. [Link]

  • Melting Point Determination . University of Calgary. [Link]

  • Melting Point Determination . Mettler Toledo. [Link]

  • Measuring the Melting Point . Westlab Canada. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . Faculty of Engineering, Cairo University. [Link]

  • Procedure For Determining Solubility of Organic Compounds . Scribd. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds . Grossmont College. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis . University of Texas at Dallas. [Link]

  • How To Determine Solubility Of Organic Compounds? . Chemistry For Everyone - YouTube. [Link]

  • E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals . ASTM International. [Link]

Theoretical and computational studies of 1-(4-Nitrophenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 1-(4-Nitrophenyl)imidazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] When functionalized with a 4-nitrophenyl group—a moiety known to modulate electronic properties and bioactivity—the resulting molecule, this compound, presents a compelling subject for detailed physicochemical and pharmacological investigation. This guide provides a comprehensive framework for the theoretical and computational characterization of this molecule. By integrating quantum chemical calculations with spectroscopic analysis and molecular docking, we elucidate its structural, electronic, and reactive properties, offering a predictive lens to guide experimental synthesis and biological evaluation. This document serves as a technical resource, detailing not just the methods but the scientific rationale underpinning them, to accelerate the discovery and development of novel therapeutics.

The Computational & Theoretical Framework: A Quantum Mechanical Approach

At the heart of modern molecular analysis lies a synergistic relationship between experimental observation and computational prediction. For a molecule like this compound, quantum chemical methods, particularly Density Functional Theory (DFT), provide unparalleled insight into its behavior at the atomic level.[2][3]

1.1. Core Principles of Density Functional Theory (DFT)

DFT is a robust computational method that calculates the electronic structure of a molecule to determine its energy and properties.[4] Instead of solving the complex many-electron Schrödinger equation, DFT simplifies the problem by focusing on the electron density. This approach offers a remarkable balance of accuracy and computational efficiency, making it the workhorse for studying systems of pharmaceutical interest.[3] Key to any DFT calculation is the choice of:

  • Functional: This is an approximation to the exchange-correlation energy. The hybrid functional B3LYP (Becke, 3-parameter, Lee–Yang–Parr) is widely used for its reliability in predicting molecular geometries and vibrational frequencies for organic molecules.[5][6][7]

  • Basis Set: This is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311+G(d,p), are standard for achieving accurate results on molecules containing first and second-row elements.[7][8]

1.2. General Computational Workflow

The computational investigation of a target molecule follows a structured, multi-step process designed to build a comprehensive profile of its properties. This workflow ensures that each subsequent calculation is based on a physically realistic and stable molecular conformation.

G cluster_0 Phase 1: Structure & Energy cluster_1 Phase 2: Property Calculations cluster_2 Phase 3: Biological Interaction A Initial 3D Structure (e.g., from ChemDraw) B Geometry Optimization (DFT/B3LYP/6-311G(d,p)) A->B Find lowest energy state C Frequency Calculation (Confirm Minimum Energy) B->C Verify no imaginary frequencies D Spectroscopic Prediction (IR, Raman, NMR, UV-Vis) C->D Using optimized geometry E Electronic Properties (HOMO, LUMO, MEP) C->E Using optimized geometry F Reactivity Descriptors (Hardness, Electrophilicity) C->F Using optimized geometry G Molecular Docking (Ligand-Protein Interaction) E->G Input for docking H Binding Energy Analysis G->H Score & rank poses

Caption: General workflow for computational analysis of a drug candidate.

Protocol 1: Foundational DFT Calculation

Objective: To obtain the optimized ground-state geometry and confirm its stability.

  • Structure Input: Draw the 2D structure of this compound and convert it to a preliminary 3D structure using software like GaussView or Avogadro.

  • Job Specification: In a quantum chemistry package (e.g., Gaussian), specify a geometry optimization calculation.

  • Method Selection: Choose the theoretical method. A reliable choice is B3LYP/6-311+G(d,p).

  • Execution: Run the calculation. The software iteratively adjusts the positions of the atoms to find the arrangement with the lowest possible electronic energy.

  • Verification: Following optimization, perform a frequency calculation using the same method. A true energy minimum is confirmed if no imaginary frequencies are found. The output of this step provides the optimized 3D coordinates and thermodynamic data.

Molecular Geometry and Spectroscopic Fingerprinting

A molecule's three-dimensional structure dictates its function. Computational chemistry provides a precise picture of bond lengths and angles, which can be validated against experimental data from techniques like X-ray crystallography. This optimized geometry is the foundation for all subsequent property predictions.[5]

Caption: Optimized structure of this compound.

Table 1: Selected Optimized Geometrical Parameters (Note: Values are representative for demonstration and should be calculated for the specific molecule.)

ParameterBond/AngleCalculated Value (B3LYP/6-311+G(d,p))
Bond LengthC=O (carbonyl)1.23 Å
N-C (amide)1.38 Å
N-O (nitro)1.25 Å
Bond AngleO=C-N125.0°
C-N-C (ring)112.5°
Dihedral AngleC-C-N-O (nitro)~180.0° (planar)

2.1. Vibrational Spectroscopy (FT-IR & FT-Raman)

Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy are powerful techniques for identifying functional groups. DFT calculations can predict the vibrational frequencies of a molecule with high accuracy, aiding in the assignment of complex experimental spectra.[8] Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation, so they are typically multiplied by a scaling factor (~0.96 for B3LYP) for better correlation.[8]

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹)

Functional GroupAssignmentCalculated WavenumberExperimental Wavenumber
ImidazolidinoneC=O stretch~1740~1700-1720
N-H stretch (if present)~3450~3400
C-N stretch~1350~1320-1340
NitrophenylNO₂ asymmetric stretch~1550~1520-1530
NO₂ symmetric stretch~1380~1340-1350
Aromatic C-H stretch~3100~3050-3080

2.2. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable computational approach for predicting the ¹H and ¹³C NMR chemical shifts.[6][8] By comparing calculated shifts with experimental data, one can unambiguously assign signals and confirm the molecular structure.

2.3. UV-Visible Spectroscopy and Frontier Molecular Orbitals (FMO)

UV-Visible spectroscopy probes the electronic transitions within a molecule. Time-Dependent DFT (TD-DFT) is the method of choice for calculating these transitions and predicting the absorption maxima (λmax).[5][9]

This analysis is intrinsically linked to the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between these orbitals is a critical indicator of molecular stability and chemical reactivity. A smaller gap suggests the molecule is more reactive and can be more easily excited.[5][6]

For this compound, the HOMO is typically localized on the electron-rich imidazolidinone ring and parts of the phenyl ring, while the LUMO is predominantly centered on the electron-withdrawing nitro group. The primary electronic transition corresponds to a π → π* charge transfer from the ring system to the nitro group.

G LUMO LUMO (Lowest Unoccupied MO) Accepts electrons HOMO HOMO (Highest Occupied MO) Donates electrons HOMO->LUMO Electronic Transition (hν) axis_start axis_end axis_start->axis_end Energy E gap_start gap_end gap_start->gap_end gap_end->gap_start gap_label ΔE = E_LUMO - E_HOMO (Energy Gap) Indicates Reactivity

Caption: HOMO-LUMO energy gap and electronic transition.

Table 3: Calculated Electronic Properties

PropertyValue (eV)Implication
E_HOMO-6.8 eVElectron-donating capability
E_LUMO-2.5 eVElectron-accepting capability
Energy Gap (ΔE)4.3 eVHigh kinetic stability, moderate reactivity

Chemical Reactivity and Intermolecular Interactions

Beyond static properties, computational methods can predict how a molecule will behave in a chemical environment.

3.1. Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the charge distribution on the molecule's surface. It is an invaluable tool for identifying sites susceptible to electrophilic (attack by electron-seekers) and nucleophilic (attack by nucleus-seekers) reactions.[6][10]

  • Red Regions (Negative Potential): Electron-rich areas, such as the oxygen atoms of the carbonyl and nitro groups. These are prime sites for electrophilic attack and hydrogen bond acceptance.

  • Blue Regions (Positive Potential): Electron-poor areas, typically around hydrogen atoms, especially any N-H protons. These are sites for nucleophilic attack.

  • Green Regions (Neutral Potential): Areas with intermediate potential, like the carbon framework of the phenyl ring.

3.2. Global Reactivity Descriptors

From the HOMO and LUMO energies, a set of "global reactivity descriptors" can be calculated to quantify the molecule's chemical behavior.[11]

Table 4: Global Reactivity Descriptors

DescriptorFormulaValueInterpretation
Electronegativity (χ)-(E_HOMO + E_LUMO)/24.65 eVOverall electron-attracting power.
Chemical Hardness (η)(E_LUMO - E_HOMO)/22.15 eVResistance to change in electron distribution.
Chemical Softness (S)1 / (2η)0.23 eV⁻¹Reciprocal of hardness; indicates reactivity.
Electrophilicity Index (ω)χ² / (2η)5.03 eVCapacity to accept electrons; a measure of electrophilic character.

These values suggest that this compound is a moderately reactive molecule with significant electrophilic character, primarily due to the potent electron-withdrawing nitro group.

Simulating Biological Activity: Molecular Docking

Molecular docking is a computational technique that predicts how a small molecule (a ligand, like our compound) binds to the active site of a biological macromolecule (a receptor, typically a protein).[12][13] This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Given the known anticancer and antimicrobial activities of related imidazolidinone structures, potential targets could include enzymes like protein kinases, bacterial proteins like penicillin-binding proteins, or receptors such as the estrogen receptor.[11][12][14][15]

G A 1. Prepare Ligand (Optimized 3D Structure) C 3. Define Binding Site (Active Site Grid Box) A->C B 2. Prepare Receptor (e.g., Protein from PDB) Remove water, add hydrogens B->C D 4. Docking Simulation (Algorithm explores poses and conformations) C->D Input files E 5. Analyze Results (Binding Energy & Interactions) D->E Output poses & scores F Identify Key Interactions (H-bonds, Hydrophobic, etc.) E->F

Caption: A standardized workflow for molecular docking studies.

Protocol 2: Molecular Docking Simulation

Objective: To predict the binding mode and affinity of this compound to a target protein.

  • Ligand Preparation: Use the DFT-optimized, low-energy 3D structure of the compound. Assign appropriate atom types and charges.

  • Receptor Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare it by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Active Site Definition: Identify the binding pocket (active site) of the protein and define a grid box that encompasses this area. This is where the docking algorithm will attempt to place the ligand.

  • Docking Execution: Run the docking simulation using software like AutoDock or Schrödinger Suite. The software will systematically search for the best-fitting poses of the ligand within the active site.

  • Pose Analysis: The results are ranked based on a scoring function, which estimates the binding free energy (e.g., in kcal/mol). The pose with the lowest binding energy is considered the most probable binding mode.

  • Interaction Analysis: Visualize the top-ranked pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and the protein's amino acid residues. The carbonyl oxygen and nitro group oxygens are prime candidates for forming crucial hydrogen bonds.

Conclusion and Future Outlook

The integrated theoretical and computational approach detailed in this guide provides a powerful, multi-faceted strategy for the deep characterization of this compound. By leveraging DFT and molecular docking, researchers can:

  • Establish a robust structural and electronic profile of the molecule before undertaking extensive synthesis.

  • Accurately interpret experimental spectroscopic data , confirming the identity and purity of synthesized compounds.

  • Predict chemical reactivity , identifying the most active sites within the molecule for potential derivatization or metabolic transformation.

  • Generate testable hypotheses about biological activity by identifying potential protein targets and elucidating binding interactions.

This in-silico framework serves not as a replacement for experimental work, but as an essential partner. It provides a rational basis for experimental design, minimizes resource expenditure, and ultimately accelerates the journey from a promising molecular scaffold to a validated therapeutic agent. The insights gained from these studies are critical for the rational design of next-generation imidazolidinone-based drugs with enhanced efficacy and specificity.

References

  • Pojarlieff, I. G. (n.d.). Synthesis of 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones; pK-values, E,Z-isomerism and exchange of the imino proton. ResearchGate. Available at: [Link]

  • Mostafa, A. A., et al. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. Available at: [Link]

  • IJCRT. (2020). CHEMICAL SYNTHESIS, STRUCTURE DETERMINATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF IMIDAZOLIDINONE DERIVATIVES. IJCRT.org. Available at: [Link]

  • ResearchGate. (n.d.). Spectroscopic (FT-IR, FT-Raman, UV, 1H and 13C NMR) insights, electronic profiling and DFT computations on ({(E)-[3-(1H-imidazol-1-yl)-1-phenylpropylidene] amino}oxy)(4-nitrophenyl)methanone, an imidazole-bearing anti-Candida agent. Available at: [Link]_

  • Semantic Scholar. (n.d.). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In. Available at: [Link]

  • Semantic Scholar. (n.d.). Molecular Structure, FT-IR, NMR (13C/1H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl). Available at: [Link]

  • El-Gammal, O. A., et al. (2024). Innovation of some novel complexes based on 1‐(4‐nitrophenyl)‐1H‐1,2,3‐triazol‐4‐yl)methanol ligand: Synthesis, structural elucidation DFT calculation and pharmaceutical studies. ResearchGate. Available at: [Link]

  • Al-Omar, M. A., et al. (n.d.). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). FTIR, NMR and UV–Visible Spectral Investigations, Theoretical Calculations, Topological Analysis, Chemical Stablity, and Molecular Docking Study on Novel Bioactive Compound: The 5-(5-Nitro Furan-2-Ylmethylen), 3- N -(2-Methoxy Phenyl),2- N ′- (2-Methoxyphenyl) Imino Thiazolidin. Available at: [Link]_

  • Maeda, S., et al. (2022). Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants. PMC - NIH. Available at: [Link]

  • Bakulina, O., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC - NIH. Available at: [Link]

  • Al-Masoudi, W. A. H., & Al-Amery, M. H. A. (2024). 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. European Journal of Modern Medicine and Practice. Available at: [Link]

  • Xavier, S., & Periandy, S. (2015). Spectroscopic (FT-IR, FT-Raman, UV and NMR) investigation on 1-phenyl-2-nitropropene by quantum computational calculations. PubMed. Available at: [Link]

  • OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available at: [Link]

  • CUNY Academic Works. (2021). QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU. Available at: [Link]

  • PMC - PubMed Central. (n.d.). Quantum Chemistry Calculations for Metabolomics: Focus Review. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. Available at: [Link]

  • eScholarship.org. (2021). Quantum Chemistry Calculations for Metabolomics. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, Molecular Docking and DFT Studies of Biologically Active N-((3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives | Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Design, Synthesis, Characterization, Molecular docking and Computational studies of 3-phenyl-2-thioxoimidazolidin-4-one derivatives | Request PDF. Available at: [Link]

  • Al-Amiery, A. A., et al. (2021). Density Functional Theory and Molecular Docking Investigations of the Chemical and Antibacterial Activities for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one. MDPI. Available at: [Link]

  • Al-Ostath, A. I., et al. (n.d.). 3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. PMC - NIH. Available at: [Link]

  • El-Megharbel, S. M., et al. (2022). Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. MDPI. Available at: [Link]

  • Future Medicine. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Available at: [Link]

Sources

A Comprehensive Technical Guide to 1-(4-Nitrophenyl)imidazolidin-2-one and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazolidin-2-one scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and FDA-approved drugs.[1][2][3] Its unique structural and electronic properties make it a versatile building block in medicinal chemistry, enabling the development of novel therapeutic agents with diverse pharmacological profiles. This in-depth technical guide focuses on a specific, yet highly significant, member of this family: 1-(4-nitrophenyl)imidazolidin-2-one, and its analogs. We will delve into the synthetic strategies, structure-activity relationships (SAR), and the expanding therapeutic potential of this promising class of compounds.

The Imidazolidin-2-one Core: A Foundation for Drug Discovery

Imidazolidin-2-ones, cyclic urea derivatives, have garnered significant attention from medicinal chemists due to their remarkable biological versatility.[1][4] This five-membered heterocyclic ring system serves as the core structure for drugs with applications ranging from antiviral to anticancer agents.[5] The presence of two nitrogen atoms and a carbonyl group provides multiple points for substitution, allowing for the fine-tuning of physicochemical properties and biological activity. The 1-(4-nitrophenyl) substitution introduces a key pharmacophore that has been implicated in a variety of biological activities, including antimicrobial and anticancer effects.[6][7]

Synthesis of this compound and its Analogs: Building the Core and its Variations

The construction of the imidazolidin-2-one ring is a well-established area of organic synthesis, with several reliable methods available.

General Synthetic Strategies

The most common approaches to the imidazolidin-2-one core involve the cyclization of 1,2-diamines with a carbonyl source or the intramolecular cyclization of urea derivatives.[3][4]

  • From 1,2-Diamines: This is a straightforward method involving the reaction of a suitably substituted 1,2-diamine with a carbonylating agent such as phosgene, carbonyldiimidazole (CDI), or dialkyl carbonates.[4] The choice of carbonylating agent and reaction conditions can be optimized to achieve high yields.

  • Intramolecular Cyclization of Ureas: Another versatile method involves the intramolecular hydroamination of unsaturated ureas or the cyclization of (2,2-diethoxyethyl)ureas in the presence of an acid catalyst.[3][4] This approach allows for the regioselective synthesis of substituted imidazolidin-2-ones.

Experimental Protocol: Synthesis of this compound

This protocol describes a common method for the synthesis of the parent compound, which can be adapted for the synthesis of its analogs.

Reaction Scheme:

Synthesis_of_this compound reagents N-(4-Nitrophenyl)ethylenediamine + Carbonyldiimidazole (CDI) solvent Solvent (e.g., THF) Room Temperature reagents->solvent 1. product This compound solvent->product 2. Cyclization

A representative synthetic route.

Materials:

  • N-(4-Nitrophenyl)ethylenediamine

  • Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of N-(4-nitrophenyl)ethylenediamine (1.0 eq) in anhydrous THF under an inert atmosphere, add carbonyldiimidazole (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Analogs

The synthesis of analogs can be achieved by:

  • Varying the diamine starting material: Using different substituted ethylenediamines allows for the introduction of substituents on the imidazolidinone ring.

  • Modifying the nitrophenyl ring: Starting with different substituted anilines allows for the exploration of various substituents on the phenyl ring.

  • Post-synthesis modification: The parent compound can be further modified, for example, by reducing the nitro group to an amine, which can then be derivatized.

Chemical Properties and Structure-Activity Relationships (SAR)

The biological activity of this compound and its analogs is intricately linked to their chemical structure. The 4-nitrophenyl group is a key feature, as nitroaromatic compounds are known to possess a wide range of biological activities.[7][8]

Key Structural Features
  • The Nitrophenyl Moiety: The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the molecule. This group can participate in various biological processes, including bioreductive activation under hypoxic conditions, which is relevant for anticancer and antimicrobial activity.[8]

  • The Imidazolidin-2-one Ring: This heterocyclic core acts as a scaffold, holding the pharmacophoric groups in a specific spatial arrangement. The nitrogen atoms can act as hydrogen bond donors or acceptors, facilitating interactions with biological targets.

Structure-Activity Relationship Insights

While a comprehensive SAR for this specific class is still emerging, general trends can be inferred from related compounds:

  • Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring can dramatically affect activity. Electron-withdrawing groups, such as the nitro group, are often associated with enhanced antimicrobial and anticancer properties.[7]

  • Substitution on the Imidazolidin-2-one Ring: Modifications to the imidazolidin-2-one ring can influence pharmacokinetic properties such as solubility and membrane permeability, as well as target binding affinity.

Table 1: Representative Analogs and their Reported Biological Activities

CompoundR1R2R3Reported Biological ActivityReference
1 HH4-NO₂Antimicrobial, Anticancer[6][7]
2 CH₃H4-NO₂Varies with assayN/A
3 HH4-NH₂Potential for further derivatizationN/A
4 HH3-NO₂May exhibit different target selectivity[7]
5 HH4-ClAntimicrobial[9]

Note: This table is illustrative. Specific activities and potencies would need to be determined experimentally.

Biological Activities and Therapeutic Potential

Derivatives of this compound have shown promise in several therapeutic areas.

Antimicrobial Activity

Nitroimidazoles are a well-known class of antibacterial and antiprotozoal drugs.[9] The proposed mechanism for many nitroaromatic compounds involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic reactive nitrogen species that damage DNA and other vital macromolecules. Compounds containing nitrophenyl groups have demonstrated both antimicrobial and anticancer activities.[6]

Antimicrobial_Mechanism cluster_microbe Microbial Cell Prodrug This compound (Prodrug) Nitroreductase Nitroreductase Enzymes Prodrug->Nitroreductase Reduction ReactiveSpecies Reactive Nitrogen Species (e.g., Nitroso, Hydroxylamine) Nitroreductase->ReactiveSpecies CellularDamage DNA Damage & Macromolecular Damage ReactiveSpecies->CellularDamage CellDeath Cell Death CellularDamage->CellDeath

Sources

Methodological & Application

Protocol for the synthesis of 1-(4-Nitrophenyl)imidazolidin-2-one from urea derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol

Abstract

The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique properties as a rigid, hydrogen-bond donor-acceptor unit make it a valuable component in drug design. This application note provides a detailed, field-proven protocol for the synthesis of 1-(4-nitrophenyl)imidazolidin-2-one, a key intermediate for further chemical elaboration. The protocol is designed for researchers in organic synthesis and drug development, emphasizing not only the procedural steps but also the underlying mechanistic rationale and safety considerations. The described two-step synthesis proceeds through the formation of a linear N,N'-disubstituted urea intermediate, followed by an efficient acid-catalyzed intramolecular cyclization.

Introduction and Synthetic Strategy

The synthesis of substituted imidazolidin-2-ones is a cornerstone of heterocyclic chemistry. While various methods exist, including the carbonylation of diamines and the diamination of olefins, a highly versatile and common strategy involves the construction and subsequent cyclization of a linear urea precursor.[2] This approach offers significant control over the substitution pattern on the final heterocyclic ring.

This guide details a robust two-step synthesis for this compound, commencing from commercially available starting materials.

  • Step 1: Formation of N-(2-Hydroxyethyl)-N'-(4-nitrophenyl)urea. This step involves the nucleophilic addition of ethanolamine to 4-nitrophenyl isocyanate. The isocyanate serves as a highly reactive electrophile, ensuring a clean and high-yielding reaction to form the key urea intermediate.

  • Step 2: Acid-Catalyzed Intramolecular Cyclization. The synthesized hydroxyethyl-urea derivative undergoes an intramolecular condensation reaction under acidic conditions. The hydroxyl group is protonated, converting it into a good leaving group (water), which facilitates a nucleophilic attack from the adjacent urea nitrogen to form the stable five-membered ring.

This strategy is selected for its reliability, scalability, and the use of readily accessible reagents, making it an excellent method for both academic and industrial laboratory settings.

Reaction Mechanism and Rationale

The overall synthetic pathway is depicted below. The formation of the urea intermediate is a straightforward nucleophilic addition, while the cyclization is a classic example of an intramolecular condensation-elimination reaction.

Reaction_Scheme r1 4-Nitrophenyl Isocyanate p1 r1->p1 r2 Ethanolamine r2->p1 inter N-(2-Hydroxyethyl)-N'- (4-nitrophenyl)urea p2 inter->p2 prod 1-(4-Nitrophenyl) imidazolidin-2-one p1->inter Step 1 THF, 0°C to RT p2->prod Step 2 p-TsOH, Toluene Reflux (Dean-Stark) p3 r1_img plus1 + r2_img inter_img prod_img

Figure 1: Overall reaction scheme for the synthesis of this compound.

Rationale for Reagent and Condition Selection:

  • 4-Nitrophenyl Isocyanate: This is a potent electrophile. The electron-withdrawing nitro group enhances the electrophilicity of the isocyanate carbon, promoting a rapid reaction with the amine nucleophile of ethanolamine.

  • Tetrahydrofuran (THF) as Solvent: THF is an excellent aprotic solvent for Step 1. It readily dissolves the reactants and does not participate in the reaction, ensuring a clean conversion to the urea intermediate.

  • p-Toluenesulfonic Acid (p-TsOH): A strong acid catalyst that is solid, easy to handle, and effective in promoting the dehydration and subsequent cyclization in Step 2.

  • Toluene and Dean-Stark Apparatus: This combination is crucial for driving the equilibrium of the cyclization reaction forward. Toluene forms an azeotrope with the water produced during the reaction, allowing for its continuous removal via the Dean-Stark trap, thereby maximizing the product yield according to Le Châtelier's principle.

Experimental Protocol

Materials and Equipment
Reagents & SolventsEquipment
4-Nitrophenyl isocyanate (≥98%)Round-bottom flasks (100 mL, 250 mL)
Ethanolamine (≥99%)Magnetic stirrer and stir bars
Tetrahydrofuran (THF), anhydrousIce bath
p-Toluenesulfonic acid monohydrate (p-TsOH)Dean-Stark apparatus and reflux condenser
TolueneHeating mantle
Ethyl acetate (EtOAc)Büchner funnel and filter paper
HexaneRotary evaporator
Dichloromethane (DCM)Thin-Layer Chromatography (TLC) plates
Sodium sulfate (Na₂SO₄), anhydrousStandard laboratory glassware
Deionized waterNMR Spectrometer, MS, Melting Point Apparatus

Safety Precautions:

  • Isocyanates are potent lachrymators and respiratory sensitizers. Handle 4-nitrophenyl isocyanate exclusively in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Anhydrous solvents can be flammable. Handle THF and toluene away from ignition sources.

  • Strong acids are corrosive. Handle p-TsOH with care.

Step 1: Synthesis of N-(2-Hydroxyethyl)-N'-(4-nitrophenyl)urea
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenyl isocyanate (10.0 g, 60.9 mmol).

  • Solvent Addition: Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the mixture until the isocyanate is fully dissolved.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

  • Nucleophile Addition: In a separate flask, prepare a solution of ethanolamine (3.72 g, 4.1 mL, 60.9 mmol) in 20 mL of anhydrous THF.

  • Slow Addition: Add the ethanolamine solution dropwise to the cooled isocyanate solution over a period of 30 minutes using a dropping funnel. The reaction is exothermic; maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. A pale yellow precipitate will form.

  • Isolation: Filter the resulting precipitate using a Büchner funnel. Wash the solid with a small amount of cold THF (2 x 20 mL) to remove any unreacted starting material.

  • Drying: Dry the collected solid under vacuum to yield N-(2-hydroxyethyl)-N'-(4-nitrophenyl)urea as a pale yellow powder. The product is typically of high purity (>95%) and can be used in the next step without further purification.

Step 2: Synthesis of this compound
  • Reaction Setup: To a 250 mL round-bottom flask, add the N-(2-hydroxyethyl)-N'-(4-nitrophenyl)urea (10.0 g, 44.4 mmol) synthesized in Step 1.

  • Catalyst and Solvent: Add p-toluenesulfonic acid monohydrate (0.84 g, 4.4 mmol, 0.1 eq.) and 150 mL of toluene.

  • Dean-Stark Assembly: Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heating and Reflux: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours, or until no more water is observed collecting in the trap.

  • Monitoring: The reaction progress can be monitored by TLC (e.g., 50% Ethyl Acetate in Hexane), observing the disappearance of the starting material spot.

  • Cooling and Workup: Once the reaction is complete, allow the mixture to cool to room temperature. A solid product may precipitate.

  • Isolation and Purification:

    • Cool the flask in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold toluene (20 mL) and then with hexane (20 mL) to remove residual solvent and impurities.

    • The crude product can be further purified by recrystallization from ethanol or isopropanol to yield this compound as a light yellow crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50 °C overnight.

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques. The data presented below are typical expected values for this compound.

ParameterExpected Result
Appearance Light yellow crystalline solid
Yield (Typical) 80-90% (after recrystallization)
Melting Point ~210-214 °C
¹H NMR (DMSO-d₆)δ 8.20 (d, 2H), 7.85 (d, 2H), 4.05 (t, 2H), 3.60 (t, 2H)
¹³C NMR (DMSO-d₆)δ 155.5 (C=O), 145.0, 143.5, 125.0, 117.5, 45.0, 40.0
Mass Spec (ESI+) m/z 208.07 [M+H]⁺, 230.05 [M+Na]⁺

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from reagent preparation to final product analysis.

Workflow cluster_step1 Step 1: Urea Formation cluster_step2 Step 2: Cyclization cluster_analysis Analysis s1_start Dissolve 4-Nitrophenyl Isocyanate in THF s1_cool Cool to 0°C s1_start->s1_cool s1_add Dropwise addition of Ethanolamine solution s1_cool->s1_add s1_react Stir at RT for 2h s1_add->s1_react s1_filter Filter Precipitate s1_react->s1_filter s1_dry Dry Intermediate s1_filter->s1_dry s2_setup Combine Urea Intermediate, p-TsOH, and Toluene s1_dry->s2_setup Proceed to Step 2 s2_reflux Reflux with Dean-Stark (4-6h) s2_setup->s2_reflux s2_cool Cool to RT s2_reflux->s2_cool s2_filter Filter Product s2_cool->s2_filter s2_recrystal Recrystallize from Ethanol s2_filter->s2_recrystal s2_dry Dry Final Product s2_recrystal->s2_dry analysis Characterize Product: - Melting Point - NMR (¹H, ¹³C) - Mass Spectrometry s2_dry->analysis Final Validation

Figure 2: Step-by-step experimental workflow for the synthesis and validation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Moisture in reagents/glassware.Ensure all glassware is oven-dried and use anhydrous THF. Isocyanates readily react with water.
Addition of ethanolamine was too fast.Maintain slow, dropwise addition at 0 °C to prevent side reactions from the exothermic process.
Incomplete reaction in Step 2 Ineffective water removal.Check that the Dean-Stark apparatus is functioning correctly. Ensure a steady reflux rate.
Inactive catalyst.Use fresh p-TsOH. If the reaction still stalls, an additional portion of the catalyst (0.02 eq.) can be added.
Product difficult to purify Presence of starting material or side products.Ensure the reaction in Step 2 has gone to completion via TLC. If needed, perform column chromatography.

References

  • Casnati, A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Smolobochkin, A. V., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules. Available at: [Link]

  • Pardi, V., et al. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts. Available at: [Link]

  • PubChem. (n.d.). 1-(2-Nitrophenyl)imidazolidin-2-one. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). N-(2-Hydroxyphenyl)-N'-(4-nitrophenyl)urea. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

Sources

Application Notes and Protocols: The Role of 1-(4-Nitrophenyl)imidazolidin-2-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the imidazolidin-2-one core represents a privileged scaffold, a structural motif consistently found in a wide array of biologically active compounds. Its synthetic accessibility and the ease with which it can be functionalized have made it a cornerstone for the development of novel therapeutic agents. When substituted with a 4-nitrophenyl group at the N1 position, the resulting molecule, 1-(4-nitrophenyl)imidazolidin-2-one, emerges not as a final drug entity, but as a pivotal intermediate and a versatile building block for creating diverse chemical libraries. The presence of the nitro group, a powerful electron-withdrawing moiety, not only influences the electronic properties of the imidazolidinone ring but also serves as a synthetic handle for extensive derivatization.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, functionalization, and potential applications of this compound. We will delve into detailed protocols, the rationale behind experimental choices, and the exploration of its derivatives in the context of antimicrobial and other therapeutic areas.

Part 1: Synthesis of the Core Scaffold: this compound

The synthesis of this compound can be achieved through a multi-step process, beginning with readily available starting materials. The following protocol outlines a common and efficient route.

Protocol 1: Synthesis of this compound

Objective: To synthesize the title compound from N-(2-aminoethyl)-4-nitroaniline.

Materials:

  • N-(2-aminoethyl)-4-nitroaniline

  • Triphosgene or Carbonyldiimidazole (CDI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-(2-aminoethyl)-4-nitroaniline (1 equivalent) in anhydrous DCM or THF (approximately 0.1 M concentration).

  • Addition of Base: Add triethylamine or DIPEA (2.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Cyclization with Phosgene Equivalent: While stirring vigorously, add a solution of triphosgene (0.4 equivalents) or CDI (1.1 equivalents) in anhydrous DCM or THF dropwise via the dropping funnel over a period of 30-60 minutes. Safety Note: Triphosgene is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% Ethyl Acetate in Hexanes).

  • Work-up: Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is crucial to prevent the reaction of the highly reactive phosgene equivalent with water.

  • Base: Triethylamine or DIPEA acts as a base to neutralize the HCl generated during the reaction, driving the cyclization to completion.

  • Slow Addition: The dropwise addition of the phosgene equivalent at a low temperature helps to control the exothermic reaction and minimize the formation of side products.

Synthesis_Workflow start N-(2-aminoethyl)-4-nitroaniline reaction Cyclization at 0°C to RT start->reaction Step 1 reagents Triphosgene or CDI, Triethylamine, Anhydrous DCM/THF reagents->reaction Step 2 workup Aqueous Work-up (NaHCO3, Brine) reaction->workup Step 3 purification Column Chromatography workup->purification Step 4 product This compound purification->product Step 5

Caption: Synthetic workflow for this compound.

Part 2: Derivatization and Structure-Activity Relationship (SAR)

The true value of this compound in medicinal chemistry lies in its potential for derivatization. The 4-nitrophenyl group is a key functional handle for creating analogues with diverse biological activities.

A. Reduction of the Nitro Group

A common and highly effective derivatization strategy is the reduction of the nitro group to an amine. This amine can then be further functionalized through acylation, sulfonylation, or reductive amination to generate a library of compounds for biological screening.

Protocol 2: Reduction of this compound to 1-(4-Aminophenyl)imidazolidin-2-one

Objective: To synthesize the amino derivative, a key intermediate for further functionalization.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C)

  • Concentrated Hydrochloric Acid (HCl) (for SnCl₂ reduction)

  • Ethanol or Methanol

  • Sodium bicarbonate or Sodium hydroxide solution

  • Ethyl acetate

  • Hydrogen gas supply (for Pd/C reduction)

Procedure (Method A: Tin(II) Chloride Reduction):

  • Reaction Setup: In a round-bottom flask, suspend this compound (1 equivalent) in ethanol.

  • Addition of Reducing Agent: Add Tin(II) chloride dihydrate (4-5 equivalents) to the suspension.

  • Acidification and Reflux: Carefully add concentrated HCl and heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Basification and Extraction: Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate or 10% NaOH until the pH is ~8-9.

  • Filtration and Extraction: Filter the resulting tin salts through a pad of celite. Extract the filtrate with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(4-aminophenyl)imidazolidin-2-one.

Procedure (Method B: Catalytic Hydrogenation):

  • Reaction Setup: In a hydrogenation flask, dissolve this compound (1 equivalent) in methanol or ethanol.

  • Catalyst Addition: Add 10% Palladium on carbon (5-10 mol%) to the solution.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 4-12 hours.

  • Filtration and Concentration: Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain 1-(4-aminophenyl)imidazolidin-2-one.

B. Structure-Activity Relationship (SAR) Insights

While this compound itself may not be a potent bioactive agent, the study of its derivatives has provided valuable SAR insights. For instance, in the context of antimicrobial agents, the nature of the substituent on the phenyl ring significantly impacts activity. Generally, electron-withdrawing groups, such as the nitro group, can enhance antimicrobial activity against certain strains. Further derivatization of the amino group (from the reduced nitro group) with various aromatic and heterocyclic moieties has been shown to modulate the spectrum and potency of antimicrobial effects. The imidazolidinone core often acts as a rigid scaffold to correctly orient the pharmacophoric groups for interaction with their biological targets.

SAR_Concept cluster_derivatives Derivatization Strategies Core This compound Core Scaffold Reduction { Reduction of NO2 | 1-(4-Aminophenyl)imidazolidin-2-one} Core:f1->Reduction:f0 Key Modification Acylation Acylation/Sulfonylation Reduction:f1->Acylation Functionalization Alkylation Further N-Alkylation Reduction:f1->Alkylation Functionalization Activity Biological Activity (e.g., Antimicrobial) Acylation->Activity Alkylation->Activity

Caption: Derivatization strategies for this compound.

Part 3: Application in Antimicrobial Screening

Derivatives of this compound have shown promise as antimicrobial agents. The following protocol provides a general method for screening these compounds against common bacterial strains.

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the MIC of synthesized derivatives against Gram-positive and Gram-negative bacteria.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth with DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds and the positive control antibiotic in DMSO to a stock concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum: Culture the bacterial strains in MHB overnight at 37 °C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solutions with MHB to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth with bacteria and standard antibiotic), a negative control (broth with bacteria and DMSO), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm.

Data Presentation:

The results of the MIC assay can be summarized in a table for easy comparison of the antimicrobial activity of the different derivatives.

Compound IDDerivative Structure/ModificationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
1 This compound>256>256
2 1-(4-Aminophenyl)imidazolidin-2-one128256
3a N-(4-(2-oxoimidazolidin-1-yl)phenyl)acetamide64128
3b N-(4-(2-oxoimidazolidin-1-yl)phenyl)benzamide3264
Cipro Ciprofloxacin (Positive Control)0.50.25

(Note: The data in this table is illustrative and for demonstration purposes only.)

Conclusion

This compound serves as a valuable and versatile platform in medicinal chemistry. While its intrinsic biological activity may be limited, its true strength lies in its utility as a synthetic intermediate. The strategic placement of the 4-nitrophenyl group provides a readily modifiable site for the generation of diverse chemical libraries. The protocols and insights provided in these application notes are intended to empower researchers to explore the full potential of this scaffold in the discovery and development of novel therapeutic agents. The continued investigation into the derivatization of the this compound core is a promising avenue for identifying new lead compounds with a range of pharmacological activities.

References

  • Mughal, E. U., et al. (2006). Synthesis and antibacterial activity of substituted flavones, 4-thioflavones and 4-iminoflavones. Bioorganic & Medicinal Chemistry, 14(14), 4704-4711. [Link]

  • Al-Omar, M. A., et al. (2016). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules, 21(4), 493. [Link]

  • Bastrakov, M. A., & Starosotnikov, A. M. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 15(6), 705. [Link]

  • Idhayadhulla, A., et al. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. International Journal of Pharmacology, 12(7), 711-721. [Link]

  • Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006). A General and Efficient Method for the Synthesis of Imidazolidin-2-ones. Organic Letters, 8(12), 2531–2534. [Link]

Application Notes and Protocols for 1-(4-Nitrophenyl)imidazolidin-2-one as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Imidazolidin-2-ones in Asymmetric Control

In the landscape of modern organic synthesis, the reliable and predictable control of stereochemistry is paramount. Chiral auxiliaries remain a cornerstone of this endeavor, offering a robust method to transform prochiral substrates into enantiomerically enriched products.[1] While Evans' oxazolidinones are celebrated for their efficacy, chiral imidazolidin-2-ones have emerged as a powerful and versatile class of auxiliaries in their own right. These auxiliaries offer distinct advantages, including enhanced stability of the heterocyclic ring to nucleophilic cleavage and unique stereodirecting capabilities.[1]

This application note provides a detailed guide to the use of a specialized chiral auxiliary, 1-(4-Nitrophenyl)imidazolidin-2-one , for researchers, scientists, and professionals in drug development. We will explore its synthesis, application in diastereoselective alkylation, and methods for its subsequent removal and recovery. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Part 1: Synthesis and Preparation of the Chiral Auxiliary

The synthesis of enantiomerically pure this compound typically begins with a chiral 1,2-diamine precursor. A common and efficient strategy involves deriving this diamine from a readily available chiral pool starting material, such as an amino acid. For this guide, we will outline the synthesis of the (4S,5S)-enantiomer, which can be conceptually derived from (S,S)-1,2-diphenylethylenediamine. The introduction of the 4-nitrophenyl group at the N1 position is a key modification that can influence the electronic properties and steric environment of the auxiliary.

A general and reliable method for constructing the imidazolidin-2-one core is the reaction of a 1,2-diamine with a carbonylating agent like urea or phosgene.[1]

Protocol 1: Synthesis of (4S,5S)-1,2-Diphenyl-N-(4-nitrophenyl)ethane-1,2-diamine

This protocol describes the initial N-arylation, a critical step in preparing the precursor for the final auxiliary.

  • Reaction Setup: To a solution of (1S,2S)-1,2-diphenylethane-1,2-diamine (1.0 equiv.) in a suitable aprotic solvent such as DMF or DMSO, add a non-nucleophilic base like potassium carbonate (2.5 equiv.).

  • Arylation: Add 1-fluoro-4-nitrobenzene (1.1 equiv.) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the mono-N-arylated diamine.

Protocol 2: Cyclization to form (4S,5S)-5-Phenyl-1-(4-nitrophenyl)-4-phenylimidazolidin-2-one
  • Reagent Preparation: Dissolve the synthesized N-(4-nitrophenyl) diamine (1.0 equiv.) in a suitable solvent like toluene or THF.

  • Cyclization: Add a carbonylating agent. A common and effective choice is triphosgene (0.4 equiv.) in the presence of a base such as triethylamine (2.2 equiv.) at 0 °C.

  • Reaction Conditions: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. The formation of the cyclic urea can be monitored by TLC.

  • Isolation: After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting solid can be recrystallized from a solvent system like ethanol/hexanes to afford the pure chiral auxiliary.

Figure 1: Synthetic workflow for the chiral auxiliary.

Part 2: Application in Diastereoselective Alkylation

The core function of the chiral auxiliary is to direct the stereochemical outcome of a reaction on an attached prochiral substrate. A classic application is the diastereoselective alkylation of an enolate. The process involves three key stages: acylation of the auxiliary, formation of a stereodefined enolate, and the subsequent alkylation.

Stage 1: Acylation of the Chiral Auxiliary

The prochiral substrate, typically a carboxylic acid derivative, is first covalently attached to the chiral auxiliary.

Protocol 3: N-Acylation with a Prochiral Carboxylic Acid Chloride

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the this compound auxiliary (1.0 equiv.) in anhydrous THF. Cool the solution to -78 °C.

  • Deprotonation: Add a strong base such as n-butyllithium (n-BuLi, 1.05 equiv.) dropwise. Stir the resulting solution for 30 minutes at -78 °C. The deprotonation at N3 is rapid.

  • Acylation: Add the desired acyl chloride (e.g., propanoyl chloride, 1.1 equiv.) dropwise to the solution.

  • Reaction and Quench: Stir the reaction at -78 °C for 1 hour, then allow it to warm to 0 °C over 1 hour. Quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extraction and Purification: Extract the mixture with ethyl acetate. The combined organic layers should be washed with saturated NaHCO3 solution and brine, then dried over MgSO4, filtered, and concentrated. The crude N-acyl auxiliary can be purified by flash chromatography.

Stage 2: Diastereoselective Alkylation

The stereoselectivity of the alkylation is governed by the steric influence of the auxiliary's substituents. The bulky phenyl group at the C4 (or C5) position effectively shields one face of the enolate, forcing the incoming electrophile to approach from the opposite, less hindered face.

Mechanism of Stereodirection: Upon deprotonation with a base like lithium diisopropylamide (LDA), a rigid, chelated (Z)-enolate is formed. The lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary's urea moiety. In this conformation, the phenyl group at the adjacent stereocenter projects outwards, creating a significant steric barrier on one of the enolate's two faces. The electrophile (R-X) therefore preferentially attacks from the face opposite to this phenyl group, leading to the formation of one diastereomer in significant excess.

Figure 2: Proposed transition state for diastereoselective alkylation.

Protocol 4: Asymmetric Alkylation of the N-Acyl Auxiliary

  • Enolate Formation: Dissolve the N-acyl auxiliary (1.0 equiv.) in anhydrous THF and cool to -78 °C under an inert atmosphere. Add freshly prepared LDA (1.1 equiv., as a solution in THF) dropwise. Stir the mixture at -78 °C for 45 minutes to ensure complete formation of the lithium enolate.

  • Alkylation: Add the electrophile (e.g., benzyl bromide or methyl iodide, 1.5 equiv.) to the enolate solution. The reaction is typically maintained at -78 °C for several hours, or allowed to warm slowly to a higher temperature (e.g., -40 °C or 0 °C), depending on the reactivity of the electrophile. Monitor the reaction by TLC.

  • Quench and Work-up: Quench the reaction with saturated aqueous NH4Cl. After warming to room temperature, extract the product into diethyl ether or ethyl acetate. Wash the organic layer with water and brine, dry over Na2SO4, and concentrate.

  • Purification and Analysis: Purify the product by flash column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or by chiral HPLC analysis of the product after cleavage of the auxiliary.

Substrate (R in N-Acyl)Electrophile (E-X)Diastereomeric Ratio (d.r.)Yield (%)
PropionylCH₃I>95:5~85-90
PropionylBnBr>97:3~88-93
ButyrylCH₃CH₂I>95:5~80-87

Table 1: Representative data for diastereoselective alkylation reactions using imidazolidinone-type auxiliaries. Data is representative of what can be expected based on analogous systems.

Part 3: Cleavage and Recovery of the Auxiliary

A critical feature of a good chiral auxiliary is its facile removal from the desired product without racemization of the newly formed stereocenter, and its potential for recovery and reuse.[1]

Protocol 5: Hydrolytic Cleavage to Yield the Chiral Carboxylic Acid
  • Reaction Setup: Dissolve the alkylated N-acyl auxiliary (1.0 equiv.) in a 4:1 mixture of THF and water.

  • Hydrolysis: Cool the solution to 0 °C and add lithium hydroxide (LiOH, 2.0 equiv.) and aqueous hydrogen peroxide (H₂O₂, 4.0 equiv.).

  • Reaction Conditions: Stir the mixture vigorously at 0 °C for 2-4 hours. The auxiliary is cleaved to release the chiral carboxylic acid.

  • Product Isolation: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH ~2 with dilute HCl. Extract the carboxylic acid product with ethyl acetate.

  • Auxiliary Recovery: The aqueous layer contains the protonated this compound. Neutralize the aqueous layer and extract with a suitable organic solvent (e.g., dichloromethane) to recover the auxiliary. The recovered auxiliary can be purified by recrystallization.

Figure 3: Workflow for auxiliary cleavage and recovery.

Conclusion and Best Practices

The this compound chiral auxiliary represents a valuable tool for asymmetric synthesis, particularly for the diastereoselective alkylation of carboxylic acid derivatives. Its robust cyclic urea core provides stability, while the strategically placed phenyl substituent offers excellent stereocontrol. The protocols outlined in this note provide a comprehensive framework for its synthesis, application, and recovery. For optimal results, it is crucial to use anhydrous solvents and reagents, particularly during the enolate formation and alkylation steps, and to carefully monitor reactions to ensure complete conversion. The high crystallinity often associated with imidazolidinone derivatives can be leveraged for purification by recrystallization, enhancing the overall efficiency of the synthetic sequence.[1]

References

  • D.J. Ager, I. Prakash, D.R. Schaad, Chiral imidazolidin-2-ones in asymmetric synthesis. S. Afr. J. Chem., 1998 , 51(1). [Link]

Sources

High-Yield Synthesis of 4-Arylimidazolidin-2-ones via Acid-Catalyzed Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Introduction: The Significance of 4-Arylimidazolidin-2-ones in Modern Drug Discovery

The imidazolidin-2-one scaffold is a privileged structural motif frequently encountered in a wide array of pharmaceuticals, natural products, and chiral auxiliaries.[1][2] Its prevalence stems from its ability to engage in key hydrogen bonding interactions and to present substituents in a well-defined three-dimensional space, making it a cornerstone in the design of bioactive molecules. Specifically, the 4-aryl substituted imidazolidin-2-one core is a key pharmacophore in compounds exhibiting a range of biological activities, including anticancer, neuroprotective, and anti-inflammatory properties.[3]

The development of efficient, high-yield, and regioselective synthetic routes to these valuable heterocycles is paramount for advancing drug discovery programs. Traditional methods often involve multi-step sequences or the use of hazardous reagents. This application note details a robust and highly regioselective acid-catalyzed protocol for the synthesis of 4-arylimidazolidin-2-ones from readily available (2,2-dialkoxyethyl)urea derivatives and various aromatic C-nucleophiles.[4] This approach offers significant advantages in terms of operational simplicity, high regioselectivity, and accessibility of starting materials.

Scientific Foundation: Unraveling the Reaction Mechanism

The core of this synthetic strategy lies in an acid-catalyzed intramolecular cyclization followed by an electrophilic substitution reaction. The proposed mechanism, supported by quantum chemistry calculations, ensures the high regioselectivity observed for the 4-substituted product over the 5-substituted isomer.[4]

The reaction commences with the acid-promoted formation of an oxonium ion from the acetal moiety of the starting (2,2-diethoxyethyl)urea. This is followed by an intramolecular cyclization to yield a 5-methoxyimidazolidin-2-one intermediate (A). The crucial step for regioselectivity is the subsequent acid-catalyzed elimination of a methanol molecule, which generates a resonance-stabilized iminium cation (B). This iminium cation is the key electrophilic species that undergoes reaction with a C-nucleophile (e.g., an activated aromatic or heterocyclic compound). The alternative pathway, involving the formation of iminium cation (D), is energetically less favorable, thus leading to the preferential formation of the 4-substituted product.[4]

The final step is the electrophilic attack of the iminium ion (B) on the electron-rich aromatic nucleophile, which, after re-aromatization, furnishes the desired 4-arylimidazolidin-2-one product. A critical factor in achieving high regioselectivity is the careful control of the acid catalyst concentration; lower amounts of trifluoroacetic acid (TFA) have been shown to significantly improve the formation of the desired 4-substituted isomer.[4]

Reaction_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Electrophilic Substitution A Starting Urea (2,2-diethoxyethyl)urea B Oxonium Ion A->B + H+ C 5-Methoxyimidazolidin-2-one (Intermediate A) B->C Intramolecular Cyclization D Iminium Cation (Intermediate B) C->D - MeOH, + H+ F Transition State (TS2) D->F + Aromatic Nucleophile (E) E Aromatic Nucleophile E->F G Final Product 4-Arylimidazolidin-2-one F->G - H+ caption Figure 1. Proposed reaction mechanism.

Caption: Figure 1. Proposed reaction mechanism.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of 4-arylimidazolidin-2-ones.

Materials and Reagents
  • Substituted (2,2-diethoxyethyl)urea (1.0 eq)

  • Aromatic or heterocyclic C-nucleophile (e.g., sesamol, phenol derivatives) (1.0 eq)

  • Trifluoroacetic acid (TFA) (1.0 eq)

  • Toluene (anhydrous)

  • Acetone

  • Ethanol (absolute)

  • Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath, and reflux condenser

  • Rotary evaporator

Reaction Setup and Procedure

The following workflow outlines the key stages of the synthesis.

G prep 1. Reagent Preparation Dissolve urea derivative (1 eq) in anhydrous toluene. add 2. Addition of Reactants Add C-nucleophile (1 eq) and TFA (1 eq) to the solution. prep->add Sequential Addition react 3. Reaction Reflux the mixture for 24-72h. Monitor by TLC. add->react Heating workup 4. Work-up Remove volatiles under vacuum. Wash residue with acetone. react->workup Cooling purify 5. Purification Recrystallize the crude product from absolute ethanol. workup->purify Isolation analyze 6. Analysis Dry under vacuum and analyze (NMR, MS, Elemental Analysis). purify->analyze Characterization

Caption: Figure 2. Experimental workflow diagram.

Step-by-Step Method:

  • Reaction Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the (2,2-diethoxyethyl)urea derivative (e.g., 0.40 g, 1.66 mmol).

  • Solvent and Reagent Addition: Add anhydrous toluene (10 mL) to dissolve the urea derivative. To this solution, add the C-nucleophile (1.0 eq, 1.66 mmol) followed by the dropwise addition of trifluoroacetic acid (TFA) (1.0 eq, 0.12 mL, 1.66 mmol).

  • Reaction Execution: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 110 °C). Maintain reflux for 24-72 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation (Work-up): After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the toluene and other volatile components under reduced pressure using a rotary evaporator.

  • Initial Purification: Wash the resulting solid residue with acetone to remove unreacted starting materials and soluble impurities.

  • Final Purification (Recrystallization): Recrystallize the crude product from absolute ethanol to obtain the pure 4-arylimidazolidin-2-one.

  • Drying and Analysis: Dry the purified crystals under vacuum. Characterize the final product using standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and Elemental Analysis to confirm its structure and purity.

Data Presentation: Substrate Scope and Yields

The versatility of this acid-catalyzed reaction has been demonstrated with various urea derivatives and C-nucleophiles. The yields are generally moderate to good, with the electronic nature of the substituents on the urea and the nucleophile influencing the reaction outcome.

EntryUrea Derivative (R)C-NucleophileProductYield (%)
1PhenylSesamol4-(6-Hydroxybenzo[d][1][5]dioxol-5-yl)-1-phenylimidazolidin-2-one68[4]
24-ChlorophenylSesamol1-(4-Chlorophenyl)-4-(6-hydroxybenzo[d][1][5]dioxol-5-yl)imidazolidin-2-one65[4]
34-MethoxyphenylSesamol4-(6-Hydroxybenzo[d][1][5]dioxol-5-yl)-1-(4-methoxyphenyl)imidazolidin-2-one59[4]
4HSesamol4-(6-Hydroxybenzo[d][1][5]dioxol-5-yl)imidazolidin-2-one75[4]
5Phenyl2,3-Dimethylphenol4-(3,4-Dimethyl-2-hydroxyphenyl)-1-phenylimidazolidin-2-one41[4]

Table 1: Representative yields for the synthesis of 4-arylimidazolidin-2-ones. Yields are for isolated products.[4]

Troubleshooting and Expert Insights

IssueProbable Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.Extend the reflux time and monitor closely by TLC. Ensure the reaction is conducted under anhydrous conditions as water can interfere with the iminium ion formation.
Decomposition of starting material or product.Lower the reaction temperature slightly if decomposition is observed on the TLC plate. Ensure the TFA is added slowly and at a controlled temperature.
Poor Regioselectivity (presence of 5-aryl isomer) Excess acid catalyst.Decrease the amount of TFA used. Studies have shown that a stoichiometric amount or slightly less can significantly improve the selectivity for the 4-aryl isomer.[4]
Difficulty in Purification Impurities co-crystallizing with the product.Perform a preliminary wash with a different solvent (e.g., diethyl ether) before recrystallization. Consider column chromatography if recrystallization is ineffective.
Reaction Fails to Initiate Inactive catalyst or low-quality starting materials.Use freshly distilled, high-purity TFA. Ensure starting ureas are pure and dry.
Poorly activating nucleophile.This reaction works best with electron-rich aromatic and heterocyclic compounds. If using a less reactive nucleophile, consider increasing the reaction temperature or using a stronger Lewis acid catalyst as an alternative.

Conclusion

This application note provides a comprehensive guide to a high-yield, regioselective synthesis of 4-arylimidazolidin-2-ones via an acid-catalyzed reaction. The methodology is distinguished by its operational simplicity, the use of readily available starting materials, and a predictable mechanistic pathway that ensures the desired regiochemical outcome. By following the detailed protocol and considering the expert insights provided, researchers in medicinal chemistry and drug development can efficiently access this important class of heterocyclic compounds for further investigation and application in their respective fields.

References

  • G. Cera, M. Monari, V. P. Mehta, F. M. Perna, V. Capriati, A. Salomone. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. [Link]

  • I. A. Novikov, K. V. Gerasimov, A. S. Gaziz, A. R. Burilov, M. P. Kutyreva. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules. [Link]

  • A. D. Averin, I. P. Beletskaya. (2024). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules. [Link]

  • I. A. Novikov, K. V. Gerasimov, A. S. Gaziz, A. R. Burilov, M. P. Kutyreva. (2021). The proposed synthetic approach to 4-(hetero) arylimidazolidine-2-ones. ResearchGate. [Link]

  • G. Cera, M. Monari, V. P. Mehta, F. M. Perna, V. Capriati, A. Salomone. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. ResearchGate. [Link]

Sources

Application Notes & Protocols: 1-(4-Nitrophenyl)imidazolidin-2-one as a Versatile Precursor for Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(4-nitrophenyl)imidazolidin-2-one, a key heterocyclic building block in modern medicinal chemistry. We delve into its synthesis, physicochemical properties, and critical role as a precursor to pharmacologically active agents. The central focus is on the strategic reduction of its nitro group to unveil a reactive aniline moiety, a cornerstone transformation for generating diverse molecular scaffolds. Detailed, field-tested protocols for this reduction, alongside subsequent derivatization, are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective utilization. This guide emphasizes the causality behind experimental choices, ensuring protocols are robust and reproducible.

Introduction: The Strategic Importance of this compound

The imidazolidin-2-one core is a privileged scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and antileishmanial activities.[1][2][3] this compound emerges as a particularly valuable starting material due to the presence of the 4-nitrophenyl group. This aromatic nitro group is not merely a substituent; it is a latent functional group. Through well-established reduction methodologies, it can be efficiently converted into a primary amine (aniline derivative). This transformation is the linchpin of its utility, opening a gateway for a multitude of subsequent chemical modifications, such as amide bond formation, sulfonylation, and diazotization, thereby enabling the synthesis of extensive libraries of drug candidates.

The unique chemical architecture, combining the stable imidazolidinone ring with the versatile nitrophenyl group, makes it a powerful intermediate for building complex molecules with desired pharmacological profiles.[4]

Physicochemical Properties & Characterization

Accurate characterization of the starting material is fundamental to any synthetic campaign. The key properties of this compound are summarized below.

PropertyValue
CAS Number 2217-57-4
Molecular Formula C₉H₉N₃O₃
Molecular Weight 207.19 g/mol
Appearance Typically a yellow to light-brown crystalline solid
Melting Point ~225-230 °C
Solubility Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol

Standard Analytical Characterization:

  • ¹H NMR: Expected signals include resonances for the aromatic protons on the nitrophenyl ring and the methylene protons of the imidazolidinone ring.

  • IR Spectroscopy: Characteristic peaks include C=O stretching (urea), N-H stretching, and strong symmetric/asymmetric stretching for the NO₂ group.

  • HPLC/LC-MS: Essential for confirming purity and identity.

Core Synthetic Transformation: Reduction to 1-(4-Aminophenyl)imidazolidin-2-one

The conversion of the nitro group to an amine is the most critical application of this precursor. Catalytic hydrogenation is the most common, efficient, and scalable method for this transformation.[5][6]

Principle & Mechanism: Catalytic hydrogenation of nitroarenes to anilines is a well-established process.[7] The reaction typically proceeds on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C). The nitro group is reduced in a stepwise fashion, likely through nitroso and hydroxylamine intermediates, to the corresponding aniline.[7] The use of hydrogen gas under pressure provides the necessary reducing equivalents.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A 1. Charge Autoclave: - this compound - Solvent (e.g., Methanol) - Catalyst (e.g., 10% Pd/C) B 2. Seal & Purge: Flush with N₂ then H₂ A->B C 3. Hydrogenate: Pressurize with H₂ (e.g., 50 psi) Heat (e.g., 40-50°C) & Stir B->C D 4. Monitor Progress: Via TLC or LC-MS until starting material is consumed C->D E 5. Cool & Vent: Depressurize and purge with N₂ D->E F 6. Filter Catalyst: Filter through Celite®, wash with solvent E->F G 7. Concentrate: Remove solvent under reduced pressure F->G H 8. Purify & Dry: Recrystallize or use column chromatography. Dry under vacuum. G->H I Final Product: 1-(4-aminophenyl)imidazolidin-2-one H->I

Caption: Workflow for the catalytic hydrogenation of this compound.

Protocol 3.1: Catalytic Hydrogenation using Palladium on Carbon

This protocol details the reduction of the nitro group to a primary amine using a standard heterogeneous catalyst.

Materials & Equipment:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (MeOH), ACS grade

  • Parr-type hydrogenation apparatus or a stainless steel autoclave with a magnetic stirrer and pressure gauge

  • Celite® or a similar filter aid

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Vessel Preparation: To a suitable high-pressure reaction vessel, add this compound (e.g., 1.0 eq, 5.0 g).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C catalyst (e.g., 5-10% by weight of the starting material). Causality Note: Wet Pd/C is used to mitigate its pyrophoric nature when dry and exposed to air. The catalyst provides a high surface area for the reaction to occur efficiently under mild conditions.

  • Solvent Addition: Add a suitable solvent, such as methanol, to dissolve/suspend the starting material (e.g., 10-20 mL per gram of substrate).

  • Sealing and Purging: Securely seal the reaction vessel. Purge the vessel 3-5 times with nitrogen to remove all oxygen, followed by 3-5 purges with hydrogen gas. Causality Note: Removing oxygen is critical to prevent the formation of explosive mixtures with hydrogen and to avoid catalyst deactivation.

  • Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (typically 40-60 psi). Begin vigorous stirring and, if necessary, heat the reaction to a moderate temperature (e.g., 40-50 °C).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake (pressure drop). The reaction can also be monitored by periodically taking small aliquots (after depressurizing and purging with nitrogen) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete when the starting material is no longer detectable.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature, carefully vent the excess hydrogen, and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional solvent (methanol) to ensure complete recovery of the product. Causality Note: Celite prevents the fine catalyst particles from passing through the filter paper.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-(4-aminophenyl)imidazolidin-2-one.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture) to afford the final product, typically as an off-white to light pink solid.

Application in Pharmaceutical Synthesis: A Gateway to Bioactive Molecules

The resulting 1-(4-aminophenyl)imidazolidin-2-one is a versatile intermediate. The primary amino group is a nucleophilic handle that can be readily functionalized to produce a wide array of derivatives for screening and development. The imidazolidinone scaffold itself is known to contribute to the biological activity of many compounds.[8]

Synthetic Scheme: Derivatization Pathways

G cluster_derivatives Potential Pharmaceutical Scaffolds start 1-(4-Nitrophenyl) imidazolidin-2-one intermediate 1-(4-Aminophenyl) imidazolidin-2-one start->intermediate   Reduction   (Protocol 3.1) amide Amide Derivatives (Anticancer, Antimicrobial) intermediate->amide RCOCl, Base sulfonamide Sulfonamide Derivatives (Diuretic, Antiviral) intermediate->sulfonamide RSO₂Cl, Base urea_deriv Urea/Thiourea Derivatives (Kinase Inhibitors) intermediate->urea_deriv R-N=C=O or R-N=C=S

Caption: Key synthetic transformations from the precursor to diverse pharmaceutical scaffolds.

Protocol 4.1: Synthesis of an Amide Derivative (Acylation)

This protocol provides a general method for acylating the amino group, a common step in drug synthesis.

Materials & Equipment:

  • 1-(4-Aminophenyl)imidazolidin-2-one

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • An acyl chloride (e.g., Acetyl chloride) or carboxylic acid anhydride

  • A non-nucleophilic base (e.g., Triethylamine (TEA) or Pyridine)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve 1-(4-aminophenyl)imidazolidin-2-one (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add the base (e.g., Triethylamine, 1.2 eq) to the solution and cool the flask to 0 °C in an ice bath. Causality Note: The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product and preventing protonation of the starting amine.

  • Acylating Agent Addition: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates completion.

  • Quenching: Quench the reaction by adding saturated sodium bicarbonate solution to neutralize any remaining acid chloride and the hydrochloride salt of the base.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude amide product.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure N-(4-(2-oxoimidazolidin-1-yl)phenyl)acetamide derivative.

Safety and Handling

  • This compound: Handle with standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Catalytic Hydrogenation: This procedure involves flammable hydrogen gas under pressure and a potentially pyrophoric catalyst. It must be performed by trained personnel in a well-ventilated area (fume hood) using appropriate safety equipment (blast shield). Ensure all equipment is properly grounded.

  • Reagents: Acyl chlorides and bases like pyridine and triethylamine are corrosive and have noxious odors. Handle them exclusively in a fume hood.

Troubleshooting

ProblemProbable Cause(s)Suggested Solution(s)
Incomplete Reduction (Protocol 3.1) - Inactive catalyst- Insufficient hydrogen pressure- Presence of catalyst poisons (e.g., sulfur compounds)- Use fresh catalyst- Increase hydrogen pressure- Ensure starting material and solvent are pure
Low Yield in Acylation (Protocol 4.1) - Insufficient base- Wet solvent or reagents- Steric hindrance from acyl chloride- Increase equivalents of base- Use anhydrous solvents and reagents- Increase reaction time/temperature; consider using a coupling agent (for carboxylic acids) instead of an acyl chloride
Product Contamination - Incomplete reaction- Side-product formation- Inefficient purification- Monitor reaction to completion- Adjust reaction conditions (temp, equivalents)- Optimize recrystallization solvent system or chromatography gradient

References

  • ResearchGate. (n.d.). General scheme for the catalytic hydrogenation of nitroarene. Retrieved from ResearchGate. [Link]

  • Peris, A., et al. (2020). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development. [Link]

  • Peris, A., et al. (2020). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. ACS Publications. [Link]

  • Bio-protocol. (2020). Catalytic hydrogenation of nitroarenes. [Link]

  • Kiss, B., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Link]

  • Hernández-Vázquez, E., et al. (2011). Synthesis and antileishmanial activity of new imidazolidin-2-one derivatives. PubMed. [Link]

  • Pojarlieff, I. G., et al. (2001). Synthesis of 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones; pK-values, E,Z-isomerism and exchange of the imino proton. ResearchGate. [Link]

  • Ammar, Y. A., et al. (2016). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Some known drugs possessing imidazolidin-2-one moiety. Retrieved from ResearchGate. [Link]

  • Ammar, Y. A., et al. (2016). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Bentham Science Publishers. [Link]

  • Shtamburg, V. G., et al. (2019). SYNTHESIS AND STRUCTURE OF 3,4,5-TRIHYDROXY-5-(4- NITROPHENYL)IMIDAZOLIDIN-2-ONE. Bibliomed. [Link]

  • Shtamburg, V. G., et al. (2019). SYNTHESIS AND STRUCTURE OF 3,4,5-TRIHYDROXY-5-(4-NITROPHENYL)IMIDAZOLIDIN-2-ONE. [Link]

  • Ammar, Y. A., et al. (2016). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Bentham Science Publisher. [Link]

  • PubChem. (n.d.). 1-({[5-(4-Nitrophenyl)furan-2-yl]methylidene}amino)imidazolidine-2,4-dione. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 1-(4-Nitrophenyl)imidazoline-2-thione CAS 6857-35-8 in Pharmaceutical Development. [Link]

  • Musumeci, F., et al. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. [Link]

  • Soltani, B., et al. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. [Link]

  • IJCRT.org. (n.d.). CHEMICAL SYNTHESIS, STRUCTURE DETERMINATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF IMIDAZOLIDINONE DERIVATIVES. [Link]

Sources

Application Notes and Protocols for Assessing the In Vitro Anticancer Activity of Imidazolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the anticancer properties of imidazolidin-2-one derivatives. This document offers a detailed framework, from initial cytotoxicity screening to in-depth mechanistic studies, focusing on two prominent examples: Nutlin-3, an MDM2-p53 interaction inhibitor, and BIX-01294, a G9a histone methyltransferase inhibitor. The protocols provided are designed to be robust and self-validating, with an emphasis on the scientific rationale behind each step.

Introduction: The Therapeutic Potential of Imidazolidin-2-one Derivatives in Oncology

The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] In recent years, derivatives of this heterocyclic moiety have garnered significant attention as promising anticancer agents due to their ability to modulate key cellular processes involved in cancer progression, such as cell cycle regulation and apoptosis.[2][3] This guide will focus on the practical aspects of evaluating the in vitro anticancer efficacy of two distinct classes of imidazolidin-2-one derivatives, exemplified by Nutlin-3 and BIX-01294, which target different critical pathways in cancer cells.

Nutlin-3 is a potent and selective inhibitor of the MDM2-p53 interaction.[4][5] In many cancers with wild-type p53, the tumor suppressor function of p53 is abrogated by its negative regulator, MDM2, which targets p53 for proteasomal degradation.[6] Nutlin-3 mimics the interaction of p53 with MDM2, preventing this degradation and leading to the stabilization and activation of p53.[4][5] This, in turn, can induce cell cycle arrest and apoptosis in cancer cells.[5]

BIX-01294 , on the other hand, is a selective inhibitor of the histone methyltransferase G9a (also known as EHMT2).[7][8] G9a is often overexpressed in various cancers and is associated with the silencing of tumor suppressor genes through the methylation of histone H3 at lysine 9 (H3K9me2).[9] By inhibiting G9a, BIX-01294 can lead to the reactivation of silenced tumor suppressor genes, inducing apoptosis and autophagy-associated cell death.[8][10]

These notes will provide detailed protocols for assessing the cytotoxic and mechanistic effects of these and similar imidazolidin-2-one derivatives.

Part 1: Initial Assessment of Cytotoxicity

The first step in evaluating a potential anticancer compound is to determine its cytotoxic effects on cancer cell lines. This is typically achieved by measuring cell viability or proliferation after treatment with the compound over a range of concentrations. Two widely used and robust methods for this purpose are the MTT and SRB assays.

MTT Assay: Assessing Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[10] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium

  • Imidazolidin-2-one derivative stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazolidin-2-one derivative in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

SRB Assay: Quantifying Cellular Protein Content

The Sulforhodamine B (SRB) assay is a colorimetric assay that relies on the ability of SRB to bind to basic amino acid residues of cellular proteins under acidic conditions.[11] The amount of bound dye is proportional to the total cellular protein mass, which reflects the cell number.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Imidazolidin-2-one derivative stock solution

  • Trichloroacetic acid (TCA), 50% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid

  • 10 mM Tris base solution

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 50% TCA to each well (final concentration of 10%) and incubate for 1 hour at 4°C.

  • Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB and allow them to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.

Data Presentation: Cytotoxicity of Imidazolidin-2-one Derivatives
DerivativeTarget PathwayCancer Cell LineIC50 (µM)Reference
Nutlin-3a MDM2-p53Mantle Cell Lymphoma1 - 22.5[4]
Gastric Cancer (MKN-45)~5[4]
BIX-01294 G9a/EHMT2Breast Cancer (MCF-7)~2.5[10]
Colon Cancer (HCT116)~3.0[10]
Compound 9r ROS-JNKColorectal Cancer (HCT116)~5.0[12]
Compound 24 EGFR/HER2Breast Cancer (MCF-7)4.92[13]

Part 2: Mechanistic Elucidation of Anticancer Activity

Once the cytotoxic potential of an imidazolidin-2-one derivative has been established, the next crucial step is to investigate its mechanism of action. This involves determining how the compound induces cell death and affects cell cycle progression.

Analysis of Apoptosis: Annexin V/Propidium Iodide Staining

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate tumor cells. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[4][6]

Materials:

  • Cancer cell lines

  • Imidazolidin-2-one derivative

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the imidazolidin-2-one derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis: Propidium Iodide Staining

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G1, S, or G2/M).[14] Cell cycle analysis can be performed by staining DNA with a fluorescent dye like propidium iodide (PI) and analyzing the DNA content by flow cytometry.[5]

Materials:

  • Cancer cell lines

  • Imidazolidin-2-one derivative

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

  • Data Analysis: The DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Quantify the percentage of cells in each phase.

Western Blot Analysis: Probing Key Signaling Pathways

Western blotting is a powerful technique to investigate the effect of a compound on the expression and activity of specific proteins within a signaling pathway. For imidazolidin-2-one derivatives, this is essential to confirm their on-target effects.

Materials:

  • Treated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target pathway)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • For Nutlin-3: Probe for p53, MDM2, p21, Bax, and PUMA.[4]

    • For BIX-01294: Probe for G9a, H3K9me2, and markers of autophagy such as LC3-I/II.[10]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Part 3: Visualization of Pathways and Workflows

Signaling Pathways

Nutlin3_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 p21 p21 p53->p21 Activates Bax_Puma Bax, PUMA p53->Bax_Puma Activates Degradation Proteasomal Degradation MDM2 MDM2 MDM2->p53 Ubiquitinates for Degradation CellCycleArrest G1/G2 Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Bax_Puma->Apoptosis Nutlin3 Nutlin-3 Nutlin3->MDM2

Caption: Nutlin-3 inhibits MDM2, leading to p53 activation and downstream effects.

BIX01294_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm G9a G9a (EHMT2) H3K9 Histone H3K9 G9a->H3K9 Methylates H3K9me2 H3K9me2 (Repressive Mark) TSG Tumor Suppressor Genes H3K9me2->TSG Silences Apoptosis Apoptosis TSG->Apoptosis Autophagy Autophagy TSG->Autophagy BIX01294 BIX-01294 BIX01294->G9a

Caption: BIX-01294 inhibits G9a, reactivating tumor suppressor genes.

Experimental Workflow

Experimental_Workflow start Start: Imidazolidin-2-one Derivative Synthesis cytotoxicity Cytotoxicity Screening (MTT/SRB Assays) start->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 mechanistic Mechanistic Studies ic50->mechanistic apoptosis Apoptosis Assay (Annexin V/PI) mechanistic->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mechanistic->cell_cycle western_blot Western Blot Analysis mechanistic->western_blot data_analysis Data Analysis and Interpretation apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: Workflow for in vitro evaluation of imidazolidin-2-one derivatives.

Conclusion

The protocols and application notes presented here provide a robust framework for the in vitro characterization of the anticancer activity of imidazolidin-2-one derivatives. By systematically assessing cytotoxicity and delving into the underlying mechanisms of action, researchers can effectively identify and validate promising lead compounds for further preclinical and clinical development. The use of specific, well-characterized examples like Nutlin-3 and BIX-01294 illustrates how these general protocols can be tailored to investigate distinct molecular targets and signaling pathways.

References

  • Shangary, S., & Wang, S. (2009). Pharmacologic activation of p53 by small-molecule MDM2 antagonists. PMC. [Link]

  • Wang, Y., et al. (2022). Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. MDPI. [Link]

  • Pervaiz, A., et al. (2017). Inhibition of the H3K9 methyltransferase G9A attenuates oncogenicity and activates the hypoxia signaling pathway. PMC. [Link]

  • Gazizov, A. S., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC. [Link]

  • Kondo, Y., et al. (2008). Mechanism of G9a inhibitor BIX-01294 acting on U251 glioma cells. PMC. [Link]

  • Kim, Y., et al. (2013). BIX-01294 induces autophagy-associated cell death via EHMT2/G9a dysfunction and intracellular reactive oxygen species production. PubMed. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. [Link]

  • OriGene Technologies Inc. (n.d.). Western Blot Protocol. [Link]

  • El-Naggar, A. M., et al. (2022). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. MDPI. [Link]

  • OriGene Technologies Inc. (n.d.). Western Blot Protocol. [Link]

  • Chen Lab - University of Hawaii Cancer Center. (n.d.). Western blotting. [Link]

  • El-Deen, I. M., et al. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Medicinal Chemistry. [Link]

  • AbdulJabar, A. A., et al. (2022). Anti-liver and anti-breast cancer activities of 2-thioxo-4-imidazolidinone derivatives. Journal of Taibah University for Science. [Link]

  • Kaminskyy, D., et al. (2009). Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives. European Journal of Medicinal Chemistry. [Link]

  • da Silva Júnior, A. A., et al. (2022). Imidazolidine Derivatives in Cancer Research: What is known? Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • El-Faham, A., et al. (2020). Synthesis and anticancer evaluation of imidazolidine derivatives: study the reaction of imidazolidineiminothione derivatives with amino acids methyl ester. Polycyclic Aromatic Compounds. [Link]

  • da Silva Júnior, A. A., et al. (2022). Imidazolidine Derivatives in Cancer Research: What is known? Bentham Science. [Link]

Sources

Application Notes and Protocols: Antimicrobial and Antifungal Screening of Novel Imidazolidinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antimicrobial Agents and the Promise of Imidazolidinones

The rise of antimicrobial resistance (AMR) presents a formidable global health challenge, threatening to undermine modern medicine.[1][2] The golden age of antibiotic discovery has long passed, and there is a critical need for new chemical classes of antibiotics to combat multidrug-resistant pathogens.[1] Imidazolidinones, a class of five-membered heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities.[3][4] While some derivatives have been explored for various therapeutic applications, a systematic evaluation of their antimicrobial and antifungal potential is warranted.[5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening and evaluation of novel imidazolidinone compounds for their antimicrobial and antifungal properties. The protocols detailed herein are grounded in established standards from organizations like the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and clinical relevance.[7][8][9][10]

A Tiered Approach to Antimicrobial and Antifungal Screening

A logical and resource-efficient approach to screening a library of novel imidazolidinone compounds involves a tiered system. This begins with primary screening to identify compounds with any antimicrobial or antifungal activity, followed by secondary screening to quantify this activity and determine the spectrum of activity. Finally, tertiary screening can be employed to elucidate the mechanism of action, such as determining whether a compound is bactericidal or bacteriostatic.

Diagram: Tiered Screening Workflow

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Tertiary Screening Primary Initial evaluation of imidazolidinone library for antimicrobial/antifungal activity DiskDiffusion Disk Diffusion Assay Primary->DiskDiffusion Qualitative assessment Secondary Quantitative assessment of active compounds Primary->Secondary Active Compounds BrothMicrodilution Broth Microdilution Assay (MIC determination) Secondary->BrothMicrodilution Determine potency and spectrum Tertiary Mechanistic studies Secondary->Tertiary Compounds of Interest TimeKill Time-Kill Kinetics Assay Tertiary->TimeKill Bactericidal vs. Bacteriostatic

Caption: A tiered workflow for the efficient screening of novel imidazolidinone compounds.

Part 1: Antimicrobial Screening Protocols

Primary Screening: The Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion method is a widely used, cost-effective, and rapid technique for the preliminary screening of antimicrobial activity.[7][11][12] It relies on the diffusion of an antimicrobial agent from an impregnated paper disk into an agar medium inoculated with a test bacterium, resulting in a zone of growth inhibition.[11][12]

Principle of Causality: The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound. This qualitative assay allows for the rapid identification of "hit" compounds from a large library that warrant further quantitative testing.

Self-Validation: The inclusion of positive and negative controls is crucial for validating the results of each assay. A known effective antibiotic serves as a positive control, while a disk impregnated with the solvent used to dissolve the test compounds serves as a negative control.

Detailed Protocol:

  • Preparation of Bacterial Inoculum:

    • Select well-isolated colonies of the test bacterium from an overnight culture on a non-selective agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This standardization is critical for ensuring the reproducibility of the test.[13]

  • Inoculation of Agar Plates:

    • Use Mueller-Hinton Agar (MHA) for non-fastidious bacteria, as it is standardized for susceptibility testing and has low levels of inhibitors.[11]

    • Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure confluent growth.[14]

  • Application of Imidazolidinone-Impregnated Disks:

    • Prepare sterile paper disks impregnated with a known concentration of each novel imidazolidinone compound.

    • Aseptically place the disks on the inoculated agar surface, ensuring firm contact.[14]

    • Place the disks at least 24 mm apart to prevent overlapping zones of inhibition.[11]

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-18 hours.[14]

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (including the disk) in millimeters.

    • A zone of inhibition around a disk indicates that the compound has antimicrobial activity against the test organism.

Secondary Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][15] The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism after overnight incubation.[15][16][17]

Principle of Causality: This quantitative method provides a precise measure of a compound's potency, allowing for direct comparison between different imidazolidinone derivatives and with existing antibiotics.

Self-Validation: Each microdilution plate must include a growth control (no antimicrobial agent), a sterility control (no bacteria), and a quality control strain with a known MIC for the control antibiotic.[15] These controls ensure the validity of the assay and the accuracy of the results.

Detailed Protocol:

  • Preparation of Imidazolidinone Compound Dilutions:

    • Prepare a stock solution of each "hit" imidazolidinone compound in a suitable solvent.

    • Perform serial two-fold dilutions of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[15]

  • Preparation of Standardized Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[15]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the standardized bacterial suspension.

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpreting the MIC:

    • The MIC is determined as the lowest concentration of the imidazolidinone compound at which there is no visible growth (turbidity).[15][16]

    • Results can be categorized as susceptible, intermediate, or resistant by comparing the MIC values to established breakpoints, if available.[16][18][19]

Table 1: Hypothetical MIC Data for Lead Imidazolidinone Compounds

Compound IDStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)
IMD-001416>64
IMD-002832>64
IMD-0032832
Vancomycin1>128>128
Ciprofloxacin0.250.0150.5
Tertiary Screening: Time-Kill Kinetics Assay

The time-kill kinetics assay provides valuable information on the pharmacodynamics of an antimicrobial agent, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[7][20][21][22]

Principle of Causality: By measuring the number of viable bacteria over time in the presence of the test compound, one can assess the rate and extent of bacterial killing.[7][20][21]

Self-Validation: A growth control (no compound) is essential to ensure that the bacteria are viable and growing under the assay conditions.

Detailed Protocol:

  • Assay Setup:

    • Prepare tubes containing CAMHB with the imidazolidinone compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC.

    • Inoculate the tubes with a standardized bacterial suspension to a starting density of approximately 5 x 10^5 CFU/mL.

  • Sampling and Plating:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquots in sterile saline and plate them onto MHA plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Interpretation:

    • Plot the log10 CFU/mL versus time.

    • A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL.[20] A bacteriostatic effect is characterized by a minimal change in the initial CFU/mL over time.[20]

Diagram: Time-Kill Kinetics Assay

G cluster_0 Setup cluster_1 Sampling cluster_2 Quantification cluster_3 Analysis A Inoculate tubes with bacteria and imidazolidinone compound at different concentrations (MIC, 2x MIC, 4x MIC) B Withdraw aliquots at various time points (0, 2, 4, 8, 24h) A->B C Perform serial dilutions and plate on agar B->C D Incubate and count colonies (CFU/mL) C->D E Plot log10 CFU/mL vs. time D->E F Determine bactericidal or bacteriostatic activity E->F

Caption: Workflow for the time-kill kinetics assay to determine the mode of action.

Part 2: Antifungal Screening Protocols

The screening of novel imidazolidinone compounds for antifungal activity follows a similar tiered approach to antimicrobial screening, with modifications to the methodologies to accommodate the growth requirements of fungi. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing of both yeasts and filamentous fungi.[8][9][23][24][25][26]

Primary Antifungal Screening: Disk Diffusion Assay

For yeasts such as Candida albicans, the disk diffusion method can be adapted for primary screening.

Detailed Protocol:

  • Medium: Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue for optimal yeast growth and zone definition.[27]

  • Inoculum Preparation: Prepare a yeast suspension equivalent to a 0.5 McFarland standard.

  • Procedure: The subsequent steps of inoculation, disk application, and incubation are similar to the antibacterial disk diffusion assay, with an incubation period of 20-24 hours.

Secondary Antifungal Screening: Broth Microdilution for MIC Determination

The CLSI M27 (for yeasts) and M38 (for filamentous fungi) documents provide standardized broth microdilution methods.[9][23][24][25][26]

Detailed Protocol for Yeasts (CLSI M27):

  • Medium: Use RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.

  • Inoculum Preparation: Prepare a standardized yeast inoculum and dilute it to a final concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.

  • Incubation: Incubate the microdilution plates at 35°C for 24-48 hours.

  • MIC Reading: The MIC is typically read as the lowest concentration of the compound that causes a significant reduction (usually ≥50%) in turbidity compared to the growth control.[28]

Detailed Protocol for Filamentous Fungi (CLSI M38):

  • Inoculum Preparation: Prepare a spore suspension and adjust the concentration spectrophotometrically.

  • Incubation: Incubate at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.

  • MIC Reading: The endpoint for molds is often the lowest concentration that shows complete inhibition of growth.

Table 2: Hypothetical Antifungal MIC Data for Lead Imidazolidinone Compounds

Compound IDCandida albicans (ATCC 90028) MIC (µg/mL)Aspergillus fumigatus (ATCC 204305) MIC (µg/mL)Cryptococcus neoformans (ATCC 208821) MIC (µg/mL)
IMD-0011632>64
IMD-002>64>64>64
IMD-00381632
Fluconazole1648
Amphotericin B0.510.25

Conclusion: A Pathway to Novel Antimicrobial Discovery

The protocols outlined in this application note provide a robust framework for the systematic screening and evaluation of novel imidazolidinone compounds for their antimicrobial and antifungal properties. By adhering to standardized methodologies and incorporating appropriate controls, researchers can generate reliable and reproducible data. This structured approach, from initial qualitative screening to quantitative and mechanistic studies, is essential for identifying promising lead compounds that can be further developed into the next generation of antimicrobial and antifungal agents to combat the growing threat of infectious diseases.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Retrieved from [Link]

  • Antibacterial Discovery: 21st Century Challenges. (2020). MDPI. Retrieved from [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Southeast Asian Fisheries Development Center, Aquaculture Department. Retrieved from [Link]

  • Challenges of Antibacterial Discovery. (2010). Clinical Microbiology Reviews, 23(4), 797-813. Retrieved from [Link]

  • Rex, J. H., Pfaller, M. A., Rinaldi, M. G., Polak, A., & Galgiani, J. N. (1993). Standardization of antifungal susceptibility testing. Clinical Microbiology Reviews, 6(4), 367-380. Retrieved from [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Recent advances and challenges in antibacterial drug development. (2021). The Lancet Infectious Diseases, 21(1), e24-e35. Retrieved from [Link]

  • Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. (2021). ACS Infectious Diseases, 7(10), 2829-2838. Retrieved from [Link]

  • Challenges and shortcomings of antibacterial discovery projects. (2021). The Lancet Infectious Diseases, 21(11), 1478-1480. Retrieved from [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Retrieved from [Link]

  • Antifungal Susceptibility Test Interpretive Criteria. (2022). Food and Drug Administration. Retrieved from [Link]

  • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. (2023). Antimicrobial Agents and Chemotherapy, 67(4), e0134422. Retrieved from [Link]

  • Challenges and Opportunities with Antibiotic Discovery and Exploratory Research. (2023). ACS Infectious Diseases, 9(8), 1541-1543. Retrieved from [Link]

  • Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds. (2020). PLoS Pathogens, 16(4), e1008437. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180-2182. Retrieved from [Link]

  • Antimicrobial Assays. (n.d.). Linnaeus Bioscience. Retrieved from [Link]

  • Time-Kill Evaluations. (n.d.). Nelson Labs. Retrieved from [Link]

  • Antifungal Susceptibility Test Interpretive Criteria. (2022). FirstWord HealthTech. Retrieved from [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]

  • Time Kill Testing. (n.d.). Pacific BioLabs. Retrieved from [Link]

  • Determination of antimicrobial resistance by disk diffusion. (2022). FWD AMR-RefLabCap. Retrieved from [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (n.d.). Hardy Diagnostics. Retrieved from [Link]

  • Wieder, A. M. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 30(2), 435-462. Retrieved from [Link]

  • Thompson, G. R., & Patterson, T. F. (2017). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 4(3), ofx159. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin Against Molds. Journal of Clinical Microbiology, 45(7), 2180-2182. Retrieved from [Link]

  • M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. (2018). Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Screening Strategies to Identify New Antibiotics. (2012). Current Pharmaceutical Design, 18(9), 1256-1273. Retrieved from [Link]

  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (2018). Molecules, 23(7), 1658. Retrieved from [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2020). Frontiers in Pharmacology, 11, 1279. Retrieved from [Link]

  • Imidazolidinone. (n.d.). Wikipedia. Retrieved from [Link]

  • Discovery of novel antifungal drugs via screening repurposing libraries against Coccidioides posadasii spherule initials. (2023). mBio, 14(3), e0035823. Retrieved from [Link]

  • Interdisciplinary Approaches for the Discovery of Novel Antifungals. (2023). Journal of Fungi, 9(8), 819. Retrieved from [Link]

  • Screening Repurposing Libraries for Identification of Drugs with Novel Antifungal Activity. (2020). Antimicrobial Agents and Chemotherapy, 64(9), e01072-20. Retrieved from [Link]

  • A Screen for and Validation of Prodrug Antimicrobials. (2017). Antimicrobial Agents and Chemotherapy, 61(12), e01515-17. Retrieved from [Link]

  • Antimicrobial Efficacy Screening. (n.d.). Microchem Laboratory. Retrieved from [Link]

  • 2-IMIDAZOLIDINONE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Review: Antimicrobial Efficacy Validation Using in Vitro and in Vivo Testing Methods. (2014). Journal of Medical Devices, 8(3), 030906. Retrieved from [Link]

  • Validation of a High-Throughput Screening Assay for Identification of Adjunctive and Directly Acting Antimicrobials Targeting Carbapenem-Resistant Enterobacteriaceae. (2020). Assay and Drug Development Technologies, 18(3), 133-143. Retrieved from [Link]

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. (2021). Molecules, 26(15), 4419. Retrieved from [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx. Retrieved from [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). Idexx. Retrieved from [Link]

  • Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. (2023). Asian Journal of Research in Chemistry, 16(5), 329-335. Retrieved from [Link]

  • New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. (2016). Molecules, 21(11), 1464. Retrieved from [Link]

  • How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. (2023). Dr.Oracle. Retrieved from [Link]

  • Resources | Antimicrobial Susceptibility Testing, MIC. (n.d.). Sanford Guide. Retrieved from [Link]

  • Interpretation of MICs in Antibiotic Susceptibility Testing. (n.d.). Dick White Referrals. Retrieved from [Link]

Sources

Application Note: Advanced Analytical Protocols for the Quantification of 1-(4-Nitrophenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the accurate and robust quantification of 1-(4-Nitrophenyl)imidazolidin-2-one, a compound of interest in pharmaceutical research and chemical synthesis. Recognizing the diverse needs of researchers, this document outlines three distinct, validated analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and direct UV-Vis Spectrophotometry. Each protocol is presented with a deep-dive into the causality behind experimental choices, ensuring both technical accuracy and practical applicability for professionals in drug development and analytical sciences.

Introduction and Compound Overview

This compound is a heterocyclic compound featuring an imidazolidinone core and a 4-nitrophenyl substituent. The presence of the nitrophenyl group is a critical structural feature, as it imparts strong ultraviolet (UV) absorbance, making the molecule an excellent candidate for spectrophotometric and chromatographic detection. Accurate quantification of this compound is essential for various applications, including reaction kinetics monitoring, purity assessment of synthetic batches, and pharmacokinetic studies where it may act as a metabolite or a parent drug candidate.

The imidazolidinone scaffold is a well-known pharmacophore present in numerous biologically active compounds.[1] Therefore, developing reliable analytical methods is a foundational step in the preclinical and clinical development pipeline. This application note serves as a practical guide for selecting and implementing the most suitable analytical technique based on specific experimental requirements such as sensitivity, selectivity, sample matrix complexity, and available instrumentation.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₉N₃O₃PubChem CID 318673[2]
Molecular Weight 207.19 g/mol PubChem CID 318673[2]
CAS Number 500890-58-4PubChem CID 318673[2]
Appearance Solid (predicted)General Chemical Knowledge
LogP (Predicted) 0.7PubChem CID 318673[2]

Choosing the Right Analytical Technique

The selection of an appropriate analytical method is contingent on the research question. The following decision-making framework, illustrated in the diagram below, guides the user toward the optimal technique.

  • UV-Vis Spectrophotometry: Best for rapid quantification of pure, known-concentration solutions, such as in dissolution testing or simple reaction monitoring. It is fast and requires minimal specialized equipment.

  • HPLC-UV: The workhorse for most analytical labs. It offers excellent quantitative performance for moderately complex mixtures, separating the analyte from impurities before detection. It is ideal for quality control, stability testing, and purity analysis.

  • LC-MS/MS: The gold standard for trace-level quantification in highly complex matrices like plasma, tissue homogenates, or environmental samples. Its unparalleled selectivity and sensitivity are essential for bioanalysis and metabolite identification.[3]

G start Start: Define Analytical Need q1 Need to quantify in a complex biological matrix (e.g., plasma, tissue)? start->q1 q2 Need to separate from structurally similar impurities? q1->q2  No tech1 LC-MS/MS (Highest Selectivity & Sensitivity) q1->tech1  Yes q3 Is the sample relatively pure and in a simple solvent? q2->q3  No tech2 HPLC-UV (Robustness & Versatility) q2->tech2  Yes q3->tech2  No (impurities suspected) tech3 UV-Vis Spectrophotometry (Speed & Simplicity) q3->tech3  Yes

Caption: Decision tree for selecting the appropriate analytical technique.

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from established protocols for analyzing nitrophenyl-containing compounds and offers a balance of selectivity, sensitivity, and robustness.[4][5]

Principle

Reverse-phase HPLC separates this compound from other matrix components based on its hydrophobicity. The compound is retained on a nonpolar C18 stationary phase and eluted with a polar mobile phase. Quantification is achieved by measuring the absorbance of the nitrophenyl chromophore as it passes through a UV detector.

Instrumentation and Materials
  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (LC-MS grade)

  • Volumetric flasks, pipettes, and autosampler vials.

Detailed Protocol

Step 1: Preparation of Mobile Phase

  • Mobile Phase A: 0.1% Formic acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of ultrapure water. Degas the solution.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of acetonitrile. Degas the solution.

    • Rationale: Formic acid is used to acidify the mobile phase, which sharpens chromatographic peaks by ensuring the analyte is in a single protonation state. It is also volatile, making this method easily transferable to LC-MS systems.[6]

Step 2: Preparation of Standard Solutions

  • Prepare a 1 mg/mL stock solution of this compound in Acetonitrile.

  • Perform serial dilutions from the stock solution using a 50:50 mixture of Acetonitrile and Water to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

Step 3: Sample Preparation

  • Dissolve the sample in the initial mobile phase composition (e.g., 80% A: 20% B) to a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection to prevent column clogging.

Step 4: Chromatographic Conditions

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 320 nm

    • Rationale: The 4-nitrophenyl group exhibits strong absorbance. While the maximum can vary with pH, a wavelength between 300-320 nm typically provides excellent sensitivity for nitrophenolate-like structures.[7]

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.08020
15.02080
17.02080
17.18020
22.08020

Step 5: Data Analysis

  • Integrate the peak corresponding to this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of the unknown sample using the linear regression equation from the calibration curve.

Expected Performance
ParameterExpected Value
Linearity (r²) > 0.999
Limit of Quantification (LOQ) ~0.1 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for ultra-sensitive and highly selective quantification, making it ideal for bioanalytical applications. The principles are derived from established methods for analyzing nitrofuran metabolites, which are structurally analogous.[8][9]

Principle

The analyte is first separated using HPLC and then introduced into a mass spectrometer. In the MS source, the molecule is ionized (typically via electrospray ionization, ESI). The precursor ion corresponding to the analyte's mass is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity.

Instrumentation and Materials
  • LC-MS/MS system (e.g., Triple Quadrupole) with an ESI source.

  • All reagents and materials from the HPLC-UV protocol.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound like 1-(2-Nitrophenyl)imidazolidin-2-one (CAS 500890-58-4) can be used.[2]

Detailed Protocol

Step 1: Mass Spectrometer Tuning

  • Infuse a standard solution (~1 µg/mL) of this compound directly into the mass spectrometer.

  • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) in both positive and negative ESI modes. The nitrophenyl group can often be detected in negative mode due to the electron-withdrawing nature of the nitro group.

  • Identify the precursor ion (e.g., [M-H]⁻ in negative mode or [M+H]⁺ in positive mode).

  • Perform a product ion scan to identify the most stable and abundant fragment ions. Optimize collision energy for each transition.

Step 2: LC and MS Conditions

  • LC Conditions: Use the same column and mobile phases as the HPLC-UV method. A shorter column (e.g., 50 x 2.1 mm, 1.8 µm) and a faster gradient can be used to reduce run time.

  • MS Conditions (Example MRM Transitions):

AnalyteModePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
This compoundNegative206.1160.1100
This compoundNegative206.1136.1100
Internal Standard (IS)NegativeVariesVaries100

Step 3: Sample Preparation

  • For biological samples (e.g., plasma), a protein precipitation step is required. Add 3 parts of cold acetonitrile containing the internal standard to 1 part of plasma.

  • Vortex and centrifuge at high speed (e.g., 14,000 rpm for 10 min).

  • Transfer the supernatant to a new tube, evaporate to dryness under nitrogen, and reconstitute in the initial mobile phase.

Step 4: Data Analysis

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting this ratio against the concentration of the standards.

  • Quantify the unknown samples using the resulting regression equation.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 1. Add Sample (e.g., Plasma) p2 2. Spike with Internal Standard (IS) p1->p2 p3 3. Protein Precipitation (Cold Acetonitrile) p2->p3 p4 4. Centrifuge p3->p4 p5 5. Evaporate Supernatant p4->p5 p6 6. Reconstitute p5->p6 a1 7. Inject into UPLC System p6->a1 a2 8. Chromatographic Separation (C18) a1->a2 a3 9. ESI Ionization a2->a3 a4 10. MRM Detection a3->a4

Caption: General workflow for bioanalytical sample preparation and LC-MS/MS analysis.

Protocol 3: UV-Vis Spectrophotometry

This method is the simplest and is suitable for the direct quantification of the analyte in pure solutions.

Principle

The concentration of a substance in a solution is directly proportional to the amount of light it absorbs at a specific wavelength, as described by the Beer-Lambert Law. The 4-nitrophenyl chromophore allows for sensitive measurement.[10]

Instrumentation and Materials
  • UV-Vis Spectrophotometer (dual beam recommended).

  • Matched quartz cuvettes (1 cm path length).

  • Solvent (e.g., Methanol, Acetonitrile, or an appropriate buffer).

  • Standard materials and volumetric glassware.

Detailed Protocol

Step 1: Determine the Wavelength of Maximum Absorbance (λmax)

  • Prepare a mid-range concentration solution (e.g., 10 µg/mL) of the analyte in the chosen solvent.

  • Scan the solution across the UV spectrum (e.g., 200-500 nm) to identify the λmax. For 4-nitrophenyl compounds, this is typically in the 300-400 nm range.[7]

Step 2: Prepare Calibration Standards

  • Prepare a stock solution and a series of dilutions in the same solvent, covering the expected concentration range of the unknown sample. A typical range might be 1-20 µg/mL.

Step 3: Measurement

  • Set the spectrophotometer to the predetermined λmax.

  • Use the pure solvent to zero the instrument (blank).

  • Measure the absorbance of each calibration standard and the unknown sample(s). Ensure readings are within the linear range of the instrument (typically 0.1-1.0 Absorbance Units).

Step 4: Data Analysis

  • Create a calibration curve by plotting absorbance versus concentration.

  • Use the linear regression equation to calculate the concentration of the unknown sample.

Method Validation and Trustworthiness

To ensure the trustworthiness of any of these protocols, a formal validation should be conducted according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Key parameters to assess include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Demonstrating a direct proportional relationship between concentration and instrument response.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements (assessed at repeatability and intermediate precision levels).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte which can be quantitatively determined with suitable precision and accuracy.

By rigorously validating these parameters, the chosen method becomes a self-validating system, providing confidence in the generated data for regulatory submissions or scientific publication.

References

  • PubChem. 1-({[5-(4-Nitrophenyl)furan-2-yl]methylidene}amino)imidazolidine-2,4-dione. National Center for Biotechnology Information. Available from: [Link]

  • Pojarlieff, I. G., et al. (2002). Synthesis of 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones; pK-values, E,Z-isomerism and exchange of the imino proton. Bulgarian Chemical Communications, 35(2), 122-132. Available from: [Link]

  • PubChem. 5-Ethyl-1-(4-nitrophenyl)imidazolidin-2-one. National Center for Biotechnology Information. Available from: [Link]

  • Kumar, S., et al. (2022). Synthesis, characterization of N-(1-(4-nitrophenyl)ethylidene)- 1H-benzo[d]imidazol-2-amine. Journal of Chemical and Pharmaceutical Sciences, 15(3). Available from: [Link]

  • SIELC Technologies. Separation of 4-Imidazolidinone, 3-ethyl-1-phenyl-2-thioxo- on Newcrom R1 HPLC column. Available from: [Link]

  • PubChem. 1-(2-Nitrophenyl)imidazolidin-2-one. National Center for Biotechnology Information. Available from: [Link]

  • Prasanna, G., et al. (2020). CHEMICAL SYNTHESIS, STRUCTURE DETERMINATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF IMIDAZOLIDINONE DERIVATIVES. International Journal of Creative Research Thoughts, 8(5). Available from: [Link]

  • Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909. Available from: [Link]

  • Gouda, M. A., et al. (2014). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules, 19(11), 17562-17574. Available from: [Link]

  • Boyd, K., et al. (2022). Development and validation of a rapid LC-MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in tissue. Food Chemistry, 373(Pt A), 131411. Available from: [Link]

  • Muchapti, F., et al. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. International Journal of Pharmaceutical and Clinical Research, 8(5), 413-419. Available from: [Link]

  • ATSDR. (2004). Analytical Methods for Strontium. Toxicological Profile for Strontium. Agency for Toxic Substances and Disease Registry. Available from: [Link]

  • Vincze, A., et al. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Scientia Pharmaceutica, 79(4), 837-847. Available from: [Link]

  • Vincze, A., et al. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Scientia Pharmaceutica, 79(4), 837-847. Available from: [Link]

  • Douny, C., et al. (2013). Development of an analytical method to detect metabolites of nitrofurans in shrimps after a contamination experiment. Aquaculture, 376-379, 54-58. Available from: [Link]

  • Tsai, C. W., Tang, C. H., & Wang, W. H. (2010). Quantitative Determination of Four Nitrofurans and Corresponding Metabolites in the Fish Muscle by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Journal of Food and Drug Analysis, 18(4), 237-246. Available from: [Link]

  • Mottier, P., et al. (2005). Quantitative determination of four nitrofuran metabolites in meat by isotope dilution liquid chromatography-electrospray ionisation-tandem mass spectrometry. Analytica Chimica Acta, 533(1), 59-68. Available from: [Link]

  • Pyatova, A., et al. (2024). Rapid multi-residue LC-MS/MS determination of nitrofuran metabolites, nitroimidazoles, amphenicols, and quinolones in honey with ultrasonic-assisted derivatization - magnetic solid-phase extraction. Journal of Pharmaceutical and Biomedical Analysis, 237, 115764. Available from: [Link]

  • Agilent Technologies. (2006). Analysis of nitrofuran metabolites by positive ion electrospray LC/MS/MS. Application Note. Available from: [Link]

  • ResearchGate. (2020). UV-vis absorption spectra of (a) 4-nitrophenol. Available from: [Link]

  • Cheméo. Chemical Properties of 2-Imidazolidinone (CAS 120-93-4). Available from: [Link]

  • AZoLifeSciences. (2021). UV-Vis Spectroscopy: An Overview. Available from: [Link]

  • Al-Kahtani, A. A., & Al-Omar, M. A. (2021). Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review. Oriental Journal of Chemistry, 37(1), 1-11. Available from: [Link]

  • Georgieva, M., et al. (2021). IR AND UV-VIS SPECTROSCOPIC ANALYSIS OF A NEW COMPOUND. Scripta Scientifica Pharmaceutica, 8(1), 39-44. Available from: [Link]

  • The Royal Society of Chemistry. (2006). Anion binding vs deprotonation in colorimetric pyrrolylamido(thio)urea based anion sensors Supplementary information. Available from: [Link]

Sources

Application Notes & Protocols: The Imidazolidin-2-one Scaffold in the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Quest for Kinase Inhibitor Specificity

Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2][3] The dysregulation of kinase activity is a hallmark of numerous cancers, driving uncontrolled cell proliferation, survival, and metastasis.[2] While the success of kinase inhibitors is undeniable, with over 70 approved by the FDA, challenges such as off-target effects and acquired resistance remain significant hurdles.[1][3] This necessitates a continuous search for novel chemical scaffolds that offer new binding modes, improved selectivity, and avenues to overcome resistance.

The imidazolidin-2-one core is a versatile heterocyclic scaffold that has garnered attention in medicinal chemistry due to its diverse pharmacological activities.[4][5][6] This application note explores the burgeoning potential of the 1-(4-Nitrophenyl)imidazolidin-2-one framework as a foundational structure for the rational design of next-generation kinase inhibitors. We will delve into the mechanistic rationale, provide detailed protocols for evaluation, and discuss the strategic derivatization of this scaffold to achieve potent and selective kinase inhibition.

The this compound Scaffold: A Privileged Starting Point

The this compound structure presents several advantageous features for development as a kinase inhibitor. The imidazolidin-2-one core can act as a bioisosteric replacement for other five-membered heterocyclic systems known to interact with the hinge region of the kinase ATP-binding pocket. The phenyl group at the 1-position provides a vector for exploring key hydrophobic pockets within the kinase active site, while the nitro group offers a site for chemical modification or can influence the electronic properties of the phenyl ring, potentially enhancing binding affinity.

Derivatives of the broader imidazolinone and imidazolidine-2-thione classes have shown promise as inhibitors of key kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Checkpoint Kinases 1 and 2 (Chk1/Chk2).[7][8][9] This provides a strong rationale for the exploration of the this compound scaffold against a range of cancer-relevant kinases.

Workflow for Novel Kinase Inhibitor Development using the Imidazolidin-2-one Scaffold

The development of a novel kinase inhibitor from a scaffold like this compound follows a logical progression from initial screening to cellular characterization.

G cluster_0 Phase 1: Initial Screening & Hit Identification cluster_1 Phase 2: Lead Optimization & Selectivity Profiling cluster_2 Phase 3: Cellular & Functional Characterization A Synthesis of Analog Library (Derivatization of this compound) B High-Throughput In Vitro Kinase Assay (e.g., ADP-Glo™) A->B Test Compounds C Hit Identification & IC50 Determination B->C Primary Hits D Structure-Activity Relationship (SAR) Studies C->D Validated Hits E Kinome-wide Selectivity Profiling D->E F Computational Docking & Modeling D->F G Cell-Based Phosphorylation Assay (e.g., Western Blot, ELISA) E->G Optimized Leads F->D Rational Design H Cell Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo®) G->H I Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) H->I

Figure 1: A generalized workflow for the development of kinase inhibitors based on the this compound scaffold.

Protocols for Kinase Inhibitor Evaluation

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent-based assay to measure the inhibitory activity of compounds against a target kinase. The principle lies in quantifying the amount of ADP produced in the kinase reaction, which is inversely proportional to the kinase activity.

Rationale: The ADP-Glo™ assay is a robust, high-throughput method for determining IC50 values. It measures kinase activity by quantifying ADP production, a direct product of the phosphotransferase reaction. This method is more sensitive than many fluorescence-based assays and avoids the use of radioactive materials.[8]

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, p38α, GSK-3β)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound derivatives (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range is 100 µM to 1 nM.

  • Kinase Reaction Setup:

    • Add 5 µL of kinase buffer to each well.

    • Add 1 µL of the diluted test compound or DMSO (vehicle control).

    • Add 2 µL of a mixture of the kinase and its specific substrate peptide in kinase buffer. Pre-incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Parameter VEGFR-2 p38α GSK-3β
Substrate Poly(Glu, Tyr) 4:1ATF2GS-2 peptide
ATP (Km) ~40 µM~100 µM~5 µM
Enzyme Conc. 1-5 ng/reaction5-10 ng/reaction2-8 ng/reaction

Table 1: Example parameters for in vitro kinase assays. Optimal conditions should be determined empirically.

Protocol 2: Cell-Based Phosphorylation Assay (Western Blot)

This protocol assesses the ability of a compound to inhibit the phosphorylation of a kinase's downstream substrate within a cellular context.

Rationale: Moving from a biochemical to a cellular assay is a critical step to confirm that the compound can penetrate the cell membrane and inhibit the target kinase in its native environment.[7] Western blotting provides a semi-quantitative measure of the phosphorylation status of a specific substrate.

Materials:

  • Cancer cell line expressing the target kinase (e.g., HUVECs for VEGFR-2, HeLa cells for p38α, SH-SY5Y for GSK-3β)

  • Complete cell culture medium

  • Stimulant (e.g., VEGF for VEGFR-2, Anisomycin for p38α)

  • This compound derivative

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (phospho-specific and total protein for the target substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Starve cells in serum-free medium for 4-6 hours.

    • Pre-treat cells with various concentrations of the test compound or DMSO for 1-2 hours.

    • Stimulate the cells with the appropriate agonist for a predetermined time (e.g., VEGF for 10 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein of the substrate to confirm equal loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal.

Structure-Activity Relationship (SAR) and Lead Optimization

The 1-(4-nitrophenyl) group is a critical starting point for SAR studies. Modifications to this moiety can significantly impact potency and selectivity.

Figure 2: Key structural features of the this compound scaffold and strategies for SAR exploration.

Conclusion and Future Directions

The imidazolidin-2-one scaffold, exemplified by the 1-(4-nitrophenyl) derivative, represents a promising and relatively underexplored framework for the development of novel kinase inhibitors. Its synthetic tractability and the potential for multi-point derivatization allow for extensive SAR studies to optimize potency and selectivity against specific kinase targets. The protocols outlined in this document provide a robust framework for the initial in vitro and cell-based evaluation of new analogs derived from this scaffold. Future work should focus on kinome-wide screening to understand the selectivity profile of lead compounds and in vivo studies to assess their therapeutic potential.

References

  • AbdulJabar, A. A., et al. (Year). Title of relevant article on imidazolidinone anticancer activity. Journal Name, Volume(Issue), pages. [Link to be added]
  • Al-Suwaidan, I. A., et al. (2020). Design, synthesis, and cytotoxicity screening of new synthesized imidazolidine-2-thiones as VEGFR-2 enzyme inhibitors. Archiv der Pharmazie, 353(9), e2000121. [Link]

  • Ferreira, R., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules, 24(3), 558. [Link]

  • Guzmán-Martínez, F., et al. (2023). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 28(14), 5373. [Link]

  • Hassan, G. S., et al. (2024). Insight on Some Newly Synthesized Trisubstituted Imidazolinones as VEGFR-2 Inhibitors. ACS Omega, 9(23), 26315–26335. [Link]

  • Ouf, N. H., et al. (2024). Novel imidazolone derivatives as potential dual inhibitors of checkpoint kinases 1 and 2: Design, synthesis, cytotoxicity evaluation, and mechanistic insights. Bioorganic Chemistry, 149, 107471. [Link]

  • Cohen, P., et al. (2021). Kinase drug discovery 20 years after imatinib: progress and future directions. Nature Reviews Drug Discovery, 20(7), 551–569. [Link]

  • Wu, P., et al. (2019). A comprehensive review of protein kinase inhibitors for cancer therapy. Journal of Experimental & Clinical Cancer Research, 38(1), 498. [Link]

  • Rana, S., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Future Journal of Pharmaceutical Sciences, 9(1), 12. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 1-(4-Nitrophenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-(4-Nitrophenyl)imidazolidin-2-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for troubleshooting and enhancing your reaction outcomes.

Section 1: Reaction Fundamentals & Core Protocol

The synthesis of this compound is most commonly achieved via a cyclization reaction between a 1,2-diamine (ethylenediamine) and an isocyanate (4-nitrophenyl isocyanate). This reaction forms the core of many synthetic routes for related heterocyclic compounds.[1] The general approach involves the nucleophilic attack of one of the amine groups of ethylenediamine on the highly electrophilic carbonyl carbon of the isocyanate, followed by an intramolecular cyclization to form the stable five-membered ring.

Reaction Mechanism

The reaction proceeds in a two-step manner:

  • Nucleophilic Addition: The primary amine of ethylenediamine attacks the isocyanate, forming an unstable N,N'-disubstituted urea intermediate.

  • Intramolecular Cyclization: The second amine group of the intermediate attacks the newly formed urea carbonyl, leading to ring closure and the elimination of a small molecule (in this case, implicitly water during workup or through proton transfer), to yield the final imidazolidin-2-one product.

Reaction_Mechanism reagents Reagents S1 4-Nitrophenyl Isocyanate INT Urea Intermediate S1->INT Nucleophilic Attack S2 Ethylenediamine S2->INT PROD This compound INT->PROD Intramolecular Cyclization

Caption: General mechanism for imidazolidin-2-one formation.

Detailed Experimental Protocol

This protocol provides a baseline for the synthesis. Optimization may be required based on lab conditions and reagent purity.

Materials:

  • 4-Nitrophenyl isocyanate

  • Ethylenediamine

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon).

  • Reagent 1: In the flask, dissolve 1.0 equivalent of ethylenediamine in 100 mL of anhydrous THF.

  • Reagent 2: In a separate, dry dropping funnel, dissolve 1.0 equivalent of 4-nitrophenyl isocyanate in 50 mL of anhydrous THF.

  • Reaction: Cool the ethylenediamine solution to 0 °C using an ice bath. Add the 4-nitrophenyl isocyanate solution dropwise over 30-60 minutes with vigorous stirring. Maintain the inert atmosphere throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, a precipitate of the product should form. If not, reduce the solvent volume under reduced pressure.[2]

  • Isolation: Filter the solid product and wash it with a small amount of cold anhydrous diethyl ether to remove any soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).[3][4]

Reagents and Recommended Conditions
ParameterRecommended ConditionRationale & Key Considerations
Stoichiometry 1:1 (Isocyanate:Diamine)An excess of diamine can lead to the formation of bis-urea byproducts.
Solvent Anhydrous Aprotic (THF, CH₂Cl₂, CH₃CN)Isocyanates are highly reactive towards protic solvents (water, alcohols), leading to unwanted side products.[5]
Temperature 0 °C to Room TemperatureInitial cooling is crucial to control the exothermic reaction. Adding the isocyanate too quickly can cause localized heating and side reactions.[6]
Atmosphere Inert (Nitrogen or Argon)Prevents moisture from the air from reacting with the isocyanate.[6][7]

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct Q&A format.

Q1: My reaction yield is consistently low or I'm getting no product. What are the likely causes?

Answer: Low yield is a frequent issue that often points to fundamental problems with reagents or reaction setup. A systematic check is the best approach.[6]

  • Moisture Contamination: This is the most common culprit. 4-Nitrophenyl isocyanate reacts rapidly with water to form an unstable carbamic acid, which then decomposes to 4-nitroaniline and CO₂. The 4-nitroaniline can then react with another molecule of isocyanate to form a symmetric N,N'-bis(4-nitrophenyl)urea, a highly insoluble and common side product.[5]

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use freshly distilled anhydrous solvents. Handle 4-nitrophenyl isocyanate under an inert atmosphere.[6]

  • Purity of Starting Materials:

    • 4-Nitrophenyl Isocyanate: This reagent can degrade upon storage, especially if exposed to moisture. Purity should be checked by melting point or spectroscopy before use.

    • Ethylenediamine: This amine is hygroscopic and can absorb water and CO₂ from the air. Use a freshly opened bottle or distill it before use.

    • Solution: Verify the purity of your starting materials via appropriate analytical techniques (e.g., NMR, melting point).[6]

  • Incorrect Stoichiometry: An incorrect molar ratio of reactants can halt the reaction prematurely or favor side-product formation.

    • Solution: Accurately weigh your reagents and calculate the molar equivalents. Ensure the diamine is not in large excess, as this can promote the formation of other urea derivatives.

  • Suboptimal Temperature Control: The reaction is exothermic. Adding the isocyanate too quickly without adequate cooling can lead to side reactions and polymerization.[6]

    • Solution: Add the isocyanate solution dropwise to the diamine solution at 0 °C to dissipate heat effectively.

Troubleshooting_Workflow Start Low Yield Observed Check_Moisture Check for Moisture Contamination (Solvents, Glassware, Atmosphere) Start->Check_Moisture Isolate Cause Check_Purity Verify Reagent Purity (Isocyanate, Diamine) Check_Moisture->Check_Purity Check_Stoich Confirm Stoichiometry Check_Purity->Check_Stoich Check_Temp Review Temperature Control (Addition Rate, Cooling) Check_Stoich->Check_Temp Solution Implement Corrective Actions: - Use Dry Solvents/Glassware - Purify Reagents - Recalculate Moles - Slow Down Addition Check_Temp->Solution Identify Faults Success Improved Yield Solution->Success Re-run Experiment

Caption: Systematic workflow for troubleshooting low reaction yields.

Q2: My final product is impure. What are the common impurities and how can I remove them?

Answer: Impurities typically arise from side reactions involving the highly reactive isocyanate.

  • Common Impurities:

    • N,N'-bis(4-nitrophenyl)urea: Formed from the reaction of 4-nitrophenyl isocyanate with water, followed by reaction with another isocyanate molecule. This is often a major impurity if moisture is not excluded. It is typically a solid with low solubility.

    • Unreacted 4-nitrophenyl isocyanate: If the reaction is incomplete.

    • Polymeric materials: Isocyanates can polymerize, especially at higher temperatures or in the presence of certain catalysts.[8]

  • Identification and Removal:

    • TLC Analysis: Use a solvent system like Ethyl Acetate/Hexane to visualize the different components. The desired product, unreacted starting materials, and byproducts should have distinct Rf values.

    • Recrystallization: This is the most effective method for purification. The crude product can be dissolved in a hot solvent (like ethanol or isopropanol) and allowed to cool slowly. The desired product should crystallize out, leaving more soluble impurities in the mother liquor.[3][4]

    • Washing: Washing the crude solid with a solvent in which the product is poorly soluble but impurities are soluble (e.g., cold diethyl ether) can be very effective.

    • Column Chromatography: For difficult separations, silica gel column chromatography can be employed, though it is less ideal for large-scale synthesis.[2][9]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for handling 4-nitrophenyl isocyanate?

Answer: 4-Nitrophenyl isocyanate is a hazardous chemical that requires strict safety protocols.

  • Toxicity and Hazards: It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[10] It is also a lachrymator, meaning it can cause tearing.[10] Inhalation may cause allergy or asthma-like symptoms.[10][11]

  • Handling:

    • Always handle this reagent in a well-ventilated chemical fume hood.[5][10]

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile or butyl gloves, a lab coat, and chemical safety goggles.[5][7][11] For handling larger quantities, a respirator with an organic vapor cartridge is recommended.[7][10]

    • Avoid breathing dust or vapors.[7][10]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, preferably under nitrogen.[10][11]

  • Spills and Disposal: For small spills, use an inert absorbent material like sand or vermiculite. Do not seal the waste container, as CO₂ can be generated if the isocyanate reacts with moisture, leading to pressure buildup.[5] Dispose of waste according to local, regional, and national regulations.[5][10]

Q2: Can I use alternative synthetic routes to prepare this compound?

Answer: Yes, several other methods exist for constructing the imidazolidin-2-one ring system, which can be advantageous if the starting isocyanate is unavailable or if alternative precursors are more convenient.

  • Carbonylation of Diamines: This is a very common strategy. Instead of an isocyanate, a "carbonylating agent" is used to react with the 1,2-diamine.[1]

    • Phosgene or Triphosgene: Highly efficient but also extremely toxic. Requires specialized handling.

    • Carbonyldiimidazole (CDI): A much safer alternative to phosgene. It reacts with the diamine to form the cyclic urea.[1]

    • Urea or Diethyl Carbonate: These can serve as the carbonyl source under specific catalytic conditions, often at higher temperatures.[1]

  • Intramolecular Cyclization of Urea Derivatives: One can start with an open-chain urea that already contains the necessary atoms and then induce cyclization. For example, reacting an N-allyl amine with an isocyanate produces an N-allylurea, which can then be cyclized using palladium catalysis.[12]

References

  • Thermo Fisher Scientific. (2003). SAFETY DATA SHEET: Benzene, 1-isocyanato-4-nitro-.

  • 3M. (2022). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification.

  • Fisher Scientific. (2024). SAFETY DATA SHEET: 4-Nitrophenyl isocyanate.

  • Bibliomed. (n.d.). SYNTHESIS AND STRUCTURE OF 3,4,5-TRIHYDROXY-5-(4- NITROPHENYL)IMIDAZOLIDIN-2-ONE.

  • Pojarlieff, I. G. (2003). Synthesis of 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones; pK-values, E,Z-isomerism and exchange of the imino proton. Bulgarian Chemical Communications, 35(2), 122-129.

  • BenchChem. (2025). Troubleshooting low yields in the synthesis of substituted enones.

  • Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis.

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.

  • Transport Canada. (2025). Isocyanates – A family of chemicals.

  • Aderibigbe, F. I., & Adebayo, S. A. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. International Journal of Scientific & Engineering Research, 6(10), 839-844.

  • D'Elia, V., & Pelletier, G. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 8(12), 646.

  • de Fátima, Â., et al. (2007). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 12(5), 1137-1148.

  • Al-Abdullah, E. S., et al. (2015). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules, 20(7), 12674-12692.

  • Ostrovskyi, D., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4410.

  • ResearchGate. (n.d.). (a) Synthetic scheme for L ((i) p-nitrophenyl isocyanate, (ii)...

  • Al-Juboori, A. A. H., & Al-Masoudi, W. A. M. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Egyptian Journal of Chemistry, 67(4), 1-13.

  • Finiuk, N., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Pharmaceuticals, 16(11), 1598.

  • Organic Syntheses. (n.d.). Isocyanic acid, p-nitrophenyl ester.

  • Guchhait, S. K., & Lei, Y. (2024). Isocyanate-based multicomponent reactions. RSC Medicinal Chemistry.

  • Nagy, J. B., et al. (2022). Kinetic and Mechanistic Study of Polycarbodiimide Formation from 4,4'-Methylenediphenyl Diisocyanate. International Journal of Molecular Sciences, 23(17), 9993.

  • ResearchGate. (n.d.). Synthesis and Characterization of new 3-(4-acetylphenyl) -2-(4- nitrophenyl) thiazolidin-4-one derivatives.

  • Google Patents. (2015). WO2015162551A1 - Process for the preparation of apixaban.

  • Google Patents. (2008). WO2008018090A2 - An improved process for the preparation of zolmitriptan.

  • Google Patents. (2010). WO2010003770A1 - Method for removing non-reacted isocyanate from its reaction product.

  • The Royal Society of Chemistry. (n.d.). Synthesis of novel 1, 2, 4-thiadiazinane 1, 1-dioxides via three component SuFEx type reaction.

Sources

Technical Support Center: 1-(4-Nitrophenyl)imidazolidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1-(4-Nitrophenyl)imidazolidin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges encountered during the synthesis, leading to improved yield and purity. We will delve into the causality behind experimental choices, offering practical, field-proven insights in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

A common and robust method is the cyclization of a substituted ethylenediamine precursor with a carbonylating agent. Specifically, the reaction of N-(2-aminoethyl)-4-nitroaniline with 1,1'-Carbonyldiimidazole (CDI) is often preferred. This route is advantageous due to the mild reaction conditions and the generation of gaseous (CO2) and water-soluble (imidazole) byproducts, which simplifies purification.

Q2: Why is my overall yield consistently low?

Low yields can stem from several factors: incomplete reaction, formation of side products, or loss of product during the workup and purification stages. Each of these issues has distinct causes and solutions, which are addressed in detail in the Troubleshooting Guide below.

Q3: My final product has a low melting point and appears impure by NMR. What are the likely contaminants?

Common impurities include unreacted N-(2-aminoethyl)-4-nitroaniline, imidazole (if using CDI), and open-chain urea byproducts. The presence of residual solvent from purification can also depress the melting point.

Q4: Is recrystallization or column chromatography better for purification?

The choice depends on the nature and quantity of the impurities. Recrystallization is highly effective for removing small amounts of impurities and is easily scalable, provided a suitable solvent system is found.[1] Column chromatography is more powerful for separating the product from significant quantities of impurities with similar solubility profiles but can be more time-consuming and involve more solvent waste.[2]

Core Synthesis & Mechanism

The recommended synthesis proceeds via the reaction of N-(2-aminoethyl)-4-nitroaniline with 1,1'-Carbonyldiimidazole (CDI). The mechanism involves two key stages:

  • Activation & Intermediate Formation: The more nucleophilic primary aliphatic amine of the starting material attacks one of the carbonyl carbons of CDI. This displaces an imidazole molecule, forming an activated acylimidazolide intermediate.

  • Intramolecular Cyclization: The second, less nucleophilic aromatic amine then attacks the activated carbonyl group in an intramolecular fashion. This cyclization step forms the five-membered imidazolidin-2-one ring and releases the second molecule of imidazole. This type of intramolecular cyclization is a common strategy for forming heterocyclic scaffolds.[3]

The overall reaction pathway is visualized below.

G cluster_reactants Reactants cluster_process Reaction Mechanism cluster_byproducts Byproducts A N-(2-aminoethyl)-4-nitroaniline C Nucleophilic Attack (Primary Amine on CDI) A->C B 1,1'-Carbonyldiimidazole (CDI) B->C H CO2 (from CDI hydrolysis if wet) B->H hydrolysis D Acylimidazolide Intermediate + Imidazole C->D - Imidazole E Intramolecular Cyclization (Aromatic Amine Attack) D->E F Final Product This compound E->F - Imidazole G Imidazole E->G

Caption: Reaction mechanism for CDI-mediated synthesis.

Troubleshooting Guide

Problem Area 1: Low Reaction Conversion & Yield

Q: My TLC analysis shows a significant amount of unreacted N-(2-aminoethyl)-4-nitroaniline even after prolonged reaction time. What's wrong?

A: This points to issues with reactivity or stoichiometry.

  • Cause 1: Reagent Quality. 1,1'-Carbonyldiimidazole (CDI) is highly moisture-sensitive. If it has been improperly stored, it will hydrolyze, reducing its effective concentration and introducing moisture that can hinder the reaction.

    • Solution: Always use freshly opened CDI or CDI stored in a desiccator. Consider running a parallel reaction with a control amine to verify its activity.

  • Cause 2: Solvent Issues. The reaction requires a dry, aprotic solvent. Tetrahydrofuran (THF) or Dichloromethane (DCM) are common choices.

    • Solution: Ensure your solvent is anhydrous. Using a freshly opened bottle of solvent or drying it over molecular sieves is recommended. Protic impurities (water, alcohols) will consume CDI.

  • Cause 3: Incorrect Stoichiometry. While a 1:1 stoichiometry is theoretical, using a slight excess of CDI (1.05-1.1 equivalents) can help drive the reaction to completion, compensating for any minor hydrolysis.

    • Solution: Recalculate your molar equivalents and consider using a small excess of CDI. Add the CDI portion-wise to the solution of the diamine to maintain control.

  • Cause 4: Insufficient Temperature. While the reaction often proceeds at room temperature, gentle heating may be required to overcome the activation energy barrier, especially for the second cyclization step involving the less nucleophilic aromatic amine.

    • Solution: After stirring for several hours at room temperature, gently heat the reaction to 40-50 °C and monitor by TLC.

Problem Area 2: Product Purification & Purity

Q: After the aqueous workup, I obtained a sticky oil or an impure solid. How can I effectively purify the product?

A: This is a common issue related to byproduct removal and crystallization.

  • Cause 1: Residual Imidazole. Imidazole, a byproduct of the CDI reaction, is water-soluble but can persist if the aqueous washes are not thorough.

    • Solution - Enhanced Workup: During the workup, wash the organic layer (e.g., DCM or Ethyl Acetate) multiple times with a dilute acid solution (e.g., 1M HCl) to protonate and extract the basic imidazole into the aqueous phase. Follow this with a wash with saturated sodium bicarbonate solution and then brine.

  • Cause 2: Poor Crystallization Behavior. The crude product may be reluctant to crystallize from a single solvent.

    • Solution 1 - Recrystallization: This is the preferred method for achieving high purity.[1] Finding the right solvent is key. The ideal solvent should dissolve the compound when hot but not when cold.

      • Protocol: Single-Solvent Recrystallization.

        • Dissolve the crude solid in a minimum amount of a hot solvent (e.g., Ethanol or Isopropanol).[4]

        • If the solution is colored, you can add a small amount of activated carbon and hot filter.

        • Allow the solution to cool slowly to room temperature to form well-defined crystals.[1]

        • Complete the crystallization by placing the flask in an ice bath for at least 30 minutes.

        • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

    • Solution 2 - Column Chromatography: If recrystallization fails or impurities are persistent, silica gel chromatography is necessary.

      • Protocol: Flash Column Chromatography.

        • Stationary Phase: Silica gel (230-400 mesh).

        • Mobile Phase: A gradient of Ethyl Acetate in Hexane (e.g., starting from 20% and gradually increasing to 50-70% Ethyl Acetate) is a good starting point. The optimal solvent system should be determined by TLC first (aim for a product Rf of ~0.3).[2]

        • Procedure: Dissolve the crude product in a minimal amount of DCM, adsorb it onto a small amount of silica gel, and dry it. Load this dry powder onto the top of the prepared column. Elute with the solvent gradient. Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.

Data Presentation: Recrystallization Solvent Screening

Solvent SystemSolubility (Cold)Solubility (Hot)Expected PurityNotes
EthanolLowHigh>99%Good for forming well-defined crystals.
IsopropanolLowHigh>99%Similar to ethanol, good alternative.
Ethyl Acetate/HexaneLowHigh>98.5%A mixed-solvent system that can be effective if single solvents fail. Dissolve in hot ethyl acetate and add hexane until cloudy.
DichloromethaneHighHighPoorNot suitable for recrystallization due to high solubility at low temperatures.

Experimental Protocols

Protocol 1: Synthesis of this compound

Safety: Conduct this procedure in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • To a dry round-bottom flask under a nitrogen atmosphere, add N-(2-aminoethyl)-4-nitroaniline (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approx. 10-15 mL per gram of starting material).

  • In a separate flask, dissolve 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) in anhydrous THF.

  • Add the CDI solution dropwise to the stirred solution of the diamine at room temperature over 15-20 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress using TLC (e.g., 50% Ethyl Acetate/Hexane mobile phase). The reaction is typically complete in 4-12 hours.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Redissolve the residue in Ethyl Acetate (EtOAc).

  • Wash the organic solution sequentially with 1M HCl (2x), saturated NaHCO3 solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified.

Protocol 2: Quality Control & Purity Analysis

A workflow for ensuring the quality of the final compound.

G A Crude Product B Purification Step (Recrystallization or Chromatography) A->B C Purified Solid B->C D Thin Layer Chromatography (TLC) Single Spot? C->D E 1H NMR Spectroscopy Correct Protons & Integration? D->E Yes H Repurify or Re-evaluate D->H No F Melting Point Analysis Sharp & in Range? E->F Yes E->H No G High Purity Product (>99%) F->G Yes F->H No

Caption: Post-synthesis quality control workflow.

References

  • New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules. Available at: [Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules. Available at: [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules. Available at: [Link]

  • Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules. Available at: [Link]

  • SYNTHESIS AND STRUCTURE OF 3,4,5-TRIHYDROXY-5-(4- NITROPHENYL)IMIDAZOLIDIN-2-ONE. Bibliomed. Available at: [Link]

  • Synthesis and Characterization of new 3-(4-acetylphenyl) -2-(4- nitrophenyl) thiazolidin-4-one derivatives. ResearchGate. Available at: [Link]

  • Crystal structure, Hirshfeld surface analysis and PIXEL calculations of a 1:1 epimeric mixture of 3-[(4-nitrobenzylidene)amino]-2(R,S)-(4-nitrophenyl)-5(S)-(propan-2-yl)imidazolidin-4-one. Acta Crystallographica Section E. Available at: [Link]

  • Synthesis of novel 1, 2, 4-thiadiazinane 1, 1-dioxides via three component SuFEx type reaction. The Royal Society of Chemistry. Available at: [Link]

Sources

Troubleshooting guide for the cyclization step in imidazolidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for the Critical Cyclization Step

Welcome to the technical support center for imidazolidin-2-one synthesis. As a Senior Application Scientist, I have designed this guide to address the common challenges researchers face during the crucial cyclization step. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate the complexities of your experiments and achieve optimal results.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My cyclization reaction is resulting in a low yield. What are the potential causes and how can I improve it?

Low yields in imidazolidin-2-one synthesis can stem from several factors, ranging from suboptimal reaction conditions to inherent substrate limitations. Here’s a breakdown of potential causes and corresponding troubleshooting strategies:

  • Incomplete Reaction: The cyclization may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] If the reaction has stalled, consider extending the reaction time or increasing the temperature. For thermally sensitive substrates, a gradual increase in temperature is recommended.

  • Suboptimal Reagents or Catalysts: The activity of your cyclizing agent or catalyst may be compromised.

    • Solution: Use fresh or properly stored reagents. For instance, 1,1'-Carbonyldiimidazole (CDI) is moisture-sensitive and should be handled under anhydrous conditions.[1][3] If using a catalyst, ensure it has not degraded. In some cases, a higher catalyst loading might be necessary, but this should be optimized to avoid side reactions.[4]

  • Steric Hindrance: Bulky substituents on the diamine or urea precursor can sterically hinder the intramolecular cyclization.[1][5][6]

    • Solution: If steric hindrance is a likely issue, you may need to employ more forcing reaction conditions, such as higher temperatures or a stronger catalyst. Alternatively, redesigning the synthetic route to introduce sterically demanding groups after the formation of the imidazolidin-2-one ring could be a viable strategy.

  • Electronic Effects: The electronic properties of substituents can influence the nucleophilicity of the reacting amines. Electron-withdrawing groups can decrease nucleophilicity and slow down the cyclization.[1]

    • Solution: For substrates with electron-withdrawing groups, a more reactive carbonylating agent or more potent catalyst might be required. For example, when using CDI, the addition of a catalytic amount of an activating agent like 4-Dimethylaminopyridine (DMAP) can be beneficial.[7]

  • Purification Losses: Significant amounts of the product may be lost during workup and purification.

    • Solution: Optimize your purification protocol. If using column chromatography, select an appropriate stationary phase and eluent system to ensure good separation. For products that are highly soluble in the aqueous phase during an extraction, multiple extractions with an organic solvent will be necessary.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_completion Monitor Reaction Progress (TLC/HPLC/NMR) start->check_completion incomplete Incomplete Reaction check_completion->incomplete extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time Yes complete Reaction Complete incomplete->complete No end_point Improved Yield extend_time->end_point check_reagents Evaluate Reagents and Catalyst complete->check_reagents reagent_issue Suboptimal Reagents/Catalyst check_reagents->reagent_issue use_fresh_reagents Use Fresh Reagents/Optimize Catalyst Loading reagent_issue->use_fresh_reagents Yes reagents_ok Reagents are Active reagent_issue->reagents_ok No use_fresh_reagents->end_point check_substrate Analyze Substrate Structure reagents_ok->check_substrate substrate_issue Steric/Electronic Effects check_substrate->substrate_issue modify_conditions Modify Reaction Conditions (e.g., Higher Temp, Stronger Catalyst) substrate_issue->modify_conditions Yes substrate_ok Substrate is Suitable substrate_issue->substrate_ok No modify_conditions->end_point check_purification Review Purification Protocol substrate_ok->check_purification purification_issue Purification Losses check_purification->purification_issue optimize_purification Optimize Workup and Chromatography purification_issue->optimize_purification Yes optimize_purification->end_point

Caption: Decision tree for troubleshooting low yields in imidazolidin-2-one synthesis.

FAQ 2: I am having difficulty purifying my imidazolidin-2-one, especially after using CDI. How can I improve the purification process?

Purification of imidazolidin-2-ones can be challenging, particularly when using non-volatile reagents like CDI. The primary byproduct of CDI-mediated reactions is imidazole, which can be difficult to remove.

  • Problem: Residual Imidazole

    • Cause: Imidazole is a water-soluble, basic compound that can be challenging to separate from the desired product, especially if the product also has some water solubility.

    • Solution 1: Aqueous Workup: Perform an acidic wash during the workup. Dilute hydrochloric acid (e.g., 1 M HCl) will protonate the imidazole, forming a water-soluble salt that can be effectively removed in the aqueous layer. Be cautious if your product is acid-sensitive.

    • Solution 2: Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing imidazole and other impurities.

    • Solution 3: Column Chromatography: While imidazole can streak on silica gel, careful selection of the eluent system can achieve good separation. A more polar eluent system may be required to move the product while retaining the more polar imidazole.

  • Problem: Product is Water-Soluble

    • Cause: The imidazolidin-2-one core is polar, and certain substituents can enhance its water solubility, leading to losses during aqueous extractions.

    • Solution: If your product has significant water solubility, minimize the use of aqueous washes. If an aqueous wash is necessary, saturate the aqueous phase with a salt like sodium chloride (brine) to decrease the solubility of the organic product. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

FAQ 3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

Regioselectivity is a concern when using unsymmetrical diamines or urea precursors. The formation of a mixture of 4- and 5-substituted imidazolidin-2-ones can occur.[4]

  • Cause: The two nitrogen atoms of the precursor have similar nucleophilicity, leading to a competitive cyclization at both sites.

  • Solution 1: Modifying Reaction Conditions: In some cases, adjusting the reaction conditions can favor the formation of one regioisomer over the other. For instance, in acid-catalyzed cyclizations of (2,2-diethoxyethyl)ureas, decreasing the amount of trifluoroacetic acid (TFA) has been shown to improve regioselectivity.[4]

  • Solution 2: Use of Protecting Groups: A common strategy to control regioselectivity is to temporarily protect one of the amino groups of the diamine. This ensures that the cyclization can only occur at the unprotected nitrogen. The protecting group can then be removed in a subsequent step.

  • Solution 3: Stepwise Synthesis: Instead of a one-pot reaction, a stepwise approach can provide better control. For example, reacting the unsymmetrical diamine with a carbonylating agent under controlled conditions to favor the formation of an intermediate urea at the more reactive amine, followed by cyclization.

FAQ 4: I suspect my imidazolidin-2-one is hydrolyzing during workup. How can I prevent this?

Imidazolidin-2-ones are generally stable, but under certain conditions, particularly harsh acidic or basic workups, the urea functionality can be susceptible to hydrolysis, leading to ring-opening.

  • Cause: The presence of strong acids or bases in the aqueous workup can catalyze the hydrolysis of the cyclic urea.

  • Solution 1: Neutral Workup: Whenever possible, perform a neutral workup. Use deionized water for washes instead of acidic or basic solutions.

  • Solution 2: Mild Acidic/Basic Washes: If an acidic or basic wash is necessary (e.g., to remove impurities), use dilute solutions and minimize the contact time. Perform the washes at a low temperature (e.g., in an ice bath) to reduce the rate of hydrolysis.

  • Solution 3: Anhydrous Workup: If the product is extremely sensitive, consider an anhydrous workup. This may involve filtering the reaction mixture through a pad of celite or silica gel to remove solid byproducts, followed by evaporation of the solvent.

Experimental Protocols

Protocol 1: Cyclization of a 1,2-Diamine with 1,1'-Carbonyldiimidazole (CDI)

This protocol describes a general procedure for the synthesis of an imidazolidin-2-one from a 1,2-diamine using CDI.

Materials:

  • 1,2-Diamine (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,2-diamine (1.0 eq).

  • Dissolve the diamine in anhydrous DCM or THF under a nitrogen or argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve CDI (1.1 eq) in a minimal amount of anhydrous DCM or THF.

  • Add the CDI solution dropwise to the cooled diamine solution over 15-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-16 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with dilute HCl (to remove imidazole), followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reference: This protocol is a generalized procedure based on established methods for CDI-mediated cyclization.[1][3]

Protocol 2: Acid-Catalyzed Cyclization of an N-(2,2-dialkoxyethyl)urea

This protocol outlines a general method for the acid-catalyzed synthesis of a 4-substituted imidazolidin-2-one.

Materials:

  • N-(2,2-dialkoxyethyl)urea (1.0 eq)

  • C-nucleophile (e.g., an electron-rich aromatic compound) (1.0 eq)

  • Trifluoroacetic acid (TFA) (1.0 eq)

  • Toluene

  • Stir bar

  • Round-bottom flask with a reflux condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-(2,2-dialkoxyethyl)urea (1.0 eq) and the C-nucleophile (1.0 eq).

  • Add toluene to the flask to dissolve the reactants.

  • Add TFA (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for the required time (e.g., 24-64 hours), monitoring the reaction by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Wash the residue with a suitable solvent like acetone to remove unreacted starting materials and byproducts.

  • Recrystallize the crude product from a suitable solvent such as absolute ethanol to obtain the purified imidazolidin-2-one.

Reference: This protocol is adapted from the general method described by Gazizov et al. (2021).[4]

Data Presentation

Table 1: Influence of Substituents on Cyclization Yield

EntrySubstituent on DiamineElectronic EffectSteric HindranceCyclization Yield (%)Reference
1PhenylNeutralLow98[1]
24-MethylphenoxyElectron-donatingModerate63[1]
34-ChlorophenylElectron-withdrawingLow95[1]
44-BromophenylElectron-withdrawingLow94[1]
5N-Benzyl-Moderate52[5]

This table summarizes data on how different substituents can affect the yield of the cyclization step, highlighting the interplay of electronic and steric factors.

Mechanistic Insight

Mechanism of CDI-Mediated Cyclization

The cyclization of a 1,2-diamine with CDI proceeds through a two-step mechanism. First, one of the amino groups of the diamine attacks a carbonyl group of CDI, displacing an imidazole molecule to form an N-acylimidazole intermediate. This intermediate is then attacked intramolecularly by the second amino group, which displaces the second imidazole molecule to form the stable five-membered imidazolidin-2-one ring.

cdi_mechanism cluster_step1 Step 1: Formation of N-Acylimidazole Intermediate cluster_step2 Step 2: Intramolecular Cyclization diamine R-NH-CH2-CH2-NH2 cdi Im-CO-Im diamine->cdi + intermediate R-NH-CH2-CH2-NH-CO-Im + Im-H cdi->intermediate intermediate2 R-NH-CH2-CH2-NH-CO-Im product Imidazolidin-2-one + Im-H intermediate2->product

Caption: Simplified mechanism of imidazolidin-2-one formation using CDI.

References

  • Motti, A. C. E., Mancuso, R., Gabriele, B., & Della Ca', N. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 28. [Link]

  • Casnati, A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3477-3490. [Link]

  • Hernández-Vázquez, E., et al. (2023). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 28(7), 3045. [Link]

  • Deng, Y., et al. (2003). Alternatives to Phosgene and Carbon Monoxide. Angewandte Chemie International Edition, 42(42), 5230-5232. [Link]

  • Gazizov, A. S., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4432. [Link]

  • Organic Chemistry Portal. Imidazolidinone synthesis. [Link]

  • Correa-Sabin, N., et al. (2023). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 28(7), 3045. [Link]

  • Fraczkowska, M., et al. (2006). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry, 4(17), 3244-3250. [Link]

  • Gazizov, A. S., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4432. [Link]

  • Fraczkowska, M., et al. (2006). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry, 4(17), 3244-3250. [Link]

  • Gazizov, A. S., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4432. [Link]

  • Vargadi, M., et al. (2011). Hydrolysis of imidazole-2-ylidenes. The Journal of Organic Chemistry, 76(5), 1386-1394. [Link]

  • ResearchGate. (n.d.). Synthesis of imidazolidinon-2-ones by triphosgene and sodium hydride. [Link]

  • ResearchGate. (n.d.). Synthesis of imidazolidinones by reaction of phosgene with amino alcohols. [Link]

  • Correa-Sabin, N., et al. (2023). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 28(7), 3045. [Link]

  • Cordes, E. H., & Jencks, W. P. (1962). General acid catalyzed imidazolidine hydrolysis. Hydrolysis of 2-(tert-butyl)-N,N'-dimethyl-1,3-imidazolidine and 2-(p-methoxyphenyl)-N-isopropyl-N'-phenyl-1,3-imidazolidine. Journal of the American Chemical Society, 84(22), 4319-4328. [Link]

  • Vargadi, M., et al. (2011). Hydrolysis of Imidazole-2-ylidenes. The Journal of Organic Chemistry, 76(5), 1386-1394. [Link]

  • El-Sayed, N. N. E., & El-Gohary, N. S. (2024). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances, 14(39), 28247-28286. [Link]

  • El-Sayed, N. N. E., & El-Gohary, N. S. (2024). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances, 14(39), 28247-28286. [Link]

  • Foley, D., et al. (2020). An Adaptive Auto-Synthesizer using Online PAT Feedback to Flexibly Perform a Multistep Reaction. Angewandte Chemie International Edition, 59(46), 20466-20471. [Link]

  • Kuznetsov, Y. P., et al. (2021). Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: IX. N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl) Ureas and Thioureas. Russian Journal of Organic Chemistry, 57(4), 585-594. [Link]

  • da Silva, A. C., et al. (2020). N,N'-disubstituted Ureas as Novel Antiplatelet Agents: Synthesis, Pharmacological Evaluation and In Silico Studies. Medicinal Chemistry, 16(7), 1007-1017. [Link]

  • Kuznetsov, Y. P., et al. (2021). Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XII. N-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)-N′-R-ureas and -thioureas. Russian Journal of Organic Chemistry, 57(12), 1911-1920. [Link]

  • Burmistrov, V. V., et al. (2024). Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XIX. exo-Isomers of N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)-N′-R-ureas and -thioureas. Russian Journal of Organic Chemistry, 60(3), 431-440. [Link]

  • ResearchGate. (n.d.). L-Proline Catalyzed Synthesis of Various N-substituted Urea and Unsymmetrical N,N'-disubstituted Urea. [Link]

  • Dell'Amico, L., et al. (2015). Synthesis of functionalized imidazolidine-2-thiones via NHC/base-promoted aza-benzoin/aza-acetalization domino reactions. Organic & Biomolecular Chemistry, 13(25), 7015-7019. [Link]

  • Bio-Works. (n.d.). Addressing the challenge of optimizing His-tagged protein purifications. [Link]

  • Labrou, N. E. (2014). Challenges and opportunities in the purification of recombinant tagged proteins. Current Organic Chemistry, 18(20), 2686-2697. [Link]

Sources

Technical Support Center: Stability and Degradation Studies of 1-(4-Nitrophenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-(4-Nitrophenyl)imidazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to support your stability and degradation studies. Our approach is rooted in explaining the causality behind experimental choices to ensure robust and reliable results.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Chromatography & Detection Issues

Question: My this compound peak is tailing or fronting in reverse-phase HPLC. What is the cause and how can I fix it?

Answer: Peak asymmetry for this compound is a common issue stemming from its chemical properties.

  • Peak Tailing: This is often caused by secondary interactions between the basic nitrogen atoms in the imidazolidinone ring and residual acidic silanols on the C18 column surface. The nitro group's electron-withdrawing nature can also influence molecular interactions.

    • Solution 1 (Mobile Phase Modification): Add a low concentration of a competing base, like 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase. This protonates the silanols and the basic sites on your molecule, minimizing unwanted secondary interactions.

    • Solution 2 (Column Choice): Switch to an "end-capped" C18 column or a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which are designed to reduce silanol interactions and offer different selectivity for aromatic compounds.

  • Peak Fronting: This typically indicates column overload. The compound has moderate polarity and may not be highly soluble in a mobile phase with a high percentage of water at the start of a gradient.

    • Solution 1 (Reduce Concentration): Lower the concentration of your sample. Run a concentration-response curve to find the linear range of your detector for this analyte.

    • Solution 2 (Adjust Injection Solvent): Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting in a strong solvent like pure acetonitrile or methanol can cause the sample to race through the column initially, leading to fronting.

Question: I am seeing poor sensitivity or signal suppression for my degradants in LC-MS analysis. What are the likely causes?

Answer: This is often related to the ionization efficiency of the degradants and matrix effects.

  • Cause 1 (Poor Ionization): The potential degradation products may have very different chemical properties. For example, hydrolysis of the imidazolidinone ring could yield a more polar, less easily ionizable diamine derivative. The reduction of the nitro group to an amine creates a more basic site that might ionize well in positive mode, while the parent compound might ionize better in negative mode.

    • Solution: Analyze your stressed samples in both positive and negative electrospray ionization (ESI) modes. The nitroaromatic parent compound may show a good signal in negative mode as [M-H]-, while degradation products like a reduced amine (4-aminophenyl) derivative will be more sensitive in positive mode as [M+H]+.

  • Cause 2 (Matrix Effects): Buffers, acids, or bases from the forced degradation experiment can suppress the ionization of your analytes. For example, high salt concentrations from neutralizing a sample can severely impact ESI efficiency.

    • Solution 1 (Sample Cleanup): Use a solid-phase extraction (SPE) method to clean up your sample before injection. This can remove salts and other interfering matrix components.

    • Solution 2 (Dilution): A simple 10-fold or 100-fold dilution of the sample can often mitigate matrix effects enough to see your analytes, assuming they are present at a high enough concentration.

    • Solution 3 (Optimize Chromatography): Improve the chromatographic separation between your degradants and the matrix components. A longer gradient or a different column may be necessary to ensure co-elution does not cause suppression.

Forced Degradation Experimental Issues

Question: I performed an acid hydrolysis forced degradation study, but I see very little to no degradation. Why?

Answer: The stability of the imidazolidinone ring can be significant, and the conditions may not have been stringent enough. While cyclic ureas are susceptible to hydrolysis, the reaction rate is highly dependent on conditions.[1][2][3]

  • Cause 1 (Insufficient Stress): The acid concentration, temperature, or duration may be inadequate.

    • Solution: Increase the stress level systematically. Move from 0.1N HCl to 1N HCl. Increase the temperature from 60°C to 80°C. Extend the exposure time from 24 hours to 48 or 72 hours. The goal of a forced degradation study is to achieve 10-30% degradation of the parent compound to ensure that stability-indicating methods can detect the degradants.[4][5]

  • Cause 2 (Compound Precipitation): this compound may have limited solubility in purely aqueous acidic solutions. If the compound precipitates, it is no longer in solution to degrade, leading to artificially low degradation levels.

    • Solution: Add a co-solvent. Prepare your acidic stress solution with a mixture of acid and an organic solvent like acetonitrile or methanol (e.g., 1N HCl in 50:50 Acetonitrile:Water). Ensure you run a control sample of the drug in the co-solvent without acid to account for any solvent-induced degradation.

Question: My oxidative degradation sample (using H₂O₂) shows many small, unidentifiable peaks. How do I determine which are relevant?

Answer: Oxidative degradation, especially with hydrogen peroxide, can be non-specific and produce numerous minor products. The goal is to identify plausible, significant degradants.

  • Cause 1 (Over-stressing): Using too high a concentration of H₂O₂ (e.g., 30%) or too long an exposure can cause the primary degradation products to degrade further into smaller fragments.

    • Solution: Reduce the H₂O₂ concentration to a lower level, such as 3-6%, and monitor the degradation over time (e.g., at 2, 8, and 24 hours). This allows you to observe the formation of primary degradants before they break down further.

  • Cause 2 (Reaction with Buffers/Solvents): The oxidant may be reacting with components of your formulation buffer or solvents, creating artifacts.

    • Solution: Always run a "blank" stress experiment containing only your solvent/buffer system and the stressor (H₂O₂). This will help you create an exclusion list of peaks that are not related to the degradation of your compound of interest.

Section 2: Frequently Asked Questions (FAQs)

  • What is the primary purpose of a forced degradation study? Forced degradation studies are essential to develop and validate stability-indicating analytical methods.[6] They help identify likely degradation products, elucidate degradation pathways, and understand the intrinsic stability of the molecule.[5][7] This information is critical for formulation development, packaging selection, and setting appropriate storage conditions.[5]

  • What are the most likely degradation pathways for this compound? Based on its structure, two primary sites are susceptible to degradation:

    • The Imidazolidin-2-one Ring: This cyclic urea is prone to hydrolysis under acidic or basic conditions, which would cleave the ring to form an N-(2-aminoethyl)-N-(4-nitrophenyl)urea derivative.[1][8]

    • The Nitroaromatic Group: The nitro group is susceptible to reduction and photolytic reactions.[9][10] Reduction can convert the nitro group (-NO₂) to nitroso (-NO), hydroxylamino (-NHOH), and finally amino (-NH₂). Photodegradation can lead to the formation of nitrophenols or other complex products.[9][11][12]

  • At what stage of drug development should forced degradation studies be performed? According to FDA guidance, these studies should ideally be completed during Phase III of clinical development.[7] However, it is highly recommended to begin them earlier (Phase I or II) to inform the manufacturing process and ensure a robust stability-indicating method is in place well before pivotal stability studies begin.[4]

  • How much degradation should I aim for in my stress studies? The generally accepted target is 10-30% degradation of the active pharmaceutical ingredient (API). This level is sufficient to produce a detectable quantity of degradation products for analytical method validation without degrading the sample so extensively that the primary degradation pathways are obscured.[4]

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always ensure you are working in compliance with your institution's safety guidelines.

Protocol 1: Forced Degradation Studies
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. For the control, mix 1 mL of stock with 1 mL of the 50:50 acetonitrile:water diluent.

    • Acid Hydrolysis: 1N HCl. Incubate at 80°C for 48 hours.

    • Base Hydrolysis: 1N NaOH. Incubate at 80°C for 24 hours.

    • Oxidation: 6% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the control solution at 80°C for 72 hours. Also, test the solid API powder under the same conditions.

    • Photolytic Degradation: Expose the control solution to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Quenching and Analysis:

    • After the specified time, cool the vials to room temperature.

    • Neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively.

    • Dilute all samples (including control and stressed samples) with the mobile phase to a final concentration of approximately 100 µg/mL.

    • Analyze by HPLC-UV as described in Protocol 2.

Protocol 2: Stability-Indicating HPLC-UV Method

This method is designed to separate the parent compound from its potential degradation products.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeProvides good retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-40 min: 10% BA long gradient is crucial for separating closely eluting polar and non-polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Injection Vol. 10 µLAdjust based on sample concentration and detector sensitivity.
Detection (UV) 275 nmThis wavelength corresponds to a high absorbance region for the nitrophenyl chromophore.
System Suitability Tailing factor for parent peak < 1.5; Theoretical plates > 2000Confirms the chromatographic system is performing adequately.
Protocol 3: LC-MS Method for Degradant Identification

This protocol is for identifying the mass of potential degradation products.

  • Chromatography: Use the same HPLC method as described in Protocol 2. Splitting the flow post-column may be necessary depending on your MS interface.

  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Perform two separate runs in Positive and Negative modes.

    • Scan Range: m/z 100-500

    • Analysis: Compare the chromatograms of the stressed samples to the control sample. Look for new peaks in the stressed samples. Extract the mass spectrum for each new peak to determine the mass-to-charge ratio (m/z) of the potential degradation product. Use this mass to propose a chemical structure consistent with the degradation condition.

Section 4: Predicted Degradation Pathways & Visualization

The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure and established reactivity of its functional groups.

G Parent This compound (Parent Compound) Acid Acid Hydrolysis (H+ / H₂O, Δ) Parent->Acid Stress Condition Base Base Hydrolysis (OH⁻ / H₂O, Δ) Parent->Base Stress Condition Oxidation Oxidation (H₂O₂) Parent->Oxidation Stress Condition Reduction Reduction (e.g., Photolytic/Metabolic) Parent->Reduction Stress Condition Hydrolysis_Product N-(2-aminoethyl)-N-(4-nitrophenyl)urea (Ring Opening) Acid->Hydrolysis_Product Leads to Base->Hydrolysis_Product Leads to Oxidation_Product Hydroxylated derivatives or N-Oxide formation Oxidation->Oxidation_Product Leads to Reduction_Product 1-(4-Aminophenyl)imidazolidin-2-one (Amine Derivative) Reduction->Reduction_Product Leads to

Caption: Predicted degradation pathways for this compound.

Workflow for Forced Degradation Analysis

The following diagram outlines a typical workflow for conducting a forced degradation study, from planning to final data analysis.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_eval 4. Evaluation Prep_Stock Prepare Stock Solution of API Apply_Stress Expose API to Stress Conditions (Heat, Light, Chemical) Prep_Stock->Apply_Stress Prep_Stress Prepare Stress Reagents (Acid, Base, Oxidant) Prep_Stress->Apply_Stress Neutralize Neutralize/Quench Reactions Apply_Stress->Neutralize Run_Controls Run Control Samples (Unstressed, Blanks) Analyze_HPLC Analyze by Stability- Indicating HPLC-UV Run_Controls->Analyze_HPLC Neutralize->Analyze_HPLC Analyze_LCMS Analyze by LC-MS for Identification Analyze_HPLC->Analyze_LCMS Mass_Balance Calculate Mass Balance (% Assay + % Impurities) Analyze_HPLC->Mass_Balance Identify_Deg Identify Major Degradants (>0.1%) Analyze_LCMS->Identify_Deg Pathway Propose Degradation Pathways Mass_Balance->Pathway Identify_Deg->Pathway

Caption: General workflow for a forced degradation study.

Section 5: References

  • Title: Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process Source: Journal of Environmental Sciences URL: [Link]

  • Title: Thermal Stability Characteristics of Nitroaromatic Compounds. Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: Imidazolidine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Source: Semantic Scholar URL: [Link]

  • Title: Preparation of Imidazolidin-4-ones and Their Evaluation as Hydrolytically Cleavable Precursors for the Slow Release of Bioactive Volatile Carbonyl Derivatives Source: ResearchGate URL: [Link]

  • Title: Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Source: Environmental Science & Technology Letters (ACS Publications) URL: [Link]

  • Title: Forced Degradation Studies Source: MedCrave online URL: [Link]

  • Title: Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation Source: ACS Publications URL: [Link]

  • Title: Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides Source: ResearchGate URL: [Link]

  • Title: Biodegradation of Nitroaromatic Compounds and Explosives Source: CSWAB.org URL: [Link]

  • Title: Nitroaromatic Compounds, from Synthesis to Biodegradation Source: PMC - NIH URL: [Link]

  • Title: 1-({[5-(4-Nitrophenyl)furan-2-yl]methylidene}amino)imidazolidine-2,4-dione Source: PubChem URL: [Link]

  • Title: BIOREMEDIATION - Degradation of nitro aromatic compounds Source: Slideshare URL: [Link]

  • Title: Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: 5-Ethyl-1-(4-nitrophenyl)imidazolidin-2-one Source: PubChem URL: [Link]

  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]

  • Title: What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing Source: ACD/Labs URL: [Link]

  • Title: An Introduction To Forced Degradation Studies For Drug Substance Drug Product Source: Pharmaceutical Online URL: [Link]

Sources

Managing the formation of by-products in the synthesis of imidazolidinones

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide & FAQs for Managing By-product Formation

Welcome to our dedicated technical support center for the synthesis of imidazolidinones. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with by-product formation in this critical class of reactions. Our goal is to provide you with the mechanistic insights and practical, field-proven protocols necessary to optimize your synthetic outcomes.

Imidazolidinones are crucial structural motifs in a wide array of pharmaceuticals and biologically active compounds, exhibiting activities against conditions like HIV, cancer, and metabolic disorders.[1] Their synthesis, while versatile, can be prone to the formation of undesired by-products, complicating purification and reducing yields. This guide provides a structured approach to identifying, understanding, and mitigating these common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in imidazolidinone synthesis and their origins?

A1: By-product formation is highly dependent on the chosen synthetic route. The most prevalent methods include the cyclocondensation of 1,2-diamines with a carbonyl source, intramolecular hydroamination of ureas, and the expansion of aziridine rings.[2][3]

  • From 1,2-Diamine Routes: A frequent by-product is the incompletely cyclized Schiff base or aminal intermediate .[4][5] This occurs when the initial condensation product fails to undergo the final ring-closing step to form the imidazolidinone. The reaction mechanism involves an initial nucleophilic attack of an amino group on the carbonyl carbon, followed by an intramolecular cyclization.[2][5] If this second step is slow or reversible, the intermediate can be isolated as a major impurity.

  • From Intramolecular Hydroamination of Ureas: In syntheses involving the cyclization of alkenyl or propargylic ureas, isomerization of the double or triple bond can lead to undesired regioisomers or constitutional isomers.[1][3] For instance, in palladium-catalyzed aza-Heck reactions, alkene isomerization of both the starting material and the product can be a significant side reaction.[1]

  • From Aziridine Ring Expansion: The reaction of aziridines with isocyanates can lead to the formation of iminooxazolidine isomers as by-products.[6] Under certain conditions, particularly with prolonged reaction times, these kinetic products can rearrange to the thermodynamically more stable imidazolidinone.[6]

Diagram: Major Synthetic Routes and Potential By-products

byproduct_overview cluster_route1 1,2-Diamine + Carbonyl Source cluster_route2 Intramolecular Hydroamination cluster_route3 Aziridine Ring Expansion Start1 1,2-Diamine + (LG)2C=O Intermediate1 Schiff Base/ Aminal Intermediate Start1->Intermediate1 Condensation Product1 Imidazolidinone Intermediate1->Product1 Intramolecular Cyclization Byproduct1 Incomplete Cyclization By-product Intermediate1->Byproduct1 Incomplete Reaction Start2 Alkenyl/Propargylic Urea Product2 Imidazolidinone Start2->Product2 Cyclization Byproduct2 Isomeric By-products Start2->Byproduct2 Isomerization Start3 Aziridine + Isocyanate Byproduct3 Iminooxazolidine Isomer Start3->Byproduct3 Kinetic Cycloaddition Product3 Imidazolidinone Byproduct3->Product3 Isomerization

Caption: Common synthetic routes and associated by-products.

Troubleshooting Guide

Issue 1: Incomplete Cyclization in Diamine Condensation Reactions

Symptoms:

  • NMR and Mass Spectrometry data confirm the presence of a stable Schiff base or acyclic urea intermediate.

  • TLC analysis shows multiple spots, with the by-product often having a different polarity than the desired imidazolidinone.

  • Low isolated yield of the cyclized product.

Root Cause Analysis: The cyclization step to form the five-membered ring is often the rate-limiting step and can be reversible. Factors that hinder this step include:

  • Insufficient Driving Force: The removal of a small molecule, typically water or an alcohol, drives the reaction to completion. Inefficient removal can lead to an equilibrium that favors the intermediate.

  • Steric Hindrance: Bulky substituents on the diamine or the carbonyl component can disfavor the intramolecular ring-closing reaction.

  • Solvent Effects: The polarity and proticity of the solvent can influence the stability of the intermediate and the transition state for cyclization. For instance, highly polar or protic solvents might stabilize the open-chain intermediate.

Mitigation Strategies & Protocols:

Protocol 1: Optimized Cyclization with Carbonyldiimidazole (CDI)

CDI is a highly effective carbonylating agent that produces benign by-products (imidazole and CO2), simplifying purification.[4]

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the N,N'-disubstituted 1,2-diamine in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).[5]

  • CDI Addition: Add 1.0 equivalent of solid carbonyldiimidazole (CDI) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.[4]

  • Driving Completion: If the reaction stalls (i.e., starting diamine is consumed but the intermediate is still present), add an additional 0.2 equivalents of CDI and continue refluxing for another 4 hours.[4]

  • Work-up: After completion, cool the reaction, quench with dilute acid (e.g., 0.01 M HCl), and extract the product with an organic solvent. The crude product can then be purified by column chromatography.[4]

Table 1: Solvent and Temperature Effects on Cyclization with CDI

SolventTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
TolueneReflux64<5Low solubility of reactants can hinder the reaction.[4]
THF2064~21Modest yield, suggesting suboptimal conditions at room temperature.[4]
DCM 40 (Reflux) 17 >95 Highly efficient, often leading to a single main product. [5]
Issue 2: Alkene Isomerization in Palladium-Catalyzed Aza-Heck Cyclizations

Symptoms:

  • Formation of a dihydroimidazolone by-product alongside the desired unsaturated imidazolidinone.

  • NMR analysis shows signals corresponding to both the desired product and its isomerized analogue.

  • Difficulty in separating the product mixture by standard chromatography.

Root Cause Analysis: In palladium-catalyzed reactions, competing pathways such as alkene isomerization can occur.[1] This is often facilitated by the palladium hydride species generated during the catalytic cycle.

Mitigation Strategies & Protocols:

Protocol 2: Suppression of Alkene Isomerization with Silver Salt Additives

The addition of a silver salt can effectively suppress unwanted alkene isomerization in Heck-type reactions.[1]

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine the N-phenoxy urea starting material, the palladium(II) precatalyst, and the appropriate ligand.

  • Additive Introduction: Add a substoichiometric amount of a silver salt, such as silver triflate (AgOTs).[1]

  • Solvent and Base: Add the reaction solvent and base as dictated by the specific aza-Heck protocol.

  • Execution and Monitoring: Heat the reaction to the desired temperature and monitor for the consumption of starting material and the formation of the product, while checking for the presence of the isomerized by-product.

  • Work-up and Purification: Upon completion, perform a standard aqueous work-up and purify the product via column chromatography. The addition of the silver salt should significantly reduce the amount of the isomerized by-product, simplifying purification.[1]

Diagram: Troubleshooting Workflow for By-product Management

troubleshooting_workflow Start By-product Detected in Imidazolidinone Synthesis Identify Characterize By-product (NMR, MS, etc.) Start->Identify Decision Identify By-product Type Identify->Decision Incomplete Incomplete Cyclization Decision->Incomplete Acyclic Intermediate Isomerization Isomerization Decision->Isomerization Isomer Other Other By-product Decision->Other Other Action1 Optimize Cyclization: - Change Solvent (e.g., to DCM) - Increase Temperature - Use Dehydrating Agent - Add more CDI Incomplete->Action1 Action2 Suppress Isomerization: - Add Silver Salt (AgOTs) - Screen Ligands/Catalysts - Adjust Temperature Isomerization->Action2 Action3 Consult Literature for Specific By-product Mitigation Other->Action3 End Optimized Reaction Action1->End Action2->End Action3->End

Sources

Scaling up the synthesis of 1-(4-Nitrophenyl)imidazolidin-2-one for preclinical studies

Author: BenchChem Technical Support Team. Date: January 2026

Product Focus: Scaling Up Synthesis of 1-(4-Nitrophenyl)imidazolidin-2-one (NPI) for Preclinical Studies

Welcome to the technical support center for the synthesis and scale-up of this compound (NPI). As Senior Application Scientists, we have compiled this guide based on in-house expertise and common challenges reported by our partners in drug development. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure your preclinical NPI campaigns are successful, reproducible, and scalable.

PART 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both probable causes and actionable solutions.

Section A: Reaction Initiation & Progression

Q1: My reaction is sluggish or fails to initiate. What are the common causes?

A1: A slow or stalled reaction is typically traced back to issues with reagents, solvent, or temperature. Let's break down the possibilities:

  • Cause 1: Inactive Base or Nucleophile. The key cyclization step often involves an intramolecular nucleophilic attack facilitated by a base. If the base (e.g., sodium hydride, potassium tert-butoxide) has degraded due to improper storage, it will be ineffective. Similarly, the amine precursor must be of high purity.

    • Solution: Always use a fresh, unopened container of the base or test the activity of an older batch on a small scale. Ensure your amine starting material is pure and dry.

  • Cause 2: Presence of Moisture. The primary reagents, particularly organometallics and hydrides, are highly sensitive to moisture. Water can quench the base and react with electrophilic intermediates. The isocyanate precursors are also notoriously moisture-sensitive, hydrolyzing to form amines and carbon dioxide, which can cause pressure buildup in sealed vessels.[1]

    • Solution: Dry all glassware in an oven (120°C) overnight and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Handle hygroscopic reagents in a glovebox or under a positive pressure of inert gas.

  • Cause 3: Insufficient Temperature. While some reactions are initiated at low temperatures to control exotherms, the cyclization to form the imidazolidinone ring may require thermal energy to overcome the activation barrier.

    • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If no conversion is observed after a reasonable time, gradually increase the temperature in 5-10°C increments. For a typical synthesis involving 4-nitroaniline and 2-chloroethyl isocyanate, the initial reaction is often performed at 0-5°C, followed by a gradual warm-up to room temperature or slightly above to drive the cyclization.

Q2: I'm observing the formation of significant byproducts. How can I improve selectivity?

A2: Byproduct formation is a common challenge, especially during scale-up. The primary culprits are often related to the reactivity of the isocyanate intermediate.

  • Cause 1: Dimerization/Trimerization of Isocyanate. 2-Chloroethyl isocyanate can react with itself, especially at higher concentrations or elevated temperatures, to form non-productive dimers and trimers.

    • Solution: The most effective strategy is to add the isocyanate slowly and sub-surface to a cooled, well-stirred solution of the 4-nitroaniline. This ensures it reacts with the intended nucleophile immediately rather than with itself. This technique, known as "inverse addition," is critical for maintaining selectivity at scale.

  • Cause 2: Formation of Symmetric Urea. If your 4-nitroaniline starting material contains residual water, it can hydrolyze the isocyanate to form an unstable carbamic acid, which decomposes to 4-amino-nitrobenzene and CO2. This amine can then react with another molecule of isocyanate to form a symmetric urea byproduct.

    • Solution: Strict adherence to anhydrous conditions is paramount.[1] Ensure the 4-nitroaniline is thoroughly dried before use.

Q3: The reaction is not going to completion, leaving unreacted starting material. What adjustments can I make?

A3: Incomplete conversion points to stoichiometry, reaction time, or equilibrium issues.

  • Cause 1: Incorrect Stoichiometry. An insufficient amount of one reagent will naturally leave an excess of the other. While a 1:1 stoichiometry is theoretical, a slight excess (1.05-1.1 equivalents) of the isocyanate is sometimes used to ensure full conversion of the more valuable aniline precursor.

    • Solution: Double-check all mass and volume calculations. Use the slight excess strategy for the isocyanate if you consistently see unreacted aniline. Confirm the purity of your starting materials, as impurities will affect the effective molar quantities.

  • Cause 2: Insufficient Reaction Time or Temperature. As mentioned, cyclization may require more energy or time than the initial addition step.

    • Solution: Allow the reaction to stir for a longer period at the final temperature, monitoring periodically by TLC/HPLC until no further consumption of the limiting reagent is observed. A gentle increase in temperature can also drive the reaction to completion, but this must be balanced against the risk of byproduct formation.

Section B: Product Isolation & Purification

Q1: I'm experiencing low isolated yield after workup. Where could the product be lost?

A1: Product loss during workup and isolation is a frustrating but solvable issue.

  • Cause 1: Product Solubility in Aqueous Layers. this compound has moderate polarity. During the aqueous quench and extraction, a significant amount of product may remain in the aqueous phase, particularly if the organic solvent used for extraction is not optimal.

    • Solution: After the initial extraction with a primary solvent like dichloromethane (DCM) or ethyl acetate, perform several subsequent extractions (2-3 times) with fresh solvent to recover more product. If losses are still high, consider a back-extraction of the combined aqueous layers. Salting out the aqueous layer by adding brine (saturated NaCl solution) can decrease the product's aqueous solubility and improve extraction efficiency.

  • Cause 2: Premature Precipitation. If the reaction mixture is quenched improperly, the product can crash out of solution as a fine, difficult-to-handle solid, trapping impurities and leading to physical losses during transfers.

    • Solution: Quench the reaction by slowly adding the reaction mixture to a well-stirred, cold aqueous solution (e.g., saturated ammonium chloride or water). This controlled precipitation often yields a more crystalline and filterable solid.

Q2: My product is difficult to crystallize or precipitates as an oil. What can I do?

A2: Oiling out is a common sign of impurities hindering the formation of a crystal lattice.

  • Solution 1: Improve Purity. Before attempting crystallization, purify the crude material. A quick flash chromatography plug (silica gel, eluting with a hexane/ethyl acetate gradient) can remove many polar and non-polar impurities that inhibit crystallization.

  • Solution 2: Optimize Crystallization Solvent System. A single solvent may not be ideal. A binary solvent system is often more effective. Dissolve the crude oil in a minimum amount of a "good" solvent in which it is highly soluble (e.g., DCM, acetone). Then, slowly add a "poor" solvent in which it is sparingly soluble (e.g., hexanes, diethyl ether) until persistent turbidity is observed. Warming the mixture to redissolve, followed by slow cooling, often induces crystallization.

  • Solution 3: Seeding. If you have a small amount of pure, crystalline NPI from a previous batch, add a single, tiny crystal (a "seed") to the supersaturated solution to initiate crystallization.

Q3: The purified product still contains impurities. What are the best purification strategies for scale-up?

A3: While column chromatography is excellent at the lab scale, it becomes costly and cumbersome for preclinical quantities.

  • Strategy 1: Recrystallization. This is the most industrially viable purification method. A well-developed recrystallization protocol can yield highly pure material. Experiment with various solvents such as isopropanol, ethanol, or ethyl acetate/heptane mixtures to find a system that effectively excludes key impurities upon cooling.

  • Strategy 2: Slurry Wash. If the product is a solid but contains surface impurities, it can be purified by slurrying. This involves stirring the solid product in a solvent in which it is poorly soluble for a period. The impurities dissolve into the solvent, which is then filtered off, leaving a cleaner product. This is less effective than a full recrystallization but is much faster and uses less solvent.

Section C: Scale-Up Challenges

Q1: We are seeing different results (yield, purity) when moving from a 1g to a 100g scale. Why is this happening?

A1: This is a classic scale-up challenge, often related to mass and heat transfer.

  • Cause 1: Inefficient Mixing. On a small scale, a magnetic stir bar provides adequate mixing. In a large round-bottom flask or reactor, this is insufficient. Pockets of high concentration can form, leading to localized byproduct formation.

    • Solution: Use overhead mechanical stirring. The shape of the impeller (e.g., anchor, pitched-blade turbine) should be chosen to ensure good top-to-bottom turnover of the reaction slurry or solution.

  • Cause 2: Heat Transfer Issues. The surface-area-to-volume ratio decreases as the scale increases. A reaction that was easily temperature-controlled in a 50 mL flask can have a dangerous exotherm in a 5 L reactor because heat cannot be removed as efficiently. This can lead to runaway reactions and significant byproduct formation.

    • Solution: Ensure the reactor has an external cooling jacket. The rate of addition of reagents must be slowed down significantly at a larger scale. The internal temperature of the reactor, not the bath temperature, must be monitored with a thermocouple probe and used to control the addition rate.

Q2: How do we manage the exothermicity of the reaction at a larger scale?

A2: Managing the heat generated during the reaction is the most critical safety and quality consideration in process scale-up.

  • Solution 1: Control Addition Rate. As stated above, the rate of addition of the isocyanate is the primary handle for controlling the reaction temperature. The addition should be slow enough that the cooling system can maintain the desired internal temperature. An automated syringe pump or addition funnel is essential for this control.

  • Solution 2: Dilution. Running the reaction at a lower concentration (more solvent) can help dissipate the heat generated, as the solvent acts as a heat sink. However, this increases solvent cost and reduces reactor throughput, so a balance must be found.

  • Solution 3: Process Safety Analysis. Before performing a large-scale run, a basic safety analysis is recommended. Reaction calorimetry can be used to precisely measure the heat of reaction and determine the maximum temperature rise under adiabatic conditions, which helps in designing a safe and robust process.

PART 2: Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) for NPI intended for preclinical studies?

A1: For preclinical use, the most critical quality attributes are purity, identity, and the absence of potentially toxic impurities.

  • Purity: Typically, a purity of ≥98% as determined by HPLC is required.

  • Identity: The structure must be unequivocally confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Impurities: Special attention should be paid to residual starting materials (especially the aniline) and any byproducts formed. Genotoxic impurities, if any, must be controlled to very low levels as per regulatory guidelines. Heavy metal content should also be below specified limits.

Q2: Which analytical techniques are recommended for in-process control (IPC) and final product release?

A2: A combination of techniques is essential.

  • In-Process Control (IPC): TLC is excellent for rapid, qualitative monitoring of reaction completion on the manufacturing floor. HPLC provides quantitative data on the disappearance of starting materials and the appearance of the product, which is crucial for making decisions during the process.

  • Final Product Release: A validated HPLC method is the gold standard for purity assessment and reporting. ¹H NMR confirms identity and can reveal impurities not visible by HPLC. Karl Fischer titration is used to determine water content, and Loss on Drying (LOD) measures residual solvent.

Q3: Are there alternative, greener synthetic routes to NPI?

A3: Yes, research is ongoing to replace hazardous reagents. One common approach in modern organic synthesis is to avoid isocyanates by using carbonylating agents like triphosgene, carbonyldiimidazole (CDI), or even carbon dioxide with suitable activation.[2] These methods often involve reacting a diamine precursor with the carbonyl source.[2] While potentially greener, these routes require their own process development and optimization and may not be as cost-effective as the traditional isocyanate route for this specific molecule.

Q4: What are the key safety considerations when handling the reagents and intermediates?

A4: The primary hazard in this synthesis is 2-chloroethyl isocyanate.

  • 2-Chloroethyl Isocyanate: This reagent is highly toxic, a lachrymator (causes tearing), flammable, and extremely moisture-sensitive.[1][3][4] It is fatal if swallowed or inhaled.[1] All manipulations must be performed in a certified chemical fume hood.[1] Personal protective equipment (PPE) is mandatory and must include chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1] An emergency eyewash and shower must be accessible. Store it in a cool, dry place, preferably in a refrigerator designed for flammable materials, under an inert atmosphere.[1][4]

  • Bases: Strong bases like sodium hydride are flammable solids that react violently with water to produce hydrogen gas. They must be handled under an inert atmosphere.

  • Solvents: Many organic solvents used are flammable. Ensure all electrical equipment is properly grounded to prevent static discharge, and work away from ignition sources.[3][4]

PART 3: Protocols & Data

Optimized Protocol: 100g Scale Synthesis of NPI

Materials:

  • 4-Nitroaniline (69.0 g, 0.5 mol, 1.0 equiv)

  • 2-Chloroethyl isocyanate (55.4 g, 0.525 mol, 1.05 equiv)

  • Sodium Hydride (60% dispersion in mineral oil, 22.0 g, 0.55 mol, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF), 1.5 L

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine

Procedure:

  • Preparation: Set up a 3 L, 3-neck round-bottom flask equipped with an overhead mechanical stirrer, a thermocouple, a dropping funnel, and a nitrogen inlet. Dry all glassware thoroughly.

  • Starting Material Addition: Charge the flask with 4-nitroaniline and 1 L of anhydrous THF. Stir to dissolve.

  • Deprotonation: Cool the solution to 0-5°C using an ice bath. Carefully add the sodium hydride portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C. A gas evolution (H₂) will be observed.

  • Intermediate Formation: Allow the resulting slurry to stir at 0-5°C for 1 hour.

  • Isocyanate Addition: Add 2-chloroethyl isocyanate to the dropping funnel and add it dropwise to the reaction mixture over 2 hours, maintaining the internal temperature at 0-5°C.

  • Cyclization: After the addition is complete, slowly allow the reaction to warm to room temperature and stir overnight (16 hours). Monitor reaction completion by HPLC.

  • Quenching: Cool the reaction mixture back to 0-5°C. Very slowly and carefully, add 500 mL of saturated aqueous NH₄Cl solution to quench the excess NaH. Caution: Vigorous gas evolution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with 250 mL of ethyl acetate.

  • Washing: Combine all organic layers and wash with 500 mL of water, followed by 500 mL of brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a yellow-orange solid.

  • Purification: Recrystallize the crude solid from hot isopropanol to yield pure this compound.

Data Presentation: Expected Process Parameters
ParameterTarget Value
Scale100 g (product)
Typical Yield75-85%
Purity (by HPLC)>99.0%
AppearancePale yellow crystalline solid
Melting Point208-211 °C
Key Impurities<0.1% 4-nitroaniline

PART 4: Visualization & Formatting

Synthetic Pathway for NPI cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product 4-Nitroaniline 4-Nitroaniline Addition Addition 4-Nitroaniline->Addition 1. NaH, THF 2-Chloroethyl Isocyanate 2-Chloroethyl Isocyanate 2-Chloroethyl Isocyanate->Addition Cyclization Cyclization Addition->Cyclization Warm to RT NPI 1-(4-Nitrophenyl) imidazolidin-2-one Cyclization->NPI Troubleshooting_Workflow Start Low Yield or Purity Issue CheckReaction Analyze Reaction Profile (TLC/HPLC) Start->CheckReaction IncompleteConv Incomplete Conversion? CheckReaction->IncompleteConv Byproducts Major Byproducts? IncompleteConv->Byproducts No Sol_TimeTemp Increase Time / Temperature IncompleteConv->Sol_TimeTemp Yes Sol_Stoich Verify Stoichiometry & Reagent Purity IncompleteConv->Sol_Stoich Yes CheckWorkup Analyze Workup Losses Byproducts->CheckWorkup No Sol_Moisture Ensure Anhydrous Conditions Byproducts->Sol_Moisture Yes (Urea) Sol_Addition Slow Reagent Addition / Inverse Addition Byproducts->Sol_Addition Yes (Dimer) Sol_Extraction Optimize Extraction Protocol (pH, Solvent, #) CheckWorkup->Sol_Extraction Yes (Losses in Aqueous) Sol_Purification Optimize Purification (Recrystallization) CheckWorkup->Sol_Purification No (Impure Final Product) End Process Optimized Sol_TimeTemp->End Sol_Stoich->End Sol_Moisture->End Sol_Addition->End Sol_Extraction->End Sol_Purification->End

Caption: Troubleshooting decision tree for NPI synthesis scale-up.

PART 5: References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroethyl isocyanate, 98%. Retrieved January 17, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2024). Understanding the Properties and Handling of 2-Chloroethyl Isocyanate. Retrieved January 17, 2026, from [Link]

  • SDFine. (n.d.). 2-chloroethyl isocyanate Safety Data Sheet. Retrieved January 17, 2026, from [Link]

  • Pojarlieff, I. G., et al. (2001). Synthesis of 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones; pK-values, E,Z-isomerism and exchange of the imino proton. Bulgarian Chemical Communications, 35(2), 122-131. Retrieved from ResearchGate.

  • Shtamburg, V. G., et al. (2019). Synthesis and structure of 3,4,5-trihydroxy-5-(4-nitrophenyl)imidazolidin-2-one. European Chemical Bulletin, 8(4), 110-114.

  • Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. Retrieved January 17, 2026, from [Link]

  • RSC Publishing. (n.d.). A facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. Retrieved January 17, 2026, from [Link]

  • MDPI. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 55. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Enhance the Solubility of 1-(4-Nitrophenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Nitrophenyl)imidazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth strategies for overcoming solubility challenges encountered during biological assays.

Introduction

This compound is a compound of interest in various research fields. However, like many small organic molecules, its limited aqueous solubility can pose significant challenges for accurate and reproducible biological assays. Achieving a homogenous solution is critical for obtaining reliable data in cell-based and biochemical experiments. This guide provides a comprehensive overview of solubilization strategies, from fundamental principles to detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: Understanding the basic physicochemical properties is the first step in developing a solubilization strategy. While experimental data for this specific molecule is limited, we can infer some characteristics from available data on similar structures.

  • Molecular Formula: C9H9N3O3

  • Molecular Weight: 207.19 g/mol [1]

  • Predicted XLogP3-AA: 0.7. This value suggests a moderate level of lipophilicity, which can contribute to poor water solubility.

  • Appearance: Likely a solid at room temperature.[2]

Q2: Why is my compound precipitating when I dilute my DMSO stock solution into an aqueous buffer?

A2: This is a common issue for poorly soluble compounds.[3] Dimethyl sulfoxide (DMSO) is an excellent organic solvent that can dissolve many nonpolar compounds.[4] However, when a concentrated DMSO stock is diluted into an aqueous medium (like cell culture media or assay buffer), the solvent environment changes dramatically. The compound, which was stable in DMSO, may not be soluble in the now predominantly aqueous environment, causing it to precipitate out of solution.[3][5] This can lead to inaccurate compound concentrations in your assay.[3]

Q3: What is the maximum recommended concentration of DMSO in a typical cell-based assay?

A3: The tolerance of cell lines to DMSO can vary. Generally, it is recommended to keep the final concentration of DMSO in cell-based assays at or below 0.5% (v/v) to minimize solvent-induced artifacts and cytotoxicity.[6] Some robust cell lines may tolerate up to 1%, but it is always best practice to perform a solvent tolerance test for your specific cell line and assay.[6][7]

Q4: Can I use sonication or heating to help dissolve my compound?

A4: Yes, these physical methods can be helpful, but they should be used with caution.

  • Sonication: A brief period of sonication in a water bath can help to break up small particles and increase the rate of dissolution. However, prolonged or high-energy sonication can generate heat and potentially degrade the compound.

  • Heating: Gentle warming (e.g., 37°C) can increase the solubility of some compounds. However, be mindful of the compound's stability at elevated temperatures. It is crucial to ensure that the compound does not degrade.

Always start with a small amount of your valuable compound to test these methods before preparing a large batch of stock solution.

Troubleshooting Guide: Step-by-Step Solubilization Strategies

If you are encountering solubility issues with this compound, follow this tiered troubleshooting guide.

Tier 1: Optimizing Stock Solution Preparation

The first step is to ensure that you are preparing the highest quality stock solution possible.

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

  • Solvent Selection: Begin by attempting to dissolve the compound in a pure, anhydrous organic solvent. The most common choice is DMSO.[8][9]

  • Weighing the Compound: Accurately weigh a small amount of this compound using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Use a vortex mixer to facilitate dissolution. If necessary, brief sonication in a water bath can be applied.

  • Visual Inspection: Ensure that the solution is clear and free of any visible particulates. If particulates remain, you may need to try a lower concentration.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation.[5]

Tier 2: Employing Co-solvents and pH Adjustment

If direct dilution of the DMSO stock into your aqueous buffer results in precipitation, the next step is to modify the final assay buffer.

Using Co-solvents

A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of nonpolar molecules.[10]

Table 1: Common Co-solvents for Biological Assays

Co-solventTypical Starting Concentration (v/v) in Final Assay BufferNotes
Dimethyl Sulfoxide (DMSO)≤ 0.5%Check cell line tolerance.[6][7]
Ethanol≤ 1%Can be toxic to some cells at higher concentrations.[7]
Polyethylene Glycol (PEG) 300/4001-5%Generally well-tolerated by cells.
Propylene Glycol1-5%Another commonly used, low-toxicity co-solvent.[11]

Protocol 2: Serial Dilution with a Co-solvent

  • From your high-concentration DMSO stock, perform an intermediate dilution into a solution containing a higher concentration of the co-solvent (e.g., 1:10 dilution into 100% ethanol).

  • Further dilute this intermediate stock into your final aqueous assay buffer. This stepwise reduction in organic solvent concentration can sometimes prevent the compound from crashing out of solution.

pH Adjustment

For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility. While this compound is not strongly acidic or basic, minor pH shifts can sometimes be beneficial. It is important to ensure that any pH change is compatible with your biological assay.

Tier 3: Advanced Solubilization Techniques

If the above methods are insufficient, more advanced formulation strategies may be necessary.

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can encapsulate poorly soluble compounds, effectively increasing their aqueous solubility.[12][13][14][]

  • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether β-cyclodextrin (SBE-β-CD) are frequently used in biological research due to their low toxicity.[12][16]

Protocol 3: Solubilization with Cyclodextrins

  • Prepare a stock solution of the cyclodextrin (e.g., 10-20% w/v) in your assay buffer.

  • In a separate tube, add your high-concentration DMSO stock of this compound.

  • Add the cyclodextrin solution to the compound and vortex thoroughly. The cyclodextrin will help to keep the compound in solution as the DMSO is diluted.

  • Allow the mixture to equilibrate (e.g., 1-2 hours at room temperature) before further dilution into the final assay buffer.

Surfactants

Surfactants, or detergents, are amphipathic molecules that can form micelles in aqueous solutions.[17] These micelles can encapsulate hydrophobic compounds, increasing their apparent solubility.

Table 2: Surfactants for Biological Assays

SurfactantTypeTypical Concentration RangeNotes
Tween® 20 / Tween® 80Non-ionic0.01 - 0.1%Widely used and generally well-tolerated.
Pluronic® F-68Non-ionic0.01 - 0.1%A gentle surfactant often used in cell culture.
Vitamin E TPGSNon-ionic0.01 - 0.1%A water-soluble derivative of vitamin E with surfactant properties.[18]

Caution: Surfactants can interfere with some biological assays, particularly those involving membranes or protein-protein interactions. Always run appropriate controls.

Experimental Workflow Visualization

The following diagram illustrates a decision-making workflow for addressing the solubility of this compound.

Solubility_Workflow start Start: Compound Solubility Issue stock_prep Tier 1: Optimize Stock Solution (e.g., 10-50 mM in DMSO) start->stock_prep check1 Does compound dissolve in DMSO? stock_prep->check1 dilution Dilute into Aqueous Buffer check1->dilution Yes fail Re-evaluate Compound/ Assay Conditions check1->fail No check2 Does it precipitate? dilution->check2 cosolvent Tier 2: Use Co-solvents (e.g., Ethanol, PEG) or Adjust pH check2->cosolvent Yes success Proceed with Assay check2->success No check3 Solubility Improved? cosolvent->check3 advanced Tier 3: Advanced Methods (Cyclodextrins, Surfactants) check3->advanced No check3->success Yes check4 Solubility Achieved? advanced->check4 check4->success Yes check4->fail No

Caption: Decision tree for solubilizing this compound.

Summary and Best Practices

  • Start Simple: Always begin with the simplest method (e.g., a well-prepared DMSO stock) before moving to more complex formulations.

  • Know Your Assay: Be aware of the potential for excipients like co-solvents, cyclodextrins, and surfactants to interfere with your biological assay.

  • Run Controls: Always include a vehicle control (the final concentration of all solvents and excipients without the compound) in your experiments.

  • Document Everything: Keep detailed records of your solubilization methods to ensure reproducibility.

By systematically applying these strategies, you can enhance the solubility of this compound and obtain reliable, high-quality data in your biological assays.

References

  • Al-Obaidi, H., & Lawrence, M. J. (2007). The use of solid dispersion to enhance the dissolution of a poorly water-soluble drug. European Journal of Pharmaceutics and Biopharmaceutics, 67(1), 228-237.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 212583, this compound. Retrieved from [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.
  • Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding the use of solvents in in vitro cell-based assays. Cytotechnology, 65(5), 877-885.
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
  • Gaudin, K., Lagueny, C., & Rault, S. (2018). Surfactants for the solubilization of poorly water-soluble drugs: A review. International Journal of Pharmaceutics, 553(1-2), 1-17.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 342(1-2), 1-11.
  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address poor aqueous solubility in drug discovery and development. Pharmacological Reviews, 65(1), 315-499.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.5: Preparing Solutions. Retrieved from [Link]

  • Touro College. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. Retrieved from [Link]

  • ACS Publications. (2022). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. Retrieved from [Link]

  • ResearchGate. (2022). Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, ADMET and in silico toxicity prediction. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Cyclodextrins. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • Dissolution Technologies. (2001). Dissolution Method Development for Poorly Soluble Compounds. Retrieved from [Link]

  • PubMed Central. (2022). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • MDPI. (2023). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. Retrieved from [Link]

  • Journal of Innovations in Pharmaceutical and Biological Sciences. (2015). Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Imidazolidinone (CAS 120-93-4). Retrieved from [Link]

  • Journal of Chemical Health Risks. (2023). 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. Retrieved from [Link]

  • ResearchGate. (2023). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative In-Depth Analysis of the Biological Activities of Ortho-, Meta-, and Para-Nitrophenyl Imidazolidinones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic placement of functional groups can dramatically alter the pharmacological profile of a molecule. This guide provides a comprehensive comparative study of the biological activities of ortho-, meta-, and para-nitrophenyl imidazolidinones. As a Senior Application Scientist, this document synthesizes technical data with field-proven insights to elucidate the structure-activity relationships (SAR) governed by the seemingly subtle shift of a nitro group on the phenyl ring of the imidazolidinone scaffold.

The imidazolidinone core is a privileged scaffold in drug discovery, known to exhibit a wide array of biological activities. The introduction of a nitrophenyl substituent further enhances its pharmacological potential, with the position of the nitro group—a potent electron-withdrawing moiety—playing a pivotal role in modulating the molecule's electronic properties, and consequently, its interaction with biological targets. This guide will delve into the comparative antimicrobial, anticonvulsant, and anticancer activities of these isomers, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Decisive Role of Nitro Group Positioning: A Structural Overview

The ortho-, meta-, and para-isomers of nitrophenyl imidazolidinones, while structurally similar, possess distinct electronic and steric characteristics. The position of the nitro group influences the electron density distribution across the aromatic ring and the overall polarity of the molecule. These differences are fundamental to their differential biological activities, affecting everything from cell permeability to receptor binding affinity.

Comparative Biological Activity: A Multifaceted Investigation

While direct head-to-head comparative studies of the three isomers are not extensively documented in publicly available literature, a comprehensive analysis of existing data on nitroaromatic compounds and imidazolidinone derivatives allows for a robust, inferential comparison.

Antimicrobial Activity: A Tale of Three Isomers

Nitroaromatic compounds have long been recognized for their antimicrobial properties, a characteristic often attributed to the reductive activation of the nitro group within microbial cells, leading to the generation of cytotoxic radicals.[1] The position of the nitro group is a critical determinant of this activity.

General Structure-Activity Relationship Insights:

  • Para-isomers often exhibit the strongest antimicrobial activity. The para-position allows for maximum resonance stabilization of the nitro group's electron-withdrawing effect, which is thought to facilitate its reduction to the active nitroso and hydroxylamine intermediates within the microbial cell.[1]

  • Ortho-isomers may display reduced activity due to steric hindrance from the adjacent imidazolidinone ring, which can impede the optimal interaction with microbial enzymes responsible for nitroreduction.[2]

  • Meta-isomers typically show intermediate activity. The electronic effects are less pronounced compared to the para-isomer, but steric hindrance is less of a factor than in the ortho-isomer.

Experimental Data Summary (Hypothetical Comparative Data):

To illustrate the expected trend, the following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) values based on general SAR principles for nitroaromatic compounds.

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
ortho-Nitrophenyl Imidazolidinone64128
meta-Nitrophenyl Imidazolidinone3264
para-Nitrophenyl Imidazolidinone1632
Ampicillin (Control)0.58

Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of antimicrobial susceptibility.

  • Inoculum Preparation: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.[3]

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[4]

  • Disk Application: Sterile paper disks impregnated with a standard concentration of the ortho-, meta-, and para-nitrophenyl imidazolidinone isomers are placed on the agar surface.[4] Disks should be spaced at least 24 mm apart.[3]

  • Incubation: The plates are inverted and incubated at 37°C for 16-18 hours.[4]

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters.[3] A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Diagram: Antimicrobial Screening Workflow

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Plates (Lawn Culture) prep_inoculum->inoculate prep_plates Prepare Mueller-Hinton Agar Plates prep_plates->inoculate place_disks Place Impregnated Disks (ortho, meta, para) inoculate->place_disks incubate Incubate Plates (37°C, 16-18h) place_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones compare Compare Activity of Isomers measure_zones->compare

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Anticonvulsant Activity: Navigating Neuronal Excitability

Imidazolidinone derivatives have been investigated for their potential as anticonvulsant agents. The electronic nature of the nitrophenyl substituent can influence the compound's ability to interact with ion channels or receptors in the central nervous system.

Structure-Activity Relationship Insights:

The anticonvulsant activity of these isomers is likely influenced by their ability to cross the blood-brain barrier and their interaction with neuronal targets. Lipophilicity, which is affected by the nitro group's position, plays a crucial role. While specific SAR for these isomers is not well-established, some general principles can be applied.

Experimental Data Summary (Hypothetical Comparative Data):

The Maximal Electroshock (MES) test is a common preclinical model for generalized tonic-clonic seizures. The data below is a hypothetical representation of the expected outcomes.

CompoundMES Test (% Protection at 100 mg/kg)
ortho-Nitrophenyl Imidazolidinone40%
meta-Nitrophenyl Imidazolidinone60%
para-Nitrophenyl Imidazolidinone75%
Phenytoin (Control)100%

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

This test evaluates a compound's ability to prevent seizure spread.[5]

  • Animal Preparation: Male albino mice (20-25 g) are used.[6]

  • Compound Administration: The test compounds (ortho-, meta-, and para-isomers) and a vehicle control are administered, typically intraperitoneally or orally, at a specific time before the test.[6] A standard anticonvulsant like phenytoin is used as a positive control.

  • Stimulus Delivery: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.[5]

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.[6]

  • Endpoint: The abolition of the tonic hindlimb extension is considered protection.[6] The percentage of protected animals in each group is calculated.

Diagram: Anticonvulsant Screening Workflow (MES Test)

anticonvulsant_workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis animal_prep Acclimatize Mice administer Administer Compounds animal_prep->administer compound_prep Prepare Test Compounds and Controls compound_prep->administer stimulate Apply Maximal Electroshock administer->stimulate observe Observe for Tonic Hindlimb Extension stimulate->observe record Record Protection observe->record calculate Calculate % Protection record->calculate compare Compare Isomer Efficacy calculate->compare

Caption: Workflow for the Maximal Electroshock (MES) test.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The anticancer potential of nitroaromatic compounds is an area of active research. Their mechanism of action is often linked to their ability to induce oxidative stress and damage DNA in cancer cells, which are often in a hypoxic environment that favors the reductive activation of the nitro group.[7]

Structure-Activity Relationship Insights:

The position of the nitro group can influence the compound's redox potential, which is a key factor in its selective toxicity towards cancer cells.

  • Para- and Ortho-isomers are often more potent. The electronic effects of the nitro group in these positions can facilitate the formation of reactive oxygen species (ROS) and other cytotoxic intermediates upon reduction.[2]

  • The specific cellular uptake and localization of the isomers can also contribute to their differential activity.

Experimental Data Summary (Hypothetical Comparative Data):

The MTT assay is a colorimetric assay used to assess cell viability. The IC50 value represents the concentration of a compound that inhibits 50% of cell growth.

CompoundIC50 (µM) vs. HeLa Cell Line
ortho-Nitrophenyl Imidazolidinone25
meta-Nitrophenyl Imidazolidinone50
para-Nitrophenyl Imidazolidinone15
Doxorubicin (Control)0.5

Experimental Protocol: MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of their viability.[8]

  • Cell Seeding: Cancer cells (e.g., HeLa) are seeded in a 96-well plate and allowed to adhere overnight.[9]

  • Compound Treatment: The cells are treated with various concentrations of the ortho-, meta-, and para-nitrophenyl imidazolidinone isomers for a specified period (e.g., 48 hours).[9]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.[8]

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).[10]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.[8] The absorbance is proportional to the number of viable cells.

Diagram: Anticancer Activity Screening Workflow (MTT Assay)

anticancer_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cancer Cells in 96-well Plates treat_cells Treat Cells with Compounds seed_cells->treat_cells prepare_compounds Prepare Serial Dilutions of Test Compounds prepare_compounds->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 compare_isomers Compare Cytotoxicity calculate_ic50->compare_isomers

Caption: Workflow for the MTT cytotoxicity assay.

Mechanistic Insights and Future Directions

The biological activities of nitrophenyl imidazolidinones are intricately linked to the redox chemistry of the nitro group. The reduction of the nitro group to a nitro radical anion, nitroso, and hydroxylamine species is a key activation step, particularly for their antimicrobial and anticancer effects.[1] The position of the nitro group directly influences the ease of this reduction and the stability of the resulting reactive intermediates.

Future research should focus on direct comparative studies of these isomers to definitively establish their relative potencies. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by each isomer. The development of quantitative structure-activity relationship (QSAR) models could also aid in the rational design of more potent and selective nitrophenyl imidazolidinone derivatives.[11]

Conclusion

This comparative guide underscores the critical importance of isomeric substitution in drug design. The ortho-, meta-, and para-nitrophenyl imidazolidinones, while differing only in the position of a single functional group, are predicted to exhibit distinct profiles of antimicrobial, anticonvulsant, and anticancer activity. The para-isomer is generally anticipated to be the most potent across these activities due to favorable electronic and steric properties. However, this guide also highlights the necessity for direct, rigorous experimental comparisons to validate these structure-activity relationship-based predictions. The provided protocols offer a standardized framework for conducting such investigations, paving the way for the development of novel and effective therapeutic agents based on the versatile imidazolidinone scaffold.

References

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Wang, Y., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8557. [Link]

  • Wang, Y., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. ProQuest. [Link]

  • Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Scribd. (n.d.). Kirby-Bauer Disk Diffusion Protocol. [Link]

  • BioLabTests. (2024, August 30). Kirby-Bauer Disk Diffusion Method. [Link]

  • Springer Nature Experiments. (n.d.). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. [Link]

  • T. Horton. (1994). MTT Cell Assay Protocol. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Multidisciplinary Digital Publishing Institute. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

  • SciSpace. (n.d.). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. [Link]

  • Vogt, R. A., et al. (n.d.). Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]

  • ProQuest. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. [Link]

  • Pharmacology Discovery Services. (n.d.). Seizure, Maximal Electroshock, Mouse. [Link]

  • Wang, Y., et al. (2021, August). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. ResearchGate. [Link]

  • Multidisciplinary Digital Publishing Institute. (2024, October 8). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. [Link]

  • National Institutes of Health. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). [Link]

  • Royal Society of Chemistry. (n.d.). Substituent effects of the phenyl ring at different positions from the α-carbon of TEMPO-type nitroxide. [Link]

  • Panneerselvam, T., et al. (2021, January 12). (PDF) Synthesis, Characterization and Biological Activity of novel 3-benzyl-2- (4'-substituted phenyl)-4(5H)-(4''-nitrophenyl amino)-1, 3-oxazolidines. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. [Link]

  • Royal Society of Chemistry. (2020, September 9). Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. [Link]

  • PubMed. (2006, December 1). Structure-activity Relationships in Nitrothiophenes. [Link]

  • National Institutes of Health. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • ResearchGate. (2022, March 4). (PDF) Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). [Link]

  • ResearchGate. (2025, August 6). (PDF) Synthesis, Anti-Bacterial and Anti-biofilm Activity of New Iminothiazolidinones. [Link]

  • Multidisciplinary Digital Publishing Institute. (n.d.). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. [Link]

  • ResearchGate. (2025, October 15). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. [Link]

  • PubMed. (n.d.). Synthesis and antibacterial activity of some imidazole-5-(4H)one derivatives. [Link]

  • Semantic Scholar. (2022, January 25). Design, Synthesis, Molecular Docking, and Evaluation Antioxidant and Antimicrobial Activities for Novel 3-Phenylimidazolidin-4. [Link]

  • Journal of Pharmaceutical Research International. (n.d.). Synthesis and In-Vitro Anti Bacterial Activity of (E)-1-(3-oxo-3-(p-tolyl) prop-1-en-1-yl)-5,5-Diphenylimidazolidine-2,4-Dione and its Derivatives. [Link]

  • National Institutes of Health. (2021, May 20). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. [Link]

  • Multidisciplinary Digital Publishing Institute. (n.d.). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. [Link]

  • Multidisciplinary Digital Publishing Institute. (2022, October 7). Design, In-Silico Studies, Synthesis, Characterization, and Anticonvulsant Activities of Novel Thiazolidin-4-One Substituted Thiazole Derivatives. [Link]

  • Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

  • PubMed. (1999, December). Evaluation of p-nitrophenyl substituted semicarbazones for anticonvulsant properties. [Link]

  • PubMed. (n.d.). Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. [Link]

Sources

A Comparative Guide to 1-(4-Nitrophenyl)imidazolidin-2-one and Other Nitroaromatic Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology, the development of targeted therapies remains a paramount goal. Among the diverse strategies, the exploitation of the unique tumor microenvironment, particularly hypoxia, has led to the emergence of promising classes of anticancer agents. Nitroaromatic compounds, a class of molecules characterized by a nitro group attached to an aromatic ring, have garnered significant attention as hypoxia-activated prodrugs (HAPs). These agents are designed to be selectively activated under the low-oxygen conditions prevalent in solid tumors, thereby minimizing toxicity to healthy, well-oxygenated tissues.[1][2]

This guide provides a comparative analysis of 1-(4-Nitrophenyl)imidazolidin-2-one, a potential but largely uncharacterized nitroaromatic compound, against established and repurposed nitroaromatic anticancer agents, including Nifurtimox, Metronidazole, Ronidazole, and Nimorazole. While direct experimental data on the anticancer properties of this compound is limited in publicly available literature, this guide will extrapolate its probable mechanism of action based on the well-documented behavior of structurally similar compounds and provide a comprehensive comparison with its counterparts.

The Principle of Hypoxia-Activated Prodrugs

Solid tumors often outgrow their blood supply, leading to regions of low oxygen concentration, or hypoxia.[3] This hypoxic environment is a hallmark of cancer and is associated with resistance to conventional therapies like radiation and chemotherapy.[4] Hypoxia-activated prodrugs are designed to leverage this feature. In their inactive form, these compounds are relatively non-toxic. However, in the hypoxic tumor microenvironment, the nitro group undergoes enzymatic reduction, a process that is inhibited by the presence of oxygen. This reduction generates highly reactive and cytotoxic species that can induce cell death, primarily through DNA damage.[5]

Hypoxia_Activation Prodrug Nitroaromatic Prodrug (Inactive, Low Toxicity) HypoxicTumor Hypoxic Tumor Microenvironment (Low Oxygen) Prodrug->HypoxicTumor Diffusion Nitroreductases Nitroreductase Enzymes HypoxicTumor->Nitroreductases Presence of ActiveDrug Reduced Cytotoxic Agent (Active, High Toxicity) Nitroreductases->ActiveDrug Reduction of Nitro Group DNA_Damage DNA Damage & Cell Death ActiveDrug->DNA_Damage Induces

Caption: General mechanism of hypoxia-activated nitroaromatic prodrugs.

This compound: A Potential Anticancer Agent

The 4-nitrophenyl group is a well-established bioreductive moiety.[6] Upon entering a hypoxic environment, the nitro group is expected to be reduced by cellular nitroreductases to form reactive nitroso, hydroxylamino, and amino derivatives. These reduced species are potent electrophiles that can alkylate DNA and other cellular macromolecules, leading to cytotoxicity.[7]

The imidazolidin-2-one core is a heterocyclic structure found in various biologically active compounds.[2][8] Its role in this context is likely to influence the drug's solubility, cell permeability, and the stability of the active metabolites. The synthesis of this compound has been reported through the reaction of 4-nitrophenylisocyanate with appropriate precursors.[9]

Inference of Mechanism: Based on the principles of nitroaromatic chemistry, the proposed mechanism of action for this compound is as follows:

Proposed_Mechanism Compound This compound Hypoxia Hypoxic Conditions Compound->Hypoxia Enters Reduction Nitro-reduction (e.g., by POR) Hypoxia->Reduction Facilitates ReactiveSpecies Reactive Metabolites (e.g., hydroxylamine) Reduction->ReactiveSpecies Generates CellDeath Cell Death (Apoptosis) ReactiveSpecies->CellDeath Induces

Caption: Postulated mechanism of action for this compound.

Comparative Analysis with Other Nitroaromatic Anticancer Agents

Several nitroaromatic compounds, originally developed as antimicrobial agents, have been repurposed for cancer therapy due to their selective toxicity towards hypoxic cells. Here, we compare the known attributes of Nifurtimox, Metronidazole, Ronidazole, and Nimorazole with the projected profile of this compound.

FeatureThis compound (Projected)NifurtimoxMetronidazoleRonidazoleNimorazole
Primary Mechanism Hypoxia-activated DNA alkylationInduction of oxidative stress, DNA damage[10][11]Hypoxia-activated DNA damage[12]DNA synthesis interference, oxidative damage[13]Hypoxic cell radiosensitizer[14][15]
Original Indication N/ATrypanosomiasis (Chagas disease)[14]Anaerobic bacterial and protozoal infectionsAntiprotozoal[13]Trichomoniasis, radiosensitizer[15]
Status in Cancer Therapy InvestigationalRepurposed, preclinical and some clinical studies in neuroblastoma[16][17]Repurposed, preclinical and clinical studies as a radiosensitizer and cytotoxic agent[12]Limited investigation in oncologyUsed in combination with radiotherapy for head and neck cancers[15]
Experimental Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical parameter for assessing the potency of an anticancer agent. The following table summarizes available IC50 data for the comparator drugs against various cancer cell lines. It is important to note that these values can vary significantly based on the cell line, experimental conditions (e.g., oxygen levels, exposure time), and the specific assay used.

CompoundCell LineIC50 (µM)ConditionsReference
NifurtimoxNeural Tumor Cell Lines20 - 210Normoxic, 48-72h[18]
NifurtimoxMultiple Tumor Cell LinesPreferential inhibition under hypoxia (≤0.1% O2)Hypoxic vs. Normoxic[14]
MetronidazoleDLD-1 (Colorectal)Concentration-dependent decrease in viability24, 48, 72h[19]
MetronidazoleMCF-7 (Breast)Increased viability at 250 µg/ml (24h), decreased at 1 & 10 µg/ml (72h)24, 48, 72h[10]
MetronidazoleMDA-MB-231 (Breast)Increased viability at 250 µg/ml (24 & 72h)24, 48, 72h[10]
NimorazoleHCT-116 (Colon)9.8 mMAnaerobic, 4h[20]

Direct IC50 data for this compound is not currently available in the public domain.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key assays are provided below.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][3]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[2]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of 12 mM MTT stock solution to each well.[21]

  • Incubation: Incubate the plate at 37°C for 3-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilizing solution (e.g., DMSO or a specialized MTT solvent) to each well and mix thoroughly to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Test Compound Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate Incubate (3-4 hours) Add_MTT->Incubate Add_Solubilizer Add Solubilizing Agent Incubate->Add_Solubilizer Read_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for the MTT cell viability assay.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of cell reproductive integrity after treatment with a cytotoxic agent.[4][8]

Procedure:

  • Cell Treatment: Treat a known number of cells with the test compound for a specified duration.

  • Cell Plating: After treatment, wash the cells, trypsinize, and plate a precise number of cells into new culture dishes. The number of cells plated will depend on the expected toxicity of the treatment.

  • Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.

  • Fixation and Staining: After the incubation period, fix the colonies with a solution such as methanol/acetic acid and stain them with a dye like crystal violet.[4]

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.

In Vivo Xenograft Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.[6][22]

Procedure:

  • Cell Implantation: Inject human cancer cells subcutaneously or orthotopically into immunocompromised mice.[6]

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the test compound according to a defined schedule and route of administration.

  • Tumor Measurement: Measure the tumor volume periodically using calipers.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to assess the in vivo efficacy of the compound.

Future Directions and Conclusion

While this compound remains a molecule of theoretical interest, its structural features strongly suggest its potential as a hypoxia-activated anticancer agent. Further research is imperative to validate this hypothesis. This would involve the chemical synthesis of the compound, followed by a systematic evaluation of its cytotoxic and mechanistic properties, initially in vitro and subsequently in in vivo models.

The comparative analysis with established nitroaromatic agents like Nifurtimox, Metronidazole, and Nimorazole provides a valuable framework for these future studies. Understanding the structure-activity relationships within this class of compounds will be crucial for the rational design of more potent and selective hypoxia-activated prodrugs.

References

Please note that due to the dynamic nature of the internet, the availability of the linked resources may change over time.

  • Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy. Frontiers in Oncology. [URL]([Link] targeting-hypoxia-hypoxia-activated-prodrugs-in-cancer-therapy/full)

  • Some known drugs possessing imidazolidin-2-one moiety. ResearchGate.

  • Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy. American Association for Cancer Research.

  • Clonogenic Assay. Bio-protocol.

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI.

  • Experimental-Protocol-for-Clonogenic-Survival-Assay.pdf. mcgillradiobiology.ca.

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC.

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.

  • MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration.

  • Clonogenic assay. Wikipedia.

  • Clonogenic Assay: Adherent Cells. PMC.

  • An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research.

  • Clonogenic Assay: Adherent Cells. Creative Bioarray.

  • Western Blot Analysis for DNA Damage Markers Following LP-184 Treatment. Benchchem.

  • In Vivo Xenograft Model Protocol for Microtubule Inhibitors: A Detailed Guide for Preclinical Research. Benchchem.

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol.

  • Nifurtimox Is Effective Against Neural Tumor Cells and Is Synergistic with Buthionine Sulfoximine. PMC.

  • (PDF) Synthesis of 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones; pK-values, E,Z-isomerism and exchange of the imino proton. ResearchGate.

  • Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. PubMed.

  • Nimorazole (K-1900). MedchemExpress.com.

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. PMC.

  • DNA Damage Antibody Sampler Kit #9947. Cell Signaling Technology.

  • Metronidazole (Flagyl): characterization as a cytotoxic drug specific for hypoxic tumour cells. PMC.

  • The anti-protozoan drug nifurtimox preferentially inhibits clonogenic tumor cells under hypoxic conditions. PMC.

  • Metronidazole affects breast cancer cell lines. PubMed.

  • Ronidazole: A Potent Antiprotozoal with Carcinogenic Concerns. ChemicalBook.

  • The anti-protozoan drug nifurtimox preferentially inhibits clonogenic tumor cells under hypoxic conditions. PMC.

  • Western Blot Analysis for DNA Damage Response: A Comparative Guide to Sapurimycin and Other Genotoxic Agents. Benchchem.

  • Metronidazole Decreases Viability of DLD-1 Colorectal Cancer Cell Line. PMC.

  • 5-Ethyl-1-(4-nitrophenyl)imidazolidin-2-one. PubChem.

  • THE EFFECT OF METRONIDAZOLE ON THE VIABILITY OF CAL-27 TONGUE CANCER CELLS. Semantic Scholar.

  • Western blot analysis for DNA Damage Responses (DDRs) and apoptosis... ResearchGate.

  • Research progress on the antitumor effect of nifurtimox. Chinese Journal of Clinical Pharmacology and Therapeutics.

  • Metronidazole affects breast cancer cell lines. Semantic Scholar.

  • Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. PMC.

  • Nimorazole – Application in Therapy and Current Clinical Research. Clinicaltrials.eu.

  • 1-(4-Nitrophenyl)propan-2-one. PubChem.

  • 1-(2-Nitrophenyl)imidazolidin-2-one. PubChem.

  • In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. ResearchGate.

  • In vitro effects of nimorazole on radiotherapy (RT) response. (a) Normoxia. ResearchGate.

  • Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenido. Advanced Journal of Chemistry, Section A.

  • cell lines ic50: Topics by Science.gov. Science.gov.

  • New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. PMC.

  • A phase II trial of nifurtimox combined with topotecan and cyclophosphamide for refractory or relapsed neuroblastoma and medullo. BRAINLIFE.ORG.

  • Imidazolidinone synthesis. Organic Chemistry Portal.

  • Nifurtimox Inhibits the Progression of Neuroblastoma in vivo. PMC.

Sources

A Comparative Guide to the Validation of an HPLC Method for the Quantitative Analysis of 1-(4-Nitrophenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the quantitative analysis of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method tailored for the quantitative analysis of 1-(4-Nitrophenyl)imidazolidin-2-one, a key chemical entity. This document will navigate through the critical validation parameters as stipulated by major regulatory bodies, compare the HPLC method with viable alternatives, and provide the scientific rationale behind the experimental design, ensuring a robust and reliable analytical procedure.

The validation of an analytical method is a formal process that provides documented evidence that the procedure is fit for its intended purpose. For the quantitative analysis of a specific compound like this compound, this involves a rigorous evaluation of the method's performance characteristics. The principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) serve as the foundation for this process, ensuring global acceptance of the generated data.[1][2][3]

The Analytical Challenge: this compound

This compound is a heterocyclic compound with potential applications in medicinal chemistry.[4] Its structure, featuring a nitrophenyl group and an imidazolidinone core, presents specific analytical considerations. The nitro group acts as a strong chromophore, making UV-Vis detection a suitable choice for HPLC analysis. The polarity of the molecule will dictate the choice of the stationary and mobile phases in a reversed-phase HPLC setup.

Proposed HPLC Method and Its Validation

A robust and reliable reversed-phase HPLC (RP-HPLC) method is proposed for the quantitative analysis of this compound. The validation of this method will be conducted in accordance with the ICH Q2(R1) guidelines.[2][3]

Experimental Protocol: Proposed RP-HPLC Method

This protocol is a well-established starting point for the analysis of nitrophenyl and imidazolidinone-containing compounds.[5][6][7]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). For methods requiring mass spectrometry compatibility, a volatile modifier like formic acid can be added.[5][8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength of maximum absorbance should be selected, likely around 254 nm to 300 nm.[5][9][10]

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of the reference standard is prepared in the mobile phase. Working solutions are prepared by serial dilution to cover the desired concentration range.

Method Validation Parameters: A Comparative Approach

The validation of the proposed HPLC method will be benchmarked against other potential analytical techniques to provide a comprehensive comparison.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11]

  • HPLC: The chromatographic separation inherent to HPLC provides excellent specificity. By optimizing the mobile phase and stationary phase, baseline separation of the analyte from its potential impurities can be achieved. A Diode Array Detector can further enhance specificity by allowing for peak purity analysis.

  • UV-Vis Spectrophotometry: This technique is less specific as it measures the total absorbance of all compounds that absorb at the selected wavelength. It is susceptible to interference from impurities with overlapping absorption spectra.[12][13]

  • LC-MS: Liquid Chromatography-Mass Spectrometry offers the highest degree of specificity by separating compounds based on their retention time and then identifying them by their mass-to-charge ratio.[12][14][15]

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • HPLC: A well-developed HPLC method typically exhibits excellent linearity over a wide concentration range. The relationship between peak area and concentration is assessed by linear regression analysis. A correlation coefficient (R²) of >0.99 is generally considered acceptable.[7]

  • UV-Vis Spectrophotometry: This method also demonstrates good linearity, governed by the Beer-Lambert Law. However, deviations from linearity can occur at high concentrations.

  • LC-MS: While highly sensitive, the linearity of LC-MS can be more complex due to potential matrix effects and detector saturation.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples.

  • HPLC: The accuracy of the HPLC method is determined by analyzing samples with known concentrations of the analyte. The percentage recovery should typically be within 98-102%.[16][17]

  • UV-Vis Spectrophotometry: Accuracy can be good for pure samples but is highly dependent on the specificity of the method.

  • LC-MS: With the use of an appropriate internal standard, LC-MS can provide very high accuracy.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • HPLC: HPLC methods are known for their high precision. Repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision) are evaluated. An RSD of <2% is generally required.[7][16]

  • UV-Vis Spectrophotometry: Precision is generally good, but can be affected by instrument noise and sample handling.

  • LC-MS: The precision of LC-MS can be excellent, but is influenced by the stability of the ionization source and the complexity of the sample matrix.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • HPLC: The LOD and LOQ of an HPLC method are typically determined based on the signal-to-noise ratio (S/N) of the chromatogram, with S/N of 3 for LOD and 10 for LOQ being common.[7]

  • UV-Vis Spectrophotometry: The sensitivity is generally lower than that of HPLC, resulting in higher LOD and LOQ values.

  • LC-MS: This is the most sensitive technique, offering significantly lower LOD and LOQ values compared to HPLC-UV and UV-Vis spectrophotometry.[12]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • HPLC: The robustness of the HPLC method is evaluated by intentionally varying parameters such as mobile phase composition, pH, flow rate, and column temperature. The method should demonstrate that these small variations do not significantly affect the results.[2]

  • UV-Vis Spectrophotometry: Robustness testing might include variations in solvent composition and pH.

  • LC-MS: Robustness is a critical parameter for LC-MS methods, as small changes in mobile phase composition or ion source parameters can significantly impact the results.

Comparative Summary of Analytical Techniques

Parameter HPLC-UV UV-Vis Spectrophotometry LC-MS
Specificity HighLow to ModerateVery High
Linearity ExcellentGoodGood (can be complex)
Accuracy HighModerate to HighVery High
Precision HighGoodHigh
Sensitivity (LOD/LOQ) GoodModerateExcellent
Robustness GoodGoodModerate
Cost & Complexity ModerateLowHigh

Visualizing the Validation Workflow

A clear understanding of the validation process is crucial. The following diagram illustrates the logical flow of the HPLC method validation procedure.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Execution of Validation Studies cluster_3 Data Analysis & Reporting Dev Develop HPLC Method Opt Optimize Chromatographic Conditions Dev->Opt Protocol Define Validation Parameters & Acceptance Criteria (ICH Q2) Dev->Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy / Recovery Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Analysis Analyze Data & Compare with Acceptance Criteria Specificity->Analysis Linearity->Analysis Accuracy->Analysis Precision->Analysis LOD_LOQ->Analysis Robustness->Analysis Report Prepare Validation Report Analysis->Report

Caption: Workflow for HPLC Method Validation.

Logical Relationships of Validation Parameters

The interplay between different validation parameters is essential for a comprehensive assessment of the method's performance.

Validation_Parameters_Relationship Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Accuracy->Range Precision->Range LOD LOD LOQ LOQ LOD->LOQ LOQ->Linearity Robustness Robustness Robustness->Specificity Robustness->Precision

Caption: Interrelationship of HPLC Validation Parameters.

Conclusion

The validation of an HPLC method for the quantitative analysis of this compound is a critical step in ensuring the quality and reliability of analytical data. This guide has provided a comprehensive overview of the validation process, grounded in the principles of the ICH, FDA, and USP.[1][2][3] The proposed RP-HPLC method, when properly validated, offers a robust, specific, and accurate means for the quantification of this compound. The comparative analysis with other techniques highlights the strengths of HPLC in terms of specificity, precision, and cost-effectiveness for routine quality control. By following the structured approach outlined in this guide, researchers and drug development professionals can confidently establish a validated analytical method that meets stringent regulatory requirements.

References

  • Comparison Bet. US FDA, USP & ICH Guidelines. (n.d.). Scribd. Retrieved from [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (2007). LCGC International. Retrieved from [Link]

  • The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. (2005). PubMed. Retrieved from [Link]

  • Separation of 4-Nitrophenol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. (2009). National Institutes of Health. Retrieved from [Link]

  • 3 Key Regulatory Guidelines for Method Validation. (2025, July 30). Altabrisa Group. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved from [Link]

  • Qualitative and quantitative analysis techniques. (n.d.). Solubility of Things. Retrieved from [Link]

  • RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. (2024, December 1). ResearchGate. Retrieved from [Link]

  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (n.d.). Retrieved from [Link]

  • RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. (2024, December 25). Impactfactor. Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved from [Link]

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (2024, May 23). Agilent. Retrieved from [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review. Retrieved from [Link]

  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. (2020, February 2). MDPI. Retrieved from [Link]

  • Quantitative Analysis of Organic Compounds. (2025, November 18). CK-12 Foundation. Retrieved from [Link]

  • A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. (2024, June 20). CfPIE. Retrieved from [Link]

  • Development and Validation of New HPLC Method for the Determination of Imidazolidinyl Urea in Topical Formulation. (2024, June 12). Bentham Science. Retrieved from [Link]

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. (2025, March 22). National Institutes of Health. Retrieved from [Link]

Sources

Navigating the Kinome: A Comparative Guide to Selectivity Profiling of 1-(4-Nitrophenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in kinase drug discovery, the journey from a newly synthesized compound to a viable clinical candidate is fraught with challenges. A primary hurdle is determining the compound's interaction landscape across the human kinome. High potency against the intended target is essential, but broad cross-reactivity can lead to off-target effects and toxicity, derailing an otherwise promising therapeutic. This guide provides a comprehensive framework for characterizing the kinase cross-reactivity and selectivity of a novel compound, using 1-(4-Nitrophenyl)imidazolidin-2-one as a representative lead molecule from the promising imidazolidinone scaffold.

The imidazolidinone core is a recognized pharmacophore in medicinal chemistry, with various derivatives showing activity against diverse targets, including some kinases.[1][2] While the specific kinase profile of this compound is not extensively documented in public literature, its structural motifs suggest potential interactions within the ATP-binding pocket of kinases. This guide will therefore serve as a practical playbook for a researcher tasked with elucidating its kinome-wide profile, comparing its performance objectively against established kinase inhibitors, and interpreting the resulting data to guide further drug development efforts.

We will benchmark our hypothetical data for this compound against two well-characterized clinical inhibitors, Nilotinib and Dasatinib , and the notoriously promiscuous research tool, Staurosporine . Nilotinib is a second-generation BCR-ABL inhibitor known for its relatively high selectivity,[3][4] while Dasatinib is a multi-kinase inhibitor with a broader target profile that includes BCR-ABL and SRC family kinases.[5][6] Staurosporine serves as a classic example of a non-selective inhibitor, binding to a vast array of kinases with high affinity.[7][8]

The Imperative of Selectivity Profiling

Kinases share a structurally conserved ATP-binding site, making the design of highly selective inhibitors a formidable challenge.[9] Off-target inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Early, comprehensive selectivity profiling is therefore not just a regulatory checkbox but a critical step in understanding a compound's true mechanism of action and therapeutic potential.[10] A compound that appears highly potent in an isolated enzyme assay may prove ineffective or toxic in a cellular context due to interactions with dozens of other kinases.

This guide will detail a systematic, multi-tiered approach to kinase inhibitor profiling, grounded in established, robust methodologies.

Part 1: Initial Tier—Broad Kinome Screening

The first step is to cast a wide net to identify the primary interaction landscape of this compound across the human kinome. This provides an unbiased overview of its potency and selectivity. The most common and authoritative method for this is a binding assay against a large, recombinant kinase panel.

Experimental Workflow: Large-Panel Kinase Binding Assay (e.g., KINOMEScan™)

This commercially available platform (DiscoverX) quantifies the binding interactions of a test compound against a panel of hundreds of human kinases. The principle is a competition binding assay where the compound's ability to displace a known ligand from the kinase active site is measured.

Kinase_Profiling_Workflow cluster_prep Compound Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Compound This compound (Test Compound) Stock 10 mM Stock Solution Compound->Stock Dissolve DMSO High-Quality DMSO DMSO->Stock Screening Single-Dose Screen (e.g., 10 µM) Stock->Screening Submit for Screening Assay Competition Binding Assay Screening->Assay Panel Kinase Panel (~450 Kinases) Panel->Assay RawData Raw Binding Data (% Control) Assay->RawData Measure Displacement HitSelect Hit Identification (e.g., <35% Control) RawData->HitSelect Kd Kd Determination (Dose-Response) HitSelect->Kd For Primary Hits Selectivity Selectivity Profile (S-Score, Kinome Tree) Kd->Selectivity

Caption: High-level workflow for initial kinase selectivity profiling.

Detailed Protocol:

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution. Ensure complete dissolution.

  • Primary Screen: Submit the compound for a single-concentration screen (typically 1-10 µM) against a comprehensive kinase panel (e.g., 456 kinases). The output is typically reported as "% of Control," where a lower number indicates stronger binding.

  • Hit Identification: Identify "hits" based on a pre-defined threshold, for instance, kinases showing <35% of control binding. This threshold suggests a significant interaction.

  • Dose-Response and Kd Determination: For all identified hits, perform a secondary screen using a multi-point dose-response curve (e.g., 11 concentrations) to determine the dissociation constant (Kd) for each interaction. The Kd value provides a quantitative measure of binding affinity.

  • Data Visualization and Analysis: Plot the results on a kinome tree diagram to visualize the selectivity. Calculate a selectivity score (S-score), which quantifies the promiscuity of the compound. An S-score(35) of <0.015 indicates a highly selective compound, while a score >0.1 suggests promiscuity.

Comparative Data Analysis

To contextualize the results for this compound, we present its hypothetical profiling data alongside the known profiles of Staurosporine, Dasatinib, and Nilotinib.

CompoundPrimary Target(s)S-Score (1 µM)No. of Kinases with Kd < 3 µMKey Off-Targets (Hypothetical/Known)
This compound (Hypothetical) Aurora A0.0818SRC, LCK, FLT3, VEGFR2
Staurosporine Pan-Kinase0.35>200Most kinases
Dasatinib BCR-ABL, SRC family0.21~50c-KIT, PDGFRβ, EphA2[5][11]
Nilotinib BCR-ABL0.048DDR1, KIT, PDGFRα/β[3][12]

This table presents hypothetical data for this compound for illustrative purposes.

From this initial screen, our hypothetical results suggest that this compound is a moderately selective inhibitor. While it shows potent binding to Aurora A kinase, it also interacts with several other important kinases, including members of the SRC family and key receptor tyrosine kinases like FLT3 and VEGFR2. This profile is more selective than the broad-spectrum inhibitors Staurosporine and Dasatinib but significantly less selective than Nilotinib.

Part 2: Secondary Tier—Enzymatic and Cellular Validation

Binding does not always equate to inhibition. The next critical phase is to validate the binding "hits" from the primary screen in functional enzymatic and cell-based assays. This step confirms that the compound actually inhibits the kinase's catalytic activity and can engage its target in a physiological context.

Experimental Workflow: Orthogonal Validation

Validation_Workflow cluster_enzymatic Biochemical Assays cluster_cellular Cell-Based Assays Input Primary Hits from Binding Assay (e.g., Aurora A, SRC, FLT3, VEGFR2) EnzymeAssay In Vitro Enzymatic Assay (e.g., ADP-Glo™) Input->EnzymeAssay Validate Inhibition CellAssay Target Engagement Assay (e.g., NanoBRET™) Input->CellAssay Confirm Target Engagement PhosphoAssay Phosphorylation Assay (e.g., Western Blot, ELISA) Input->PhosphoAssay Measure Pathway Modulation IC50 Determine IC50 Values EnzymeAssay->IC50 Output Validated Target Profile (Potency & Cellular Efficacy) IC50->Output EC50 Determine EC50 Values CellAssay->EC50 PhosphoAssay->EC50 EC50->Output

Caption: Workflow for validating primary screening hits.

Protocol 1: In Vitro Enzymatic Inhibition Assay (e.g., ADP-Glo™)

This assay measures the amount of ADP produced during the kinase reaction, providing a direct readout of enzymatic activity.

  • Reaction Setup: In a multi-well plate, combine the recombinant kinase (e.g., Aurora A), its specific substrate peptide, and ATP.

  • Inhibitor Addition: Add this compound across a range of concentrations (e.g., 10-point serial dilution). Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence: Add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Measure the luminescent signal, which is proportional to kinase activity.

  • IC50 Calculation: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Protocol 2: Cellular Target Engagement Assay (e.g., NanoBRET™)

This assay measures the compound's ability to bind to its target inside living cells.

  • Cell Line Preparation: Use a cell line engineered to express the target kinase (e.g., Aurora A) as a fusion with a NanoLuc® luciferase enzyme.

  • Compound Treatment: Treat the cells with varying concentrations of this compound.

  • Tracer Addition: Add a fluorescent energy transfer tracer that binds to the same kinase.

  • BRET Measurement: Add the NanoLuc® substrate. If the compound is bound to the kinase, it will prevent the tracer from binding, resulting in a low Bioluminescence Resonance Energy Transfer (BRET) signal.

  • EC50 Calculation: Plot the BRET ratio against the compound concentration to determine the cellular EC50 for target engagement.

Comparative Performance in Functional Assays
CompoundTargetBiochemical IC50 (nM)Cellular EC50 (nM)
This compound (Hypothetical) Aurora A50250
SRC150800
FLT3220>1000
Dasatinib BCR-ABL<15
SRC0.810
Nilotinib BCR-ABL2040
DDR15150

This table presents hypothetical data for this compound for illustrative purposes. Data for comparators are representative values from public sources.[3][13]

The functional data refines our understanding. This compound is a potent inhibitor of Aurora A in a biochemical setting. However, the drop-off in potency between the biochemical (IC50) and cellular (EC50) assays suggests potential issues with cell permeability or efflux. The cellular activity against its off-targets like SRC is weaker, and it shows poor cellular activity against FLT3, despite moderate binding affinity. This highlights the indispensable value of cellular assays in prioritizing targets for further investigation.

Conclusion and Strategic Outlook

This comparative guide outlines a rigorous, industry-standard workflow for characterizing the selectivity and cross-reactivity of a novel kinase inhibitor, this compound. Our hypothetical analysis positions it as a moderately selective compound with potent activity against Aurora A kinase.

Key Takeaways:

  • Initial Broad Screening is Essential: A large-panel binding screen is the most effective starting point to map the entire interaction landscape of a new compound.

  • Orthogonal Validation is Non-Negotiable: Binding data must be confirmed with functional enzymatic and cellular assays to ensure that binding translates to inhibition and that the compound can reach its target in a physiological environment.

  • Context is Key: Comparing a novel compound's profile to well-characterized inhibitors like Nilotinib and Dasatinib provides crucial context for its selectivity and potential for development.

Based on our hypothetical data, the path forward for this compound would involve medicinal chemistry efforts to improve selectivity for Aurora A over SRC and other off-targets, as well as optimizing its physicochemical properties to enhance cellular potency. This structured profiling approach ensures that such decisions are driven by robust, comprehensive data, maximizing the potential for successful drug development.

References

  • Manley, P. W., et al. (2010). Extended Kinase Profile and Properties of the Protein Kinase Inhibitor Nilotinib. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(3), 445–453. Available at: [Link]

  • Kantarjian, H., et al. (2011). Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor. Clinical Cancer Research, 17(10), 2893-903. Available at: [Link]

  • Rix, U., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055–4063. Available at: [Link]

  • Lee, H. J., et al. (2020). Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer. International Journal of Molecular Sciences, 21(23), 9276. Available at: [Link]

  • DiscoveRx. (n.d.). dasatinib | DiscoveRx KINOMEscan® screen. DiscoverX. Available at: [Link]

  • Bamborough, P., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. SLAS Discovery, 17(3), 323-338. Available at: [Link]

  • Mishra, R., et al. (2020). Docking and three-dimensional quantitative structure-activity relationship analyses of imidazole and thiazolidine derivatives as Aurora A kinase inhibitors. Journal of Receptors and Signal Transduction, 40(5), 481-490. Available at: [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (Dasatinib, BMS-354825), a dual Bcr-Abl and Src family kinase inhibitor. Journal of Medicinal Chemistry, 47(27), 6658–6661.
  • Weisberg, E., et al. (2007). Second generation inhibitors of BCR-ABL for the treatment of imatinib-resistant chronic myeloid leukaemia.
  • Mostafa, A. A., et al. (2018). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. Available at: [Link]

  • Zhang, L., et al. (2011). Proteome profiling reveals potential cellular targets of staurosporine using a clickable cell-permeable probe. Chemical Communications, 47(40), 11306-11308. Available at: [Link]

  • Abuel-Magd, A. M., et al. (2020). Insight on Some Newly Synthesized Trisubstituted Imidazolinones as VEGFR-2 Inhibitors. Molecules, 25(23), 5578. Available at: [Link]

  • Weisberg, E., et al. (2006). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. Leukemia, 21(2), 193-201. Available at: [Link]

  • Ouf, S. A., et al. (2024). Novel imidazolone derivatives as potential dual inhibitors of checkpoint kinases 1 and 2: Design, synthesis, cytotoxicity evaluation, and mechanistic insights. Bioorganic Chemistry, 149, 107471. Available at: [Link]

  • Darmawan, C. C., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 8(50), 47473–47504. Available at: [Link]

  • D’Agostino, M., et al. (2020). In-depth characterization of Staurosporine induced proteome thermal stability changes. bioRxiv. Available at: [Link]

  • El-Damasy, A. K., et al. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules, 29(7), 1494. Available at: [Link]

  • Cortes, J. (2022). Dasatinib or Imatinib: Final 5-Year Results From DASCERN. ASH 2022. Available at: [Link]

  • Kido, K., et al. (2018). Structure-Based Rational Design of Staurosporine (STS)-Based Fluorescent Probe with Broad-Ranging Kinase Affinity for Kinase Panel Application. ACS Medicinal Chemistry Letters, 9(10), 1033–1038. Available at: [Link]

  • IJCRT. (2020). CHEMICAL SYNTHESIS, STRUCTURE DETERMINATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF IMIDAZOLIDINONE DERIVATIVES. International Journal of Creative Research Thoughts. Available at: [Link]

  • HK Patent Office. (n.d.). 1, 3-disubstituted imidazolidin-2-one derivatives as inhibitors of cyp 17. Hong Kong Intellectual Property Department.
  • Kumar, A., et al. (2023). Lead drug discovery from imidazolinone derivatives with Aurora kinase inhibitors. Journal of Molecular Structure, 1286, 135529.
  • El-Sayed, N. N. E., et al. (2014). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules, 19(9), 13786-13803. Available at: [Link]

  • Vesterdal, J., et al. (2008). Staurosporine-based binding assay for testing the affinity of compounds to protein kinases. Analytical Biochemistry, 373(1), 128-136. Available at: [Link]

Sources

Spectroscopic Differentiation of Nitrophenyl-Substituted Imidazolidinone Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

An objective, data-driven comparison of the spectroscopic properties of 1-(4-Nitrophenyl)imidazolidin-2-one and its ortho and meta isomers, designed for researchers and drug development professionals.

In the landscape of pharmaceutical development and medicinal chemistry, the precise identification of constitutional isomers is not merely an academic exercise; it is a critical determinant of a drug candidate's efficacy, safety, and patentability. The seemingly subtle shift of a functional group, such as the nitro group on the phenyl ring of this compound, can profoundly alter the molecule's electronic distribution, conformation, and ultimately, its biological activity. Consequently, robust, unambiguous analytical methods for distinguishing between the ortho, meta, and para isomers are indispensable.

This guide provides a comprehensive comparison of the key spectroscopic signatures of 1-(2-Nitrophenyl)imidazolidin-2-one, 1-(3-Nitrophenyl)imidazolidin-2-one, and this compound. We will delve into the expected variations in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the underlying chemical principles that give rise to these unique fingerprints.

The Structural Basis for Spectroscopic Differences

The electronic character of the nitro group (-NO₂) is central to understanding the spectral variations among these isomers. It is a potent electron-withdrawing group, exerting its influence through two primary mechanisms: the inductive effect (-I) and the resonance effect (-R).

  • Inductive Effect (-I): An through-sigma-bond withdrawal of electron density due to the high electronegativity of the nitrogen and oxygen atoms. This effect weakens with distance.

  • Resonance Effect (-R): A through-pi-system withdrawal of electron density, which is most pronounced when the nitro group is in conjugation with the rest of the molecule. This effect is only operative from the ortho and para positions.

These electronic effects uniquely modulate the chemical environment of the protons and carbons in each isomer, providing a clear basis for their differentiation.

G cluster_isomers Isomeric Structures cluster_effects Dominant Electronic Effects ortho 1-(2-Nitrophenyl)imidazolidin-2-one ortho_effects -I and -R Effects (Steric Hindrance also present) ortho->ortho_effects meta 1-(3-Nitrophenyl)imidazolidin-2-one meta_effects -I Effect Only (No Resonance) meta->meta_effects para This compound para_effects -I and -R Effects para->para_effects

Caption: Logical relationship between isomeric structure and electronic effects.

¹H and ¹³C NMR Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for isomer differentiation. The chemical shift (δ) of each nucleus is exquisitely sensitive to its local electronic environment.

The aromatic region of the ¹H NMR spectrum will be the most diagnostic. The electron-withdrawing nitro group deshields the aromatic protons, shifting them downfield. The extent of this deshielding and the observed coupling patterns are unique to each isomer.

Isomer Aromatic Proton Predicted δ (ppm) Splitting Pattern Rationale
ortho H-6'~8.2dStrong deshielding from adjacent -NO₂.
H-3', H-4', H-5'~7.5 - 7.8mComplex overlapping multiplets.
meta H-2'~8.3t (or s)Deshielded by two adjacent carbons bonded to electron-withdrawing groups.
H-6'~7.9ddDeshielded by adjacent -NO₂.
H-4'~7.7dd
H-5'~7.6t
para H-3', H-5'~8.3d (J ≈ 9 Hz)Highly deshielded due to powerful -R effect of -NO₂. Symmetrical.
H-2', H-6'~7.6d (J ≈ 9 Hz)Less deshielded. Symmetrical.

Note: The imidazolidinone protons (CH₂-CH₂) are expected around 3.5-4.5 ppm, with potential minor shifts due to long-range electronic effects.

The ¹³C NMR spectrum corroborates the findings from the ¹H NMR. The carbon directly attached to the nitro group (C-NO₂) will be significantly deshielded, but the most telling signals are those of the other aromatic carbons.

Isomer Aromatic Carbon Predicted δ (ppm) Rationale
ortho C-1'~138Attached to nitrogen, deshielded.
C-2'~148Attached to -NO₂, highly deshielded.
meta C-1'~141
C-3'~149Attached to -NO₂, highly deshielded.
C-2'~115Shielded due to meta position relative to -NO₂.
para C-1'~145Highly deshielded due to resonance effect.
C-4'~147Attached to -NO₂, highly deshielded.
C-2', C-6'~118Shielded due to resonance effect.
C-3', C-5'~125
  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters (¹H):

    • Pulse Program: Standard 90° pulse.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16 (adjust for concentration).

  • Acquisition Parameters (¹³C):

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H, 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides valuable information about the functional groups present. While all three isomers share the same core functional groups, subtle shifts in vibrational frequencies, particularly in the aromatic region, can be used for differentiation.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Comments
C=O (Amide)Stretch1690 - 1720Strong, sharp peak. Position can be slightly affected by ring strain and electronics.
N-O (Nitro)Asymmetric Stretch1500 - 1550Strong intensity. Position is sensitive to conjugation.
N-O (Nitro)Symmetric Stretch1330 - 1370Strong intensity.
C-H (Aromatic)Out-of-Plane Bend700 - 900Highly diagnostic. The pattern of these bands is characteristic of the substitution pattern on the benzene ring.
  • ortho-isomer: A strong band around 750 cm⁻¹.

  • meta-isomer: Bands around 780 cm⁻¹ and 880 cm⁻¹.

  • para-isomer: A single strong band around 850 cm⁻¹.

G Start Start Clean Clean ATR Crystal (e.g., with isopropanol) Start->Clean Background Acquire Background Spectrum (No Sample) Clean->Background Sample Place Small Amount of Solid Sample on Crystal Background->Sample Pressure Apply Pressure with Anvil Sample->Pressure Acquire Acquire Sample Spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) Pressure->Acquire Clean_Post Clean Crystal Acquire->Clean_Post End End Clean_Post->End

Caption: Standard workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS): Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) will lead to the fragmentation of the parent molecule. While all three isomers will show the same molecular ion peak (M⁺) at m/z 207.06, their fragmentation pathways may differ, providing clues to the original structure.

Key Predicted Fragments:

  • [M]⁺• (m/z 207): The molecular ion. Its relative abundance may vary.

  • [M - NO₂]⁺ (m/z 161): Loss of the nitro group. This is a common fragmentation for nitroaromatics.

  • [M - C₂H₄O]⁺• (m/z 163): Fragmentation within the imidazolidinone ring.

  • Nitrophenyl Cation ([C₆H₄NO₂]⁺, m/z 122): Cleavage of the N-phenyl bond.

The relative intensities of these fragments can be indicative of the isomer. For instance, the ortho isomer may exhibit unique fragmentation patterns due to the "ortho effect," where the proximity of the two substituent groups facilitates specific intramolecular reactions and subsequent fragmentation pathways not possible for the meta and para isomers.

  • Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or a gas chromatograph (GC-MS).

  • Ionization: Use a standard electron energy of 70 eV.

  • Mass Analyzer: Scan a mass range appropriate for the compound (e.g., m/z 40-300).

  • Detection: Use an electron multiplier or similar detector.

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions. Compare the relative abundances of key fragments across the different isomers.

Conclusion: An Integrated Approach

No single technique provides a complete picture. The most reliable identification is achieved by integrating data from all three spectroscopic methods. ¹H NMR provides the most definitive evidence for the substitution pattern on the aromatic ring. IR spectroscopy offers a rapid and straightforward method to corroborate the substitution pattern via the C-H out-of-plane bending region. Finally, mass spectrometry confirms the molecular weight and can offer supporting evidence through analysis of subtle differences in fragmentation patterns. This multi-faceted analytical workflow ensures the highest degree of confidence in isomer identification, a cornerstone of rigorous chemical and pharmaceutical research.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. U.S. Department of Commerce. [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

In Vitro Efficacy of 1-(4-Nitrophenyl)imidazolidin-2-one and its Analogs Compared to Known Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the in vitro anticancer efficacy of a nitrophenyl-containing imidazolidinone analog against established chemotherapeutic agents. Due to the limited publicly available data on the specific molecule 1-(4-Nitrophenyl)imidazolidin-2-one, this guide will focus on a closely related and well-studied derivative, 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid , hereafter referred to as NPI-A . This analog shares the key 4-nitrophenyl moiety and provides a valuable insight into the potential anticancer activity of this class of compounds.

The in vitro performance of NPI-A is compared against three widely used anticancer drugs: Doxorubicin , Cisplatin , and Paclitaxel . The comparison is centered on their cytotoxic effects on the human colon cancer cell line SW-620, providing a direct measure of their potential as anticancer agents.

Introduction to the Compounds

1.1. The Investigational Compound: A this compound Analog (NPI-A)

NPI-A belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The inclusion of a nitrophenyl group is a common strategy in drug design to enhance biological activity. Preliminary studies on NPI-A and related compounds suggest that their mechanism of action may involve the induction of apoptosis (programmed cell death) in cancer cells and potential inhibition of topoisomerase II, an enzyme critical for DNA replication.[1][2]

1.2. Established Anticancer Drugs for Comparison

  • Doxorubicin: An anthracycline antibiotic that is one of the most effective and widely used chemotherapeutic agents. Its primary mechanism of action involves intercalation into DNA and inhibition of topoisomerase II, leading to the inhibition of DNA replication and transcription and the generation of reactive oxygen species (ROS) that damage cancer cells.[3][4][5][6]

  • Cisplatin: A platinum-based chemotherapy drug that exerts its anticancer effect by forming cross-links with DNA, which ultimately triggers apoptosis.[7][8][9][10][11][12] It is a cornerstone in the treatment of various solid tumors.

  • Paclitaxel: A mitotic inhibitor that works by stabilizing microtubules, which are essential components of the cell's cytoskeleton. This interference with microtubule dynamics arrests the cell cycle and induces apoptosis.[13][14][15][16][17]

Comparative In Vitro Efficacy

The primary metric for comparing the in vitro cytotoxicity of these compounds is the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50). These values represent the concentration of a drug that is required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the available data for NPI-A and the standard anticancer drugs against the SW-620 human colon cancer cell line.

CompoundCell LineEfficacy MetricConcentration (µM)Reference(s)
NPI-A SW-620GI50< 0.02[1][2]
Doxorubicin SW-620IC50~ 1.0[18]
Cisplatin SW-620IC50~ 2.45 (1.13 µg/mL)[19][20]
Paclitaxel SW-620IC50~ 0.05[17]

Note: IC50 and GI50 values can vary between studies due to differences in experimental conditions such as incubation time and assay method. The provided values are for comparative purposes.

The data indicates that NPI-A exhibits potent in vitro anticancer activity against the SW-620 colon cancer cell line, with a GI50 value in the nanomolar range, comparable to that of Paclitaxel and significantly more potent than Doxorubicin and Cisplatin in this specific cell line.

Mechanistic Insights: Signaling Pathways in Apoptosis

The induction of apoptosis is a key mechanism for all the compared compounds. The following diagrams illustrate the simplified signaling pathways leading to programmed cell death.

NPI_A_Pathway NPI-A NPI-A Topoisomerase II Inhibition Topoisomerase II Inhibition NPI-A->Topoisomerase II Inhibition DNA Damage DNA Damage Topoisomerase II Inhibition->DNA Damage Apoptosis Induction Apoptosis Induction DNA Damage->Apoptosis Induction

Simplified apoptotic pathway for NPI-A.

Known_Drugs_Pathway cluster_doxo Doxorubicin cluster_cis Cisplatin cluster_pac Paclitaxel Doxorubicin Doxorubicin DNA Intercalation DNA Intercalation Doxorubicin->DNA Intercalation ROS Generation ROS Generation Doxorubicin->ROS Generation Topoisomerase II Inhibition Topoisomerase II Inhibition DNA Intercalation->Topoisomerase II Inhibition DNA Strand Breaks DNA Strand Breaks Topoisomerase II Inhibition->DNA Strand Breaks Apoptosis Apoptosis DNA Strand Breaks->Apoptosis ROS Generation->Apoptosis Cisplatin Cisplatin DNA Adducts DNA Adducts Cisplatin->DNA Adducts DNA Repair Inhibition DNA Repair Inhibition DNA Adducts->DNA Repair Inhibition DNA Repair Inhibition->Apoptosis Paclitaxel Paclitaxel Microtubule Stabilization Microtubule Stabilization Paclitaxel->Microtubule Stabilization Mitotic Arrest Mitotic Arrest Microtubule Stabilization->Mitotic Arrest Mitotic Arrest->Apoptosis

Apoptotic pathways for known anticancer drugs.
Experimental Methodologies

The determination of in vitro cytotoxicity is crucial for the preliminary assessment of novel anticancer compounds. The Sulforhodamine B (SRB) assay is a reliable and widely used method for this purpose.

4.1. Experimental Workflow: In Vitro Cytotoxicity Assay

The following diagram outlines the typical workflow for an in vitro cytotoxicity assay.

Cytotoxicity_Workflow Cell Seeding Cell Seeding Drug Treatment Drug Treatment Cell Seeding->Drug Treatment Incubation Incubation Drug Treatment->Incubation Cell Fixation Cell Fixation Incubation->Cell Fixation SRB Staining SRB Staining Cell Fixation->SRB Staining Washing Washing SRB Staining->Washing Dye Solubilization Dye Solubilization Washing->Dye Solubilization Absorbance Reading Absorbance Reading Dye Solubilization->Absorbance Reading Data Analysis (IC50) Data Analysis (IC50) Absorbance Reading->Data Analysis (IC50)

Workflow for in vitro cytotoxicity testing.

4.2. Detailed Protocol: Sulforhodamine B (SRB) Assay

This protocol provides a step-by-step guide for performing the SRB assay to determine the IC50 values of test compounds.

Materials:

  • Cancer cell line (e.g., SW-620)

  • Complete culture medium

  • 96-well plates

  • Test compounds (NPI-A, Doxorubicin, Cisplatin, Paclitaxel)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • 1% Acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).

    • Incubate the plates for 48-72 hours.

  • Cell Fixation:

    • Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10% TCA).

    • Incubate the plates at 4°C for 1 hour.

  • SRB Staining:

    • Wash the plates five times with slow-running tap water and allow them to air dry.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

    • Incubate at room temperature for 10-30 minutes.

  • Washing:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Dye Solubilization:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

    • Shake the plates on a shaker for 5-10 minutes to solubilize the protein-bound dye.

  • Absorbance Reading:

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve.

Conclusion and Future Directions

The this compound analog, NPI-A, demonstrates significant in vitro anticancer activity against the SW-620 colon cancer cell line, with a potency that is comparable or superior to established chemotherapeutic agents in this specific context. The proposed mechanism of action, involving apoptosis induction and potential topoisomerase II inhibition, warrants further investigation.

Future studies should aim to:

  • Confirm the in vitro efficacy of NPI-A across a broader panel of cancer cell lines.

  • Elucidate the precise molecular mechanisms underlying its anticancer activity.

  • Evaluate the in vivo efficacy and safety profile of NPI-A in preclinical animal models.

These findings underscore the potential of imidazolidinone derivatives as a promising scaffold for the development of novel anticancer therapeutics.

References

  • Paclitaxel works primarily by stabilizing microtubules during cell division, binding specifically to the beta-tubulin subunit of microtubules, preventing their disassembly and creating extremely stable, non-functional microtubules, which ultimately leads to apoptosis (programmed cell death) in cancer cells. ([Link])

  • Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. ([Link])

  • Cisplatin - StatPearls - NCBI Bookshelf. ([Link])

  • Doxorubicin pathways: pharmacodynamics and adverse effects - PMC - NIH. ([Link])

  • Doxorubicin - Wikipedia. ([Link])

  • Paclitaxel - Wikipedia. ([Link])

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - MDPI. ([Link])

  • Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0 - MDPI. ([Link])

  • What is the mechanism of Paclitaxel? - Patsnap Synapse. ([Link])

  • Cisplatin in cancer therapy: molecular mechanisms of action - PMC - NIH. ([Link])

  • Apoptosis, autophagy, ferroptosis, and pyroptosis in cisplatin-induced ototoxicity and protective agents - Frontiers. ([Link])

  • Cisplatin 12. Modes of Action of Cisplatin - Chemistry LibreTexts. ([Link])

  • Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small - Cancer Genomics & Proteomics. ([Link])

  • Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. ([Link])

  • Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed. ([Link])

  • IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - figshare. ([Link])

  • Cytotoxic activity (IC50) of ACA and cisplatin in SW620 cells - ResearchGate. ([Link])

  • Table S1 IC50 values of 1−49 against cancer and normal cell lines, at different incubation time, mechanism of action, target - The Royal Society of Chemistry. ([Link])

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. ([Link])

  • HLA complex group 11 is involved in colorectal carcinoma cisplatin resistance via the miR‑214‑5p/SOX4 axis - Spandidos Publications. ([Link])

  • IC50 of paclitaxel in breast cancer cell lines at 570 nm. To achieve... - ResearchGate. ([Link])

  • IC50 of Paclitaxel in mouse and human lung cancer cell lines. - ResearchGate. ([Link])

  • Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed. ([Link])

  • 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule - MDPI. ([Link])

  • Cellular and molecular mechanisms for the synergistic cytotoxicity elicited by oxaliplatin and pemetrexed in colon cancer cell lines - PMC - NIH. ([Link])

  • Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC - NIH. ([Link])

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines - Trends in Sciences. ([Link])

  • Synthesis of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones 2a-m. Reagents and conditions - ResearchGate. ([Link])

  • IC50 of doxorubicin for human lung cancer cells | Download Table - ResearchGate. ([Link])

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - NIH. ([Link])

  • IC50 values (μM) of doxorubicin (DOX) alone and in combination with... - ResearchGate. ([Link])

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PubMed. ([Link])

  • 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC - PubMed Central. ([Link])

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 1-(4-Nitrophenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The imidazolidin-2-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The specific derivative, 1-(4-nitrophenyl)imidazolidin-2-one, is a valuable building block for the synthesis of various biologically active compounds. The efficiency of its synthesis is therefore of critical importance for downstream drug discovery and development efforts. This guide provides an in-depth, objective comparison of two primary synthetic routes to this key intermediate, supported by detailed experimental protocols and data to inform your selection of the most appropriate method for your research needs.

Introduction to this compound

This compound is a heterocyclic compound featuring a central five-membered imidazolidin-2-one ring substituted with a 4-nitrophenyl group at the N1 position. The presence of the nitro group offers a versatile handle for further chemical modifications, such as reduction to an amine, which can then be elaborated into a wide array of functional groups. This makes it a strategic intermediate in the synthesis of pharmaceuticals and other fine chemicals. The choice of synthetic route to this compound can significantly impact the overall efficiency, cost, and environmental footprint of a multi-step synthesis.

Synthetic Strategies: A Comparative Analysis

Two principal and mechanistically distinct routes for the synthesis of this compound are presented and benchmarked:

Route 1: Cyclization of N-(4-nitrophenyl)ethylenediamine with a Carbonyl Source

This classical approach relies on the formation of the imidazolidin-2-one ring through the reaction of a pre-formed diamine with a suitable C1 electrophile, such as phosgene or a phosgene equivalent.

Route 2: Nucleophilic Aromatic Substitution followed by Intramolecular Cyclization

This alternative strategy involves the initial formation of a key intermediate by reacting a suitable difunctional precursor with 1-fluoro-4-nitrobenzene, followed by an intramolecular cyclization to construct the desired heterocyclic ring.

The following sections will delve into the mechanistic rationale, detailed experimental protocols, and a comparative analysis of the synthetic efficiency of these two routes.

Route 1: Cyclization of N-(4-nitrophenyl)ethylenediamine

Mechanistic Rationale

This synthetic pathway is predicated on the sequential nucleophilic attack of the two amine functionalities of N-(4-nitrophenyl)ethylenediamine on a carbonyl source. The initial reaction forms a carbamoyl chloride intermediate (when using phosgene), which then undergoes an intramolecular nucleophilic attack by the second amine to close the five-membered ring, liberating HCl in the process. The choice of carbonyl source is critical, with phosgene being highly efficient but also highly toxic, necessitating the use of safer alternatives like triphosgene or carbonyldiimidazole (CDI). The reaction is typically carried out in the presence of a base to neutralize the generated acid.

Visualizing the Pathway

Route_1_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product start1 N-(4-nitrophenyl)ethylenediamine intermediate Carbamoyl Chloride Intermediate start1->intermediate Nucleophilic Attack start2 Phosgene (or equivalent) start2->intermediate product This compound intermediate->product Intramolecular Cyclization (Base-mediated)

Caption: Synthetic pathway for Route 1.

Experimental Protocol

Materials:

  • N-(4-nitrophenyl)ethylenediamine

  • Triphosgene

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of N-(4-nitrophenyl)ethylenediamine (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, a solution of triphosgene (0.4 eq) in anhydrous dichloromethane is added dropwise over 30 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction mixture is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

Efficiency Metrics
MetricValueReference
Yield ~85%[Fictionalized data for illustrative purposes]
Reaction Time 12.5 hours[Fictionalized data for illustrative purposes]
Purity (post-purification) >98% (by HPLC)[Fictionalized data for illustrative purposes]

Route 2: Nucleophilic Aromatic Substitution and Intramolecular Cyclization

Mechanistic Rationale

This route commences with the nucleophilic aromatic substitution (SNAr) reaction between 2-(Boc-amino)ethylamine and 1-fluoro-4-nitrobenzene. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the primary amine. The resulting N-Boc protected intermediate is then deprotected under acidic conditions to reveal the free diamine. The final step is an intramolecular cyclization, often facilitated by a carbonylating agent, to furnish the desired product. This approach avoids the direct handling of the potentially unstable N-(4-nitrophenyl)ethylenediamine.

Visualizing the Pathway

Route_2_Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product start1 2-(Boc-amino)ethylamine intermediate1 N-Boc-N'-(4-nitrophenyl)ethylenediamine start1->intermediate1 SNAr Reaction start2 1-Fluoro-4-nitrobenzene start2->intermediate1 intermediate2 N-(4-nitrophenyl)ethylenediamine intermediate1->intermediate2 Boc Deprotection (Acidic) product This compound intermediate2->product Intramolecular Cyclization (e.g., with CDI)

Caption: Synthetic pathway for Route 2.

Experimental Protocol

Materials:

  • 2-(Boc-amino)ethylamine

  • 1-Fluoro-4-nitrobenzene

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Step 1: Synthesis of N-Boc-N'-(4-nitrophenyl)ethylenediamine

  • A mixture of 2-(Boc-amino)ethylamine (1.0 eq), 1-fluoro-4-nitrobenzene (1.1 eq), and potassium carbonate (1.5 eq) in DMF is stirred at 80 °C for 16 hours.

  • The reaction mixture is cooled to room temperature and poured into water.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

Step 2: Deprotection and Cyclization

  • The crude N-Boc-N'-(4-nitrophenyl)ethylenediamine is dissolved in a mixture of TFA and DCM (1:1) and stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in anhydrous THF, and CDI (1.2 eq) is added.

  • The mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched with water, and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound.

Efficiency Metrics
MetricValueReference
Overall Yield ~75% (over two steps)[Fictionalized data for illustrative purposes]
Total Reaction Time ~30 hours[Fictionalized data for illustrative purposes]
Purity (post-purification) >98% (by HPLC)[Fictionalized data for illustrative purposes]

Comparative Analysis and Discussion

FeatureRoute 1: Direct CyclizationRoute 2: SNAr and Cyclization
Overall Yield Higher (~85%)Lower (~75%)
Reaction Time Shorter (~12.5 hours)Longer (~30 hours)
Number of Steps One-potTwo distinct steps
Reagent Safety Requires handling of highly toxic triphosgene.Uses less hazardous reagents.
Starting Material Availability N-(4-nitrophenyl)ethylenediamine may need to be synthesized.Commercially available starting materials.
Scalability Potential challenges due to the use of phosgene derivatives.More amenable to large-scale synthesis.
Atom Economy Generally good for a one-pot reaction.Lower due to the use of a protecting group.

Expert Insights:

From an industrial and process chemistry perspective, Route 2 offers significant advantages in terms of safety and scalability , despite its slightly lower overall yield and longer reaction time. The avoidance of phosgene or its direct analogues is a major benefit, reducing the need for specialized handling and containment procedures. The starting materials for Route 2 are readily available and the reaction conditions are generally milder, making it a more robust and reproducible process for large-scale production.

Route 1, while appearing more efficient on paper due to its one-pot nature and higher yield, carries a significant safety burden. The use of triphosgene requires stringent safety protocols and may not be suitable for all laboratory settings. However, for small-scale synthesis where the necessary safety infrastructure is in place, Route 1 can provide a quicker path to the desired product.

Conclusion and Recommendations

The choice between these two synthetic routes to this compound will ultimately depend on the specific needs and constraints of the researcher or organization.

  • For academic research and small-scale synthesis , where speed may be a priority and appropriate safety measures can be implemented, Route 1 offers a high-yielding and efficient one-pot procedure.

  • For industrial applications and large-scale synthesis , where safety, scalability, and the use of readily available starting materials are paramount, Route 2 is the recommended approach. While it involves an additional step and a slightly longer reaction time, its superior safety profile and robustness make it the more practical choice for process development and manufacturing.

This guide provides a foundational framework for selecting the optimal synthetic strategy. It is recommended that researchers further optimize the chosen route based on their specific experimental conditions and available resources.

References

[1] Fictionalized Reference for Illustrative Purposes. J. Org. Chem.2023 , 88(15), 10111–10119. [Link] [2] Fictionalized Reference for Illustrative Purposes. Org. Process Res. Dev.2022 , 26(7), 2054–2062. [Link]

Sources

A Researcher's Guide to Comparative Cytotoxicity: Evaluating 1-(4-Nitrophenyl)imidazolidin-2-one in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the cytotoxic effects of 1-(4-Nitrophenyl)imidazolidin-2-one, a compound of interest from the imidazolidinone class of heterocyclic molecules. Derivatives of imidazolidinone have shown promise as potential anticancer agents, exhibiting a range of biological activities.[1][2] The strategic inclusion of a nitrophenyl group is based on observations that such moieties can contribute to the anticancer and apoptosis-inducing properties of various compounds.[3][4]

For drug development professionals and cancer researchers, a critical early step is to determine not just if a compound is cytotoxic, but to quantify its potency and selectivity across different cancer types. An ideal therapeutic agent should exhibit potent toxicity against cancer cells while minimizing harm to healthy cells.[5] This guide details the experimental framework for such a comparative evaluation, explaining the causal logic behind methodological choices and providing robust, self-validating protocols. We will assess the compound's effects on three distinct and widely-used human cancer cell lines:

  • A549: A human lung adenocarcinoma cell line.[6][7][8]

  • MCF-7: A human breast adenocarcinoma cell line, notable for being estrogen receptor (ER) positive.[8][9]

  • HeLa: A human cervical adenocarcinoma cell line, one of the oldest and most commonly used human cell lines.

Through a multi-assay approach, we will build a comprehensive cytotoxicity profile for this compound, moving beyond simple viability metrics to explore the underlying mechanism of cell death.

Experimental Design & Rationale

To generate a holistic understanding of the compound's cytotoxic profile, a multi-pronged experimental approach is essential. We will not rely on a single endpoint. Instead, we will combine an assay for metabolic activity with an assay for membrane integrity. This dual-assay strategy provides a more reliable and nuanced picture of cytotoxicity.[10][11][12] Furthermore, to elucidate the mode of cell death, we will employ flow cytometry to specifically identify and quantify apoptosis.

The overall experimental workflow is depicted below.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Cytotoxicity & Apoptosis Assessment cluster_analysis Phase 3: Data Analysis & Interpretation CellCulture Cell Culture (A549, MCF-7, HeLa) Seeding Seed Cells in 96-well plates CellCulture->Seeding Treatment Treat with this compound (Dose-Response) Seeding->Treatment Incubation Incubate for 48 hours Treatment->Incubation MTT_Assay MTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay Flow_Cytometry Annexin V / PI Staining (Apoptosis Assay) Incubation->Flow_Cytometry IC50 Calculate IC50 Values MTT_Assay->IC50 LDH_Assay->IC50 Apoptosis_Quant Quantify Apoptotic vs. Necrotic Cells Flow_Cytometry->Apoptosis_Quant Compare Compare Differential Sensitivity IC50->Compare Mechanism Elucidate Mechanism of Action Compare->Mechanism Apoptosis_Quant->Mechanism

Caption: General workflow for in vitro comparative cytotoxicity analysis.

Methodologies & Protocols

Cell Culture and Maintenance

The foundation of any reproducible in vitro study is rigorous and consistent cell culture practice. Each cell line has specific requirements for optimal growth.

  • A549 Cell Culture Protocol:

    • Growth Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[13]

    • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

    • Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using 0.25% Trypsin-EDTA, and split at a ratio of 1:4 to 1:8. Renew medium every 2-3 days.[6][13]

  • MCF-7 Cell Culture Protocol:

    • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 0.01 mg/mL human insulin, and 1% Penicillin-Streptomycin.[9]

    • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

    • Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using 0.25% Trypsin-EDTA, and split at a ratio of 1:3 to 1:6. Renew medium every 2-3 days.[9]

  • HeLa Cell Culture Protocol:

    • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

    • Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using 0.25% Trypsin-EDTA, and split at a ratio of 1:5 to 1:10.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[14][15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14]

  • Protocol:

    • Cell Seeding: Seed 5 x 10³ cells per well in 100 µL of growth medium into a 96-well flat-bottom plate. Incubate for 24 hours to allow for cell attachment.[16]

    • Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Replace the old medium with 100 µL of medium containing the compound or vehicle control (e.g., 0.1% DMSO).

    • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[14]

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[17] Shake the plate gently for 15 minutes.[15][16]

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[14][15]

    • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Cytotoxicity Assessment: LDH Release Assay

The Lactate Dehydrogenase (LDH) assay complements the MTT assay by measuring cytotoxicity directly. LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[18][19]

  • Protocol:

    • Experimental Setup: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate. It is critical to include controls: (a) vehicle-only control (spontaneous LDH release), (b) no-cell control (medium background), and (c) maximum LDH release control (cells treated with a lysis buffer like Triton X-100).[18][20]

    • Supernatant Collection: After the 48-hour incubation, centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.

    • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (as per manufacturer's instructions) to each well.[21]

    • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[20]

    • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

    • Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Treated Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100).

Mechanism of Action: Annexin V/PI Apoptosis Assay

To determine if cell death occurs via apoptosis or necrosis, we use flow cytometry with Annexin V and Propidium Iodide (PI) staining. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[22][23] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[23]

  • Protocol:

    • Cell Seeding & Treatment: Seed 2 x 10⁵ cells in 6-well plates and treat with the IC50 concentration of the compound (determined from MTT/LDH assays) for 48 hours.

    • Cell Harvesting: Collect both floating and adherent cells. Adherent cells should be detached gently using trypsin. Centrifuge the combined cell suspension at ~300 x g for 5 minutes.[23]

    • Staining: Wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution according to the manufacturer's protocol.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. The cell populations can be distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.[22]

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[22]

      • Necrotic cells: Annexin V-negative and PI-positive.

Results: A Comparative Overview

The data generated from these assays allows for a quantitative comparison of the compound's cytotoxic efficacy across the selected cell lines.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is the primary metric used to quantify a compound's potency. It represents the concentration required to inhibit cell growth or viability by 50%.[5][17] A lower IC50 value signifies higher potency.

Cell LineCancer TypeIC50 (µM) of this compound
A549 Lung Adenocarcinoma[Hypothetical Value, e.g., 25.3 ± 2.1]
MCF-7 Breast Adenocarcinoma[Hypothetical Value, e.g., 15.8 ± 1.5]
HeLa Cervical Adenocarcinoma[Hypothetical Value, e.g., 42.1 ± 3.8]
Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Discussion of Results and Potential Mechanisms

Based on the hypothetical data, this compound demonstrates differential cytotoxicity, with the highest potency observed against the MCF-7 breast cancer cell line and the lowest against the HeLa cervical cancer line. This differential sensitivity is common for anticancer compounds and can be attributed to variations in cellular uptake, metabolism of the compound, or differences in the expression levels of the drug's molecular target across cell lines.

The results from the Annexin V/PI assay would further clarify the mechanism. If treatment with the compound leads to a significant increase in the Annexin V-positive population, it would strongly suggest that the observed cytotoxicity is mediated through the induction of apoptosis.[22][24] Many cytotoxic agents, including those with nitrophenyl groups, are known to trigger the intrinsic (mitochondrial) pathway of apoptosis.[25][26] This pathway is characterized by the disruption of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of a caspase cascade.[26][27]

G cluster_pathway Proposed Intrinsic Apoptosis Pathway Compound 1-(4-Nitrophenyl) imidazolidin-2-one Stress Cellular Stress Compound->Stress Bax Bax/Bak Activation Stress->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Stress->Bcl2 Mito Mitochondrion CytoC Cytochrome C Release Mito->CytoC Bax->Mito ΔΨm Disruption Bcl2->Mito ΔΨm Disruption Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Proposed mechanism of action via the intrinsic apoptosis pathway.

Conclusion and Future Directions

This guide outlines a comprehensive and robust framework for assessing the comparative cytotoxicity of this compound. By integrating assays that measure both cell viability (MTT) and cytotoxicity (LDH), and by probing the mechanism of cell death (Annexin V/PI), researchers can build a detailed efficacy profile of this and other novel compounds.

The hypothetical results suggest that this compound is a promising candidate with differential activity against various cancer cell lines, potentially acting through the induction of apoptosis. Future studies should aim to confirm the proposed mechanism by investigating key events in the apoptotic pathway, such as measuring changes in mitochondrial membrane potential, cytochrome c release, and the activity of specific caspases. Furthermore, extending the cytotoxicity screening to include non-cancerous cell lines would be crucial for determining the compound's selectivity index (SI), a key indicator of its potential as a therapeutic agent.[5]

References

  • Agilent Technologies. (n.d.). Apoptosis Assays by Flow Cytometry. Agilent. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Cancer Cell Culture (pp. 331-337). Humana Press, New York, NY. Retrieved from [Link]

  • Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Bio-Rad Antibodies. Retrieved from [Link]

  • Chan, F. K. M., Moriwaki, K., & De Rosa, M. J. (2013). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 8(11), e79394. Retrieved from [Link]

  • Promega. (2024). LDH cytotoxicity assay. Protocols.io. Retrieved from [Link]

  • Mostafa, A. A., Al-Rahmah, A. N., Kumar, R. S., Manilal, A., & Idhayadhulla, A. (2015). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. Retrieved from [Link]

  • Wang, Z., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Boster Bio. Retrieved from [Link]

  • Al-Harbi, R. A. K., Al-Sharari, M. A. M., & El-Sharief, M. A. M. S. (2020). Synthesis and anticancer evaluation of imidazolidine derivatives: study the reaction of imidazolidineiminothione derivatives with amino acids methyl ester. Journal of the Iranian Chemical Society, 17(11), 2909-2919. Retrieved from [Link]

  • Wang, Z., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Retrieved from [Link]

  • Popova, E. A., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4438. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Fricker, S. P., & Buckley, R. G. (1996). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Anticancer Research, 16(6B), 3755-3760. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐imidazolidinones via reduction and cyclization. ResearchGate. Retrieved from [Link]

  • Hernandez-Vazquez, E., et al. (2023). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 28(23), 7795. Retrieved from [Link]

  • Altogen Biosystems. (n.d.). A549 Cell Subculture Protocol. Altogen Biosystems. Retrieved from [Link]

  • Nanopartikel.info. (n.d.). Culturing A549 cells. Retrieved from [Link]

  • Altogen Biosystems. (n.d.). MCF-7 Culture Protocol. Altogen Biosystems. Retrieved from [Link]

  • UCSC Genome Browser. (2008). Cell Growth Protocol for A549 Cell Line. Retrieved from [Link]

  • ResearchGate. (2024). Nitrophenyl-Group-Containing Heterocycles. 2. Synthesis, Characterization, Anticancer Activity, Apoptotic Induction and Cell Cycle Arrest of Some New 5,6,7,8-Tetrahydro-isoquinolines Bearing 2-Nitrophenyl Group. ResearchGate. Retrieved from [Link]

  • Connors, T. A., et al. (1969). Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships. Chemico-Biological Interactions, 1(1), 27-47. Retrieved from [Link]

  • El-Deen, I. M., Eltamany, E. H., & Ali, N. M. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1-({[5-(4-Nitrophenyl)furan-2-yl]methylidene}amino)imidazolidine-2,4-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Sharief, M. A. M. S., et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. ACS Omega, 7(10), 8789-8803. Retrieved from [Link]

  • El-Sharief, M. A. M. S., et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). ACS Omega. Retrieved from [Link]

  • Shinabarger, D., et al. (2001). Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. Journal of Biological Chemistry. Retrieved from [Link]

  • Cárdenas, C., et al. (2021). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. Marine Drugs, 19(6), 333. Retrieved from [Link]

  • Shinabarger, D., et al. (2001). Oxazolidinones mechanism of action: inhibition of the first peptide bond formation. Journal of Biological Chemistry, 276(40), 37195-37200. Retrieved from [Link]

  • Pojarlieff, I. G., et al. (2002). Synthesis of 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones; pK-values, E,Z-isomerism and exchange of the imino proton. Bulgarian Chemical Communications. Retrieved from [Link]

  • Buzun, K., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 28(19), 6932. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro cytotoxic effect of 2-thioxoimidazolidin-4-one derivatives.... ResearchGate. Retrieved from [Link]

  • El-Deen, I. M., Eltamany, E. H., & Ali, N. M. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Medicinal Chemistry, 16(14), 1379-1393. Retrieved from [Link]

Sources

Head-to-head comparison of analytical methods for the characterization of 1-(4-Nitrophenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Characterization of 1-(4-Nitrophenyl)imidazolidin-2-one

Introduction

In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities is the bedrock of safety, efficacy, and quality. This compound, a heterocyclic compound featuring a nitroaromatic moiety, represents a class of molecules with significant potential as synthetic intermediates in the creation of more complex active pharmaceutical ingredients (APIs). The presence of the imidazolidinone core, coupled with a reactive nitrophenyl group, necessitates a multi-faceted analytical approach to fully elucidate its structure, confirm its identity, quantify its purity, and understand its solid-state properties.

This guide provides a head-to-head comparison of essential analytical methodologies for the comprehensive characterization of this compound. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, offering field-proven insights into building a robust, self-validating analytical workflow suitable for researchers, scientists, and drug development professionals.

The Imperative of an Orthogonal Analytical Strategy

No single analytical technique can provide a complete picture of a chemical entity. A robust characterization strategy relies on the principle of orthogonality, where multiple, independent methods are employed. Each technique interrogates different physicochemical properties of the molecule, and their collective data provide a high-confidence profile. For this compound, our strategy will focus on answering four critical questions:

  • Identity & Structure : Is the compound what we think it is? What is its precise atomic connectivity and three-dimensional shape?

  • Purity : How pure is the sample? What are the identities and quantities of any impurities?

  • Physicochemical Properties : What are its key physical characteristics, such as thermal stability and solubility?

  • Solid-State Form : Does it exist in different crystalline forms (polymorphs)?

Caption: Interrelationship of analytical techniques for comprehensive characterization.

Part 1: Structural Elucidation and Identification

The first step in any analysis is confirming the chemical identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation in organic chemistry. It provides detailed information about the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C), revealing the connectivity of atoms within a molecule.

Expertise & Experience: For this compound, ¹H NMR is invaluable for confirming the substitution pattern on the phenyl ring. The para substitution results in a characteristic AA'BB' system—two distinct sets of doublets in the aromatic region (typically 7-8.5 ppm)—which is easily distinguishable from the more complex splitting patterns of ortho or meta isomers.[1][2] ¹³C NMR complements this by confirming the number of unique carbon environments, including the carbonyl carbon of the imidazolidinone ring (typically >150 ppm).[3]

  • Sample Preparation : Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons (like the N-H of the imidazolidinone ring).

  • Instrument Setup : Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • A greater number of scans is required due to the low natural abundance of ¹³C (e.g., 1024-4096 scans).

  • Data Processing : Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

Caption: Standard workflow for NMR-based structural analysis.

Mass Spectrometry (MS)

MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition.

Expertise & Experience: For this compound (C₉H₉N₃O₃, Mol. Wt.: 207.19 g/mol ), HRMS is crucial for confirming the molecular formula.[4] Electrospray ionization (ESI) is a suitable soft ionization technique that will primarily yield the protonated molecule [M+H]⁺ at m/z 208.07. The fragmentation pattern observed in tandem MS (MS/MS) can further confirm the structure, with expected losses of the nitro group (NO₂) or cleavage of the imidazolidinone ring.[5]

  • Sample Preparation : Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent compatible with the HPLC mobile phase (e.g., methanol or acetonitrile).

  • Chromatographic Separation (Optional but Recommended) : Use a simple isocratic HPLC method to introduce the sample into the mass spectrometer. This cleans the sample and ensures a steady flow.

    • Column : C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase : 50:50 Acetonitrile:Water with 0.1% formic acid.

    • Flow Rate : 0.2 mL/min.

  • MS Acquisition (Positive ESI mode) :

    • Mass Range : Scan from m/z 50 to 500.

    • Ionization Source Parameters : Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the [M+H]⁺ signal.

    • Analyzer Mode : Operate in high-resolution mode to obtain accurate mass.

  • Data Analysis : Identify the peak corresponding to the analyte. Use the instrument software to calculate the elemental composition from the accurate mass of the molecular ion.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6][7]

Expertise & Experience: This technique is a rapid and straightforward method for confirming key structural features. For our target molecule, the FTIR spectrum will prominently display:

  • N-H stretch : A sharp peak around 3300-3400 cm⁻¹ from the imidazolidinone ring.[3]

  • C=O stretch (Amide) : A strong, sharp absorption around 1700-1770 cm⁻¹ is characteristic of the five-membered cyclic urea (imidazolidinone).[3]

  • N-O₂ stretches (Nitro group) : Two strong bands, typically around 1500-1550 cm⁻¹ (asymmetric) and 1340-1360 cm⁻¹ (symmetric), are definitive for the nitro group.[8][9]

  • C-H aromatic/aliphatic stretches : Peaks just above and below 3000 cm⁻¹.

  • Sample Preparation : Place a small amount (a few milligrams) of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Background Scan : Run a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan : Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum.

  • Data Analysis : The software will automatically ratio the sample scan to the background scan to produce the final absorbance spectrum. Identify the characteristic peaks and assign them to the corresponding functional groups.

Part 2: Purity Assessment and Impurity Profiling

Determining the purity of a compound is a critical step in drug development.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for separating, identifying, and quantifying components in a mixture. A Reverse-Phase HPLC (RP-HPLC) method with UV detection is the standard for purity analysis of small organic molecules.

Expertise & Experience: The key to a good HPLC method is achieving baseline separation of the main peak from all impurities. For a nitroaromatic compound like this, UV detection is highly sensitive; a wavelength around 290 nm or the λmax of the nitrophenyl chromophore would be appropriate.[10][11] A validated HPLC method allows for the calculation of purity as a percentage of the total peak area (Area %). This method must be validated for specificity, linearity, accuracy, and precision according to regulatory guidelines (e.g., ICH Q2(R1)).

  • Mobile Phase Preparation : Prepare a mobile phase, for instance, a mixture of acetonitrile (Solvent B) and an aqueous buffer like 0.02 M potassium phosphate monobasic adjusted to pH 3.0 with phosphoric acid (Solvent A). Filter and degas both solvents.

  • Standard and Sample Preparation :

    • Standard : Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of ~0.5 mg/mL.

    • Sample : Prepare the sample to be analyzed at the same concentration.

  • Chromatographic Conditions :

    • Column : C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 10 µL.

    • Column Temperature : 30 °C.

    • UV Detection : 290 nm.

    • Gradient Program : A typical gradient might be: 0-20 min, 30% to 80% B; 20-25 min, 80% B; 25.1-30 min, 30% B (re-equilibration).

  • System Suitability : Before running samples, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be <2.0%, and the tailing factor for the main peak should be between 0.8 and 1.5.

  • Data Analysis : Integrate all peaks in the sample chromatogram. Calculate the area percent purity by dividing the area of the main peak by the sum of all peak areas.

Caption: Workflow for HPLC purity analysis.

Part 3: Physicochemical and Solid-State Characterization

Understanding the solid-state properties of a compound is vital for formulation and stability.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about physical and chemical changes that occur upon heating.[12][13]

  • DSC measures the heat flow into or out of a sample as a function of temperature, revealing events like melting (endotherm) and decomposition (exotherm).

  • TGA measures the change in mass of a sample as a function of temperature, indicating decomposition, dehydration, or desolvation.[14]

Expertise & Experience: For a new compound, a simultaneous TGA/DSC run is highly efficient.[14] For this compound, TGA can show if the compound is a hydrate or solvate (mass loss before decomposition). The TGA curve will show the onset of thermal decomposition, a critical stability parameter. DSC will show a sharp endotherm corresponding to the melting point. Nitroaromatic compounds can decompose exothermically and energetically, so care must be taken.[15] Running small sample sizes is a key safety consideration.

  • Sample Preparation : Accurately weigh 2-5 mg of the sample into an aluminum or ceramic pan.

  • Instrument Setup :

    • Place the sample pan and an empty reference pan into the instrument.

    • Purge Gas : Nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program : Heat the sample from ambient temperature (e.g., 30 °C) to a temperature beyond its expected decomposition (e.g., 400 °C) at a constant rate (e.g., 10 °C/min).

  • Data Analysis :

    • TGA Thermogram : Analyze the % weight loss vs. temperature. Determine the onset of decomposition.

    • DSC Thermogram : Analyze the heat flow vs. temperature. Determine the onset and peak temperature of the melting endotherm.

X-Ray Crystallography

Single-Crystal X-ray Diffraction provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state, including stereochemistry and conformation.[16][17][18] While not a routine characterization technique for every batch, it is the "gold standard" for definitive structural proof of a new chemical entity.

Expertise & Experience: This technique is contingent on the ability to grow a high-quality single crystal. If successful, it provides incontrovertible proof of the para substitution and the connectivity of the imidazolidinone ring. The resulting data also yield the crystal system and space group, which is foundational for any studies on polymorphism.

Head-to-Head Comparison Summary

The choice of analytical technique is driven by the specific question being asked. The table below summarizes the primary applications and relative performance of each method for the characterization of this compound.

Technique Primary Information Strengths Limitations Throughput
¹H / ¹³C NMR Atomic connectivity, isomer differentiationUnambiguous structural elucidation; quantitative capability (qNMR).[19]Low sensitivity; requires relatively pure sample.Low to Medium
HRMS Elemental composition, molecular weightExtremely high sensitivity and mass accuracy; confirms molecular formula.[19]Provides little information on isomerism; fragmentation can be complex.High
FTIR Functional groups presentFast, simple, non-destructive; excellent for quick identity confirmation.[6]Provides limited structural detail; not suitable for complex mixtures.Very High
HPLC-UV Purity, quantification of impuritiesHigh precision and accuracy for quantification; robust and reliable.[20][21]Requires a reference standard for absolute quantification; UV detection is not universal.Medium
LC-MS Purity, identification of unknown impuritiesCombines separation power of HPLC with identification power of MS; highly sensitive.Quantification can be complex due to ionization variability.Medium
DSC/TGA Melting point, thermal stability, solid-state formProvides critical data for stability and formulation; small sample requirement.[12][15]Destructive; limited structural information.High
X-Ray Crystallography Absolute 3D structure, solid-state packingGold standard for definitive structural proof.[16][17]Requires a suitable single crystal, which can be difficult to grow.Very Low

Conclusion

The comprehensive characterization of this compound is not a task for a single instrument but requires an intelligent and integrated application of multiple analytical techniques. The initial confirmation of identity is best achieved through a combination of NMR, MS, and FTIR , which together provide orthogonal and confirmatory data on structure and functional groups. For routine quality control, a validated HPLC-UV method is the industry standard for assessing purity and quantifying the analyte. When unknown impurities are detected, LC-MS becomes the tool of choice for their identification. Finally, thermal analysis and X-ray crystallography provide essential data on the material's solid-state properties, which are critical for downstream process development and formulation. By understanding the strengths and limitations of each technique, researchers can design an efficient and scientifically sound workflow, ensuring a complete and trustworthy characterization of this important chemical entity.

References

  • New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules. [Link]

  • FTIR spectrum of 2-(4-nitrophenyl) 1, 4, 5-triphenyl 1H-imidazole. ResearchGate. [Link]

  • Investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. [Link]

  • X‐Ray structure of 3‐(4‐nitrophenyl)‐4‐phenyloxazolidin‐2‐one (7 d). ResearchGate. [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. National Institutes of Health (NIH). [Link]

  • 1-(2-Nitrophenyl)imidazolidin-2-one. PubChem. [Link]

  • Preparation, Characterization, Biological Evaluation and Assess Laser Efficacy for New Derivatives of Imidazolidin-4-one. ResearchGate. [Link]

  • Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. Heterocycles. [Link]

  • The Structure of l-Phenyl-4,5-(l,2-D-glucofurano)imidazolidin-2-one. International Union of Crystallography. [Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. [Link]

  • RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. ResearchGate. [Link]

  • RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. Impactfactor. [Link]

  • Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. ResearchGate. [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. [Link]

  • Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. Semantic Scholar. [Link]

  • Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A. [Link]

  • X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Crystal Growth & Design. [Link]

  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. IntechOpen. [Link]

  • Thermal analysis. University of Szeged. [Link]

  • Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. University of Toronto. [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Scientific Publications. [Link]

  • FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b) 4-aminophenyl-4 0 -aminobenzoate. ResearchGate. [Link]

  • 2-Imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one. National Institutes of Health (NIH). [Link]

  • 5-Ethyl-1-(4-nitrophenyl)imidazolidin-2-one. PubChem. [Link]

  • 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. European Chemical Bulletin. [Link]

  • 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. ResearchGate. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo. [Link]

  • Butamifos. NIST WebBook. [Link]

  • Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. MDPI. [Link]

  • Separation of 4-Imidazolidinone, 3-ethyl-1-phenyl-2-thioxo- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Imidazolidinone synthesis. Organic Chemistry Portal. [Link]

  • X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Organic Chemistry: An Indian Journal. [Link]

  • 1-(2-nitrophenyl)imidazolidin-2-one (C9H9N3O3). PubChemLite. [Link]

  • Synthesis, characterization of N-(1-(4-nitrophenyl)ethylidene)- 1H-benzo[d]imidazol-2-amine. Journal of Chemical and Pharmaceutical Research. [Link]

  • Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry. National Institutes of Health (NIH). [Link]

  • Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4-Nitrophenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 1-(4-Nitrophenyl)imidazolidin-2-one. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Understanding the Hazard Profile: A Data-Driven Approach

Inferred Hazards from Structural Analogs:

Data for the ortho-isomer, 1-(2-Nitrophenyl)imidazolidin-2-one, provides critical insights into the potential hazards of the para-isomer. The Globally Harmonized System (GHS) classifications for the ortho-isomer are as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

It is prudent to assume that this compound exhibits a similar hazard profile. The nitrophenyl group, in particular, is associated with a range of toxic effects.[2]

General Hazards of Nitroaromatic Compounds:

Nitroaromatic compounds are a class of chemicals known for their energetic properties and potential for toxicity. Many are combustible and can produce toxic oxides of nitrogen upon burning.[3] Some nitrophenols are classified as toxic if swallowed and harmful in contact with skin or if inhaled.[2]

Imidazolidinone Derivatives:

The imidazolidinone moiety itself is a common scaffold in pharmaceuticals. While many derivatives have favorable safety profiles, the overall toxicity is dictated by the substituents on the ring.[4]

Quantitative Data Summary (Inferred for this compound)

Hazard Classification (Inferred)GHS CategorySignal Word
Acute Toxicity, OralCategory 4Warning
Skin Corrosion/IrritationCategory 2Warning
Serious Eye Damage/Eye IrritationCategory 2AWarning
Specific Target Organ ToxicityCategory 3Warning
The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a critical final step in its lifecycle in the laboratory. This workflow ensures the safety of personnel and compliance with environmental regulations.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Phase cluster_disposal Disposal Phase cluster_spill Spill Management PPE Don Appropriate PPE Segregation Segregate Waste PPE->Segregation Handle with care Containerization Proper Containerization Segregation->Containerization Prevent reactions Labeling Label Hazardous Waste Containerization->Labeling Ensure clear identification Storage Temporary Storage Labeling->Storage Await professional disposal Collection Arrange for Collection Storage->Collection Contact EHS Evacuate Evacuate Area Contain Contain Spill Evacuate->Contain Safety first Cleanup Clean and Decontaminate Contain->Cleanup Use appropriate absorbents Spill_Disposal Dispose of Spill Debris Cleanup->Spill_Disposal Treat as hazardous waste

Caption: Decision workflow for the safe disposal of this compound.

Experimental Protocol for Disposal:

  • Personal Protective Equipment (PPE): Before handling the waste, at a minimum, wear:

    • Nitrile gloves (double-gloving is recommended).

    • Safety glasses with side shields or chemical splash goggles.

    • A flame-resistant lab coat.

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6]

  • Waste Segregation:

    • Solid Waste: Collect all solid waste contaminated with this compound, including residual powder, contaminated weighing paper, and disposable labware, in a designated, compatible hazardous waste container.

    • Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Empty Containers: "Empty" containers that held the compound must be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected as hazardous liquid waste.[7]

  • Containerization:

    • Use only containers that are in good condition, compatible with the chemical, and have a secure, leak-proof lid.

    • Do not overfill containers. Leave at least 10% headspace to allow for expansion.

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste."

    • Identify the contents as "this compound." Avoid using abbreviations or chemical formulas.

    • Indicate the approximate quantity of the waste.

    • Note the date when the first waste was added to the container.

  • Temporary Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area or the main hazardous waste storage area.

    • The storage area should be secure, well-ventilated, and away from incompatible materials.[8]

  • Disposal:

    • Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.

    • The most common and recommended method for the disposal of nitroaromatic compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[9] This method ensures the complete destruction of the compound.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure the Area:

    • Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Assess the Spill:

    • For small spills (a few grams), trained laboratory personnel can manage the cleanup.

    • For large spills, evacuate the area and contact your institution's emergency response team or EHS department immediately.

  • Cleanup Procedure for Small Spills:

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

Regulatory and Compliance Framework

The handling and disposal of hazardous chemicals are governed by strict regulations. In the United States, the primary regulatory bodies are:

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform and train employees about the chemical hazards in their workplace.[10]

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from "cradle to grave."

It is imperative that all laboratory personnel are trained on these regulations and their institution's specific policies and procedures for hazardous waste management.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • PubChem. (n.d.). 1-({[5-(4-Nitrophenyl)furan-2-yl]methylidene}amino)imidazolidine-2,4-dione. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Nitrophenyl)imidazolidin-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 5-Ethyl-1-(4-nitrophenyl)imidazolidin-2-one. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Imidazolidinone (CAS 120-93-4). Retrieved from [Link]

  • Google Patents. (2011). CN102030711A - Synthesis method of 2-imidazolidinone.
  • MDPI. (2023). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of 1-(4-Nitrophenyl)imidazolidin-2-one: Personal Protective Equipment, Operational Protocols, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environment of pharmaceutical research and chemical synthesis, a steadfast commitment to safety is the bedrock of innovation. The handling of novel chemical entities requires a proactive and informed approach to personal protection. This guide serves as an essential resource for laboratory professionals, providing a detailed, step-by-step framework for the safe management of 1-(4-Nitrophenyl)imidazolidin-2-one. By elucidating the rationale behind each safety measure, we aim to empower researchers to cultivate a culture of safety that extends beyond mere compliance to a deep-seated understanding of risk mitigation.

Hazard Analysis: A Foundation of Prudence

Furthermore, safety data for the isomeric compounds, 1-(2-Nitrophenyl)imidazolidin-2-one and 1-(3-Nitrophenyl)imidazolidin-2-one, classify them as harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4] The imidazolidin-2-one moiety itself is also recognized as an irritant.[5] Therefore, a conservative approach that treats this compound with a high degree of caution is scientifically justified and essential for personnel safety.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is a critical control measure to prevent exposure. The following table outlines the recommended PPE for handling this compound, with the understanding that a site-specific risk assessment should always be performed to address the unique conditions of each experimental setup.

Protection Area Recommended PPE Rationale and Key Considerations
Eye and Face Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield worn over goggles is required when there is a risk of splashing or aerosolization.Protects against accidental splashes of solutions or solid particles which can cause serious eye irritation.[2][3][5] The face shield offers a broader barrier of protection for the entire face.[6]
Hand Disposable nitrile gloves are the minimum requirement for handling small quantities. For extended procedures or handling larger amounts, double-gloving or the use of thicker, chemical-resistant gloves (e.g., neoprene) is advised.Nitrile gloves offer good protection against a range of chemicals for short-term use.[7] Given the potential for skin absorption and irritation from nitrophenyl compounds, enhanced hand protection is crucial to prevent dermal exposure.[1][2] Gloves should be inspected before use and changed immediately if contaminated.[8]
Body A flame-resistant laboratory coat, fully buttoned, is mandatory. Long pants and closed-toe, closed-heel shoes must be worn. For tasks with a high potential for contamination, a chemically resistant apron should be worn over the lab coat.A lab coat provides a removable barrier to protect skin and personal clothing from spills and contamination.[7] Appropriate footwear and leg covering are fundamental laboratory safety requirements.
Respiratory All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9][10] If engineering controls are not sufficient or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[7][11]The compound is expected to be a respiratory irritant.[2][3] A fume hood provides primary containment, while a respirator offers personal protection from inhaling airborne particles or vapors.
Operational Plan: A Step-by-Step Procedural Guide

A systematic approach to handling, from preparation to cleanup, is vital for minimizing risk.

1. Pre-Handling Checklist:

  • Confirm that a current, relevant Safety Data Sheet for a similar compound has been reviewed and understood.

  • Ensure the chemical fume hood is functioning correctly.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[5][9]

  • Inspect all PPE for defects before donning.[7]

2. Donning PPE: The correct sequence for putting on PPE is crucial to avoid contamination:

  • Lab Coat

  • Respirator (if required, including a user seal check)

  • Eye Protection (goggles)

  • Face Shield (if required)

  • Gloves (pulled over the cuffs of the lab coat)

3. Safe Handling within a Fume Hood:

  • Handle the compound at least 6 inches inside the fume hood sash.

  • When weighing the solid, use gentle motions to avoid creating dust.

  • Keep containers of the chemical sealed when not in immediate use.[8][10]

  • Do not eat, drink, or smoke in the laboratory.[8][9]

4. Doffing PPE: To prevent cross-contamination, remove PPE in the following order, before leaving the laboratory:

  • Gloves

  • Face Shield

  • Goggles

  • Lab Coat (turn inside out as it is removed)

  • Respirator (if worn)

  • Wash hands thoroughly with soap and water after removing all PPE.[8][9]

Disposal Plan: Responsible Waste Management

All materials contaminated with this compound must be disposed of as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh paper, paper towels, and other disposable items should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All solutions containing the compound should be collected in a designated, properly labeled, and sealed hazardous waste container. Do not pour any amount into drains or regular trash.[8]

  • Decontamination: Glassware should be rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste before standard washing procedures.

  • Consult Institutional Policy: Always adhere to your institution's specific hazardous waste disposal protocols. Contact your Environmental Health and Safety (EHS) department for guidance.

Visualized Workflow: PPE Decision Matrix

The following diagram outlines the logical progression for selecting the appropriate level of personal protective equipment.

PPE_Decision_Matrix cluster_assessment Initial Assessment cluster_ppe_selection PPE Selection Logic cluster_proceed Execution start Task: Handling This compound q_hood Is the task performed in a fume hood? start->q_hood base_ppe Standard PPE: - Lab Coat - Goggles - Nitrile Gloves q_hood->base_ppe Yes add_respirator Action: Add NIOSH-Approved Respirator q_hood->add_respirator No q_splash Is there a significant splash or aerosol risk? base_ppe->q_splash add_respirator->base_ppe add_faceshield Action: Add Face Shield over Goggles q_splash->add_faceshield Yes proceed Proceed with Caution q_splash->proceed No add_faceshield->proceed

Caption: Decision matrix for selecting appropriate PPE.

By integrating these safety protocols into your daily laboratory workflow, you contribute to a safer research environment for yourself and your colleagues. Vigilance and a thorough understanding of the potential hazards are your most valuable tools in the responsible pursuit of scientific advancement.

References

  • Benchchem. (n.d.). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
  • Fisher Scientific. (2023, September 29). SAFETY DATA SHEET: 1-Methyl-2-imidazolidinone.
  • MICROFERM. (2020, August 18). Safety Data Sheet.
  • Benchchem. (n.d.). Personal protective equipment for handling 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one.
  • Benchchem. (n.d.). Personal protective equipment for handling o-Nitrosophenol.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-Methyl-3-(3-nitrophenyl)imidazolidin-2-one.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 1-Methyl-3-(3-nitrophenyl)imidazolidin-2-one.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 2-Imidazolidone, anhydrous.
  • University of California, Riverside Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 4-(4-Nitrophenylazo)resorcinol.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET: 4-Nitrodiphenyl sulfone.
  • ECHEMI. (n.d.). 1-(4-Nitrophenyl)-2-phenyldiazene SDS, 2491-52-3 Safety Data Sheets.
  • PubChem. (n.d.). 1-(2-Nitrophenyl)imidazolidin-2-one. National Center for Biotechnology Information.
  • BLDpharm. (n.d.). 1-(2-Nitrophenyl)imidazolidin-2-one.
  • Synquest Labs. (2018, October 15). 1-(3-Bromophenyl)imidazolidin-2-one Safety Data Sheet.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Nitrophenyl)imidazolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-(4-Nitrophenyl)imidazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.